NP603
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[5-[(Z)-[6-(3,5-dimethoxyphenyl)-2-oxo-1H-indol-3-ylidene]methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c1-14-20(7-8-25(29)30)15(2)27-23(14)13-22-21-6-5-16(11-24(21)28-26(22)31)17-9-18(32-3)12-19(10-17)33-4/h5-6,9-13,27H,7-8H2,1-4H3,(H,28,31)(H,29,30)/b22-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZSHSPAAJIYOD-XKZIYDEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C=C(C=C3)C4=CC(=CC(=C4)OC)OC)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=C(C=C(C=C3)C4=CC(=CC(=C4)OC)OC)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949164-80-1 | |
| Record name | NP603 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Oncogenic Maestro: A Technical Guide to ΔNp63α Function in Squamous Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals
Abstract
ΔNp63α, an isoform of the TP63 gene, is a master regulator of epithelial development and a pivotal lineage-survival oncogene in squamous cell carcinoma (SCC). Its overexpression, often due to genomic amplification, is a hallmark of SCC across various tissues, including the head and neck, lung, and esophagus. ΔNp63α orchestrates a complex network of signaling pathways that drive tumorigenesis by promoting proliferation, inhibiting apoptosis and differentiation, and modulating the tumor microenvironment. This technical guide provides an in-depth exploration of the multifaceted functions of ΔNp63α in SCC, with a focus on its core signaling axes, transcriptional regulatory mechanisms, and the experimental methodologies used to elucidate its roles. We present a synthesis of current knowledge, including quantitative data on its downstream targets, detailed experimental protocols for key assays, and visualizations of the intricate signaling networks it commands. This guide is intended to serve as a comprehensive resource for researchers and clinicians working to understand and therapeutically target the ΔNp63α-driven oncogenic program in squamous cell carcinoma.
Core Signaling Pathways Modulated by ΔNp63α
ΔNp63α exerts its oncogenic influence by engaging with and modulating several critical signaling pathways. These interactions are often complex, involving both transcriptional activation and repression of key pathway components.
The EGFR/STAT3 Axis: A Feed-Forward Loop for Proliferation
The epidermal growth factor receptor (EGFR) signaling pathway is frequently hyperactivated in SCC and collaborates with ΔNp63α to promote tumor growth. Upon ligand binding, EGFR activates the STAT3 transcription factor. Activated STAT3 directly binds to the promoter of the TP63 gene, leading to increased expression of ΔNp63α.[1][2] This creates a positive feedback loop where elevated ΔNp63α levels can further sustain the proliferative signals downstream of EGFR. This axis is crucial for the maintenance and proliferation of tumor-initiating cells (TICs) in SCC.[1]
Caption: EGFR-STAT3-ΔNp63α Signaling Axis.
The TGF-β/RHOA Pathway: Suppression of a Tumor Suppressive Axis
ΔNp63α promotes SCC proliferation by actively repressing the transforming growth factor-beta (TGF-β) signaling pathway. Specifically, ΔNp63α directly binds to the promoter of TGFB2 and represses its transcription.[3][4] Reduced TGF-β2 levels lead to decreased activity of the small GTPase RHOA, a known tumor suppressor in this context.[3][5] Inactivation of the TGF-β2/RHOA axis by ΔNp63α is critical for bypassing cell cycle arrest and sustaining proliferation in SCC cells.[3][4]
Caption: ΔNp63α-mediated Repression of the TGF-β/RHOA Pathway.
The NOTCH Signaling Pathway: A Double-Edged Sword
The interplay between ΔNp63α and the NOTCH signaling pathway is context-dependent and crucial for maintaining the balance between proliferation and differentiation in epithelial tissues. In some contexts, ΔNp63α can repress the transcription of the NOTCH1 receptor, thereby inhibiting differentiation and maintaining the proliferative capacity of keratinocytes and cancer cells.[2][6] It can also repress the NOTCH target gene HES1.[7] Conversely, ΔNp63α can also positively regulate the expression of NOTCH ligands, such as JAG1 and JAG2, potentially influencing cell-cell communication within the tumor microenvironment.[8]
Caption: Dual Role of ΔNp63α in Regulating NOTCH Signaling.
ΔNp63α as a Transcriptional Regulator and its Interaction with Chromatin
ΔNp63α functions as a pioneer transcription factor, capable of binding to condensed chromatin and initiating chromatin remodeling to regulate gene expression.[1][4] It interacts with a host of chromatin-modifying enzymes and remodeling complexes to either activate or repress its target genes.
Key interacting partners in chromatin remodeling include:
-
HDAC1/2: ΔNp63α can recruit histone deacetylases 1 and 2 to the promoters of pro-apoptotic genes like PUMA, leading to their transcriptional repression and promoting cell survival.[3]
-
SRCAP Complex: In some SCC cells, ΔNp63α associates with the SRCAP chromatin-remodeling complex to mediate the deposition of the histone variant H2A.Z at target gene promoters, resulting in transcriptional repression.[3][9]
-
ACTL6A (BAF53a): As a component of the SWI/SNF chromatin remodeling complex, ACTL6A interacts with ΔNp63α to repress genes involved in differentiation, such as KLF4.[10]
-
RUNX3 and EZH2: ΔNp63α expression can be negatively regulated by the tumor suppressor RUNX3, which is itself a target of EZH2-mediated repression.[7]
-
SETDB1: The histone methyltransferase SETDB1 physically interacts with ΔNp63α and is involved in the repression of its target genes.[7]
Caption: ΔNp63α Interactions with Chromatin Remodeling Factors.
Quantitative Data on ΔNp63α Function
The following tables summarize quantitative data from various studies on the impact of ΔNp63α in SCC.
Table 1: Expression of ΔNp63α in SCC and its Correlation with Clinicopathological Features
| Cancer Type | ΔNp63α Expression Level | Correlation with Clinicopathological Features | Patient Survival | Reference |
| Esophageal SCC | High in 75.6% of patients | Correlated with advanced T factor and venous invasion | Poorer 5-year overall survival (35.6% vs. 71.7%) | [10] |
| Head and Neck SCC | Overexpressed | - | Negative prognostic factor | [11] |
| Lung SCC | Amplified in ~16% of cases | - | - | [10] |
Table 2: Selected Downstream Target Genes of ΔNp63α in SCC
| Gene | Regulation by ΔNp63α | Log2 Fold Change (Knockdown) | Function | Reference |
| TGFB2 | Repression | > 0.4 | Pro-proliferative, anti-apoptotic | [8] |
| KLF4 | Repression | Upregulated | Pro-differentiation, tumor suppressor | [10] |
| PUMA | Repression | Upregulated | Pro-apoptotic | [3] |
| WWC1 (KIBRA) | Repression | Upregulated | Tumor suppressor | [10] |
| HAS3 | Activation | Downregulated | Hyaluronic acid synthesis, pro-tumorigenic | [11] |
| HYAL-1 | Activation | Downregulated | Hyaluronidase, pro-tumorigenic | [11] |
| CD44 | Activation | Downregulated | Cell adhesion, migration, cancer stem cell marker | [11] |
| FST | Activation | Downregulated | Inhibitor of TGF-β signaling | [12] |
Table 3: Functional Effects of ΔNp63α Modulation in SCC Cell Lines
| Cell Line | Modulation | Effect on Proliferation | Effect on Migration/Invasion | Reference |
| H226 (Lung SCC) | Knockdown | Decreased | - | [8] |
| A253, SCC25 (HNSCC) | Knockdown | - | - | [12] |
| FaDu (HNSCC) | Knockdown | - | Increased apoptosis with chemotherapy | [11] |
| iCCA cell lines | Knockdown/Overexpression | Decreased/Increased | Decreased/Increased | [13] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to study ΔNp63α function.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify the genome-wide binding sites of ΔNp63α.
Experimental Workflow:
Caption: ChIP-seq Experimental Workflow.
Detailed Protocol:
-
Cell Culture and Cross-linking: SCC cells (e.g., A253, SCC25) are cultured to ~80% confluency. Cross-linking is performed by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature. The reaction is quenched with glycine.
-
Cell Lysis and Chromatin Shearing: Cells are harvested and lysed. The nuclear pellet is resuspended in lysis buffer and chromatin is sheared to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: The sheared chromatin is pre-cleared with protein A/G beads. A specific antibody against p63 (e.g., 4A4 clone) is added and incubated overnight at 4°C. Protein A/G beads are then added to pull down the antibody-chromatin complexes.
-
Washes and Elution: The beads are washed with a series of buffers to remove non-specific binding. The chromatin is eluted from the beads.
-
Reverse Cross-linking and DNA Purification: Cross-links are reversed by incubation at 65°C with NaCl. Proteins are digested with proteinase K, and DNA is purified.
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library. The library is sequenced using a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads are aligned to the reference genome. Peak calling algorithms are used to identify regions of ΔNp63α enrichment. Motif analysis is performed to identify the ΔNp63α binding motif within the peaks.[12]
RNA-Sequencing (RNA-seq)
Objective: To determine the global transcriptional changes following modulation of ΔNp63α expression.
Experimental Workflow:
Caption: RNA-seq Experimental Workflow.
Detailed Protocol:
-
Cell Culture and RNA Extraction: SCC cells are treated with siRNA or shRNA targeting ΔNp63α, or a non-targeting control. Total RNA is extracted using a suitable kit (e.g., TRIzol).
-
Library Preparation: mRNA is enriched from the total RNA population using oligo(dT) beads. The mRNA is fragmented and used as a template for first-strand cDNA synthesis. Second-strand cDNA is synthesized, and the double-stranded cDNA is used for library construction (ligation of adapters).
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome. Gene expression is quantified, and differential expression analysis is performed between the control and ΔNp63α knockdown samples to identify genes regulated by ΔNp63α.[8][14]
Co-Immunoprecipitation (Co-IP)
Objective: To identify proteins that interact with ΔNp63α.
Experimental Workflow:
References
- 1. Targeting the EGFR and immune pathways in squamous cell carcinoma of the head and neck (SCCHN): forging a new alliance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in TGF-β Targeting Therapies for Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advancements in TGF-β Targeting Therapies for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermal Growth Factor Receptor Targeted Therapy of Squamous Cell Carcinoma of the Head and Neck - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ΔNp63α Suppresses TGFB2 Expression and RHOA Activity to Drive Cell Proliferation in Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subcutaneous amivantamab delivers promising 45 percent overall response rate with median duration of 7.2 months in recurrent or metastatic head and neck cancer [jnj.com]
- 10. ΔNp63 in squamous cell carcinoma: defining the oncogenic routes affecting epigenetic landscape and tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ΔNp63-mediated regulation of hyaluronic acid metabolism and signaling supports HNSCC tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Role of p63 in Epithelial Stem Cell Maintenance: A Technical Guide
Abstract
The transcription factor p63, a member of the p53 family, is a master regulator essential for the development and maintenance of stratified epithelial tissues. Its function is particularly critical for the epithelial stem cell compartment, governing the delicate balance between self-renewal and differentiation that is vital for tissue homeostasis and regeneration. This technical guide provides an in-depth examination of the role of p63 in epithelial stem cell biology, focusing on the differential functions of its isoforms, its complex interplay with key signaling pathways, and the experimental methodologies used to elucidate its functions. Quantitative data on p63 expression in different stem cell populations are presented, alongside detailed protocols for cornerstone experimental techniques and visual representations of molecular pathways and workflows to support advanced research and therapeutic development.
Core Concepts: p63 Isoforms and Epithelial Hierarchy
The TP63 gene produces two main classes of protein isoforms through the use of alternative promoters: the full-length TAp63 isoforms, which contain a transactivation (TA) domain, and the N-terminally truncated ΔNp63 isoforms, which lack this domain and can act as transcriptional repressors or activators depending on the cellular context.[1][2] The ΔNp63 isoforms, particularly ΔNp63α, are predominantly expressed in the basal cells of stratified epithelia, which house the stem and progenitor cell populations.[1][3]
Epithelial stem cells are responsible for the long-term maintenance of tissues. Their progeny, known as transient-amplifying (TA) cells, undergo a limited number of divisions before committing to terminal differentiation.[4] This hierarchical organization is intrinsically linked to the expression levels of p63.
p63 Expression in the Epithelial Stem Cell Hierarchy
Clonal analysis of cultured human keratinocytes has established a clear correlation between p63 expression and proliferative potential. Stem cells, which form large colonies called holoclones, express high levels of p63. As these cells give rise to TA cells, which form smaller meroclone and paraclone colonies, p63 expression is progressively downregulated.[4][5] This demonstrates that p63 is not merely a marker but a critical determinant of the stem cell state.[4] Stem cells lacking p63 exhibit a premature loss of their proliferative capacity.[6]
Quantitative Data Presentation
The relationship between p63 expression and the epithelial stem cell hierarchy is a cornerstone of its function. The following table summarizes the relative expression levels of p63 in different clonal populations of keratinocytes, which serve as in vitro models for stem cells, transient-amplifying cells, and terminally differentiating cells.
| Clonal Type | Cellular Counterpart | Proliferative Capacity | Relative p63 Expression Level | Reference |
| Holoclone | Stem Cell | High | Abundant | [4][5] |
| Meroclone | Early Transient-Amplifying (TA) Cell | Intermediate | Greatly Reduced / Nearly Absent | [4][5] |
| Paraclone | Late Transient-Amplifying (TA) Cell | Low / Senescent | Undetectable | [4][5] |
Key Signaling Pathways Involving p63
p63 function is tightly integrated with other major signaling pathways that control cell fate, proliferation, and differentiation in epithelial tissues. Its interactions are often complex, involving feedback loops and context-dependent effects.
p63 and the Notch Signaling Pathway
The Notch pathway is crucial for regulating cell fate decisions in epithelial tissues. There exists a reciprocal antagonistic relationship between p63 and Notch signaling.[3]
-
Notch Suppresses p63: Activation of the Notch1 receptor inhibits the expression of p63, which is a necessary step for cells to exit the basal layer and begin the process of terminal differentiation.[3]
-
p63 Modulates Notch Signaling: Conversely, ΔNp63 is required to maintain the appropriate balance of Notch signaling components. In the absence of ΔNp63, expression of Notch1 and its target Hes1 is decreased, while Notch2 and Notch3 expression increases.[3] ΔNp63 also directly transactivates the Notch ligand Jagged2 (Jag2) in certain contexts.[3] This intricate regulation ensures that stem cells in the basal layer maintain their identity while allowing their progeny to respond to differentiation cues.
p63 and the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental for maintaining progenitor cell populations in numerous epithelial tissues.[3] Its interaction with p63 is bidirectional and critical for stem cell self-renewal.
-
Wnt Activates p63: Canonical Wnt signaling leads to the nuclear accumulation of β-catenin, which, in complex with LEF/TCF transcription factors, can directly bind to the TP63 promoter region to activate ΔNp63 expression.[2]
-
p63 Enhances Wnt Signaling: ΔNp63 can amplify Wnt signaling by directly upregulating the expression of the Wnt receptor Frizzled-7 (Fzd7). This creates a positive feedback loop that reinforces the stem cell state, particularly in mammary epithelial progenitors.[2][3]
-
p63 as a Wnt Repressor: In some contexts, ΔNp63α can also act as a repressor of Wnt signaling. It can associate with TCF4 on the chromatin at Wnt-response elements (WREs), thereby attenuating the recruitment of β-catenin and inhibiting the expression of certain Wnt target genes.[7] This dual role highlights the complexity of p63-mediated regulation.
References
- 1. Chromatin immunoprecipitation [bio-protocol.org]
- 2. Frontiers | Pathway Regulation of p63, a Director of Epithelial Cell Fate [frontiersin.org]
- 3. p63: a crucial player in epithelial stemness regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p63 identifies keratinocyte stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Repression of Wnt/β-catenin response elements by p63 (TP63) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-wide p63-regulated gene expression in differentiating epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Transcriptional Regulation by ΔNp63α: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ΔNp63α, a predominant isoform of the p63 transcription factor, is a master regulator of epithelial development and homeostasis.[1] Its expression is crucial for the maintenance of progenitor cells in stratified epithelia.[2] In the context of cancer, particularly squamous cell carcinoma (SCC), ΔNp63α acts as a lineage-survival oncogene, where its overexpression is frequently observed due to genomic amplification.[2] This technical guide provides a comprehensive overview of the transcriptional regulatory mechanisms of ΔNp63α, focusing on its dual role as both a transcriptional activator and repressor, its key target genes, its interplay with major signaling pathways, and the experimental methodologies used to elucidate its function.
Core Mechanisms of Transcriptional Regulation
ΔNp63α lacks the N-terminal transactivation domain found in its TAp63 counterparts, yet it possesses a C-terminal transactivation domain, enabling it to both positively and negatively regulate a wide array of target genes.[2] Its regulatory functions are context-dependent and are mediated through several mechanisms:
-
Direct DNA Binding: ΔNp63α binds to specific DNA response elements (REs) in the regulatory regions of its target genes. These p63 REs share a high degree of similarity with p53 binding sites, allowing for a complex interplay and sometimes competition between p53 family members.
-
Interaction with Co-regulators: ΔNp63α's transcriptional activity is modulated by its interaction with a diverse set of co-activators and co-repressors.
-
Co-repressors: A key mechanism of transcriptional repression by ΔNp63α involves the recruitment of histone deacetylases (HDACs), specifically HDAC1 and HDAC2.[3] This interaction leads to the deacetylation of histones at target gene promoters, resulting in a condensed chromatin structure and transcriptional silencing.
-
Chromatin Remodeling Complexes: ΔNp63α can also recruit ATP-dependent chromatin remodeling complexes, such as the SWI/SNF complex, to modulate nucleosome positioning and accessibility of target gene loci.[4][5]
-
-
Sequestration of other Transcription Factors: ΔNp63α can physically interact with and sequester other transcription factors, thereby preventing them from binding to their respective target genes.
Quantitative Data on ΔNp63α-Mediated Gene Regulation
The following tables summarize the quantitative effects of ΔNp63α on the expression of some of its key target genes, as documented in various studies. The data is presented as fold changes in mRNA or protein levels upon overexpression or knockdown of ΔNp63α.
| Genes Activated by ΔNp63α | Cell Type | Fold Change (Overexpression) | Fold Change (Knockdown/Knockout) | Reference |
| Jagged1 (JAG1) | Mouse Epidermal Cells | - | ↓ | [6] |
| Brachyury (T) | Mouse Epidermal Cells | - | ↓ | [6] |
| Dicer1 | Mouse Epidermal Cells | - | ↓ | [7] |
| Frizzled-7 (FZD7) | Mammary Stem Cells | ↑ | - | |
| CLDN1 | Cervical Squamous Cancer Cells | ↑ | ↓ | [8] |
| ZNF385B | Cervical Squamous Cancer Cells | ↑ | ↓ | [8] |
| Genes Repressed by ΔNp63α | Cell Type | Fold Change (Overexpression) | Fold Change (Knockdown/Knockout) | Reference |
| PUMA | Squamous Cell Carcinoma | ↓ | ↑ | [9] |
| p21 (CDKN1A) | Squamous Cell Carcinoma | ↓ | ↑ (~1.5-fold) | [9] |
| TGF-βR2 | Osteosarcoma Cells | ↓ | - | |
| NOTCH1 | Squamous Cell Carcinoma | ↓ | - | |
| KLF4 | Esophageal Epithelial Cells | ↓ | - | |
| HES1 | Squamous Cell Carcinoma | ↓ | - |
Interplay with Key Signaling Pathways
ΔNp63α is a central node in a complex network of signaling pathways that govern cell fate, proliferation, and differentiation.
Wnt/β-catenin Signaling
The interaction between ΔNp63α and the Wnt/β-catenin pathway is multifaceted and context-dependent. In some cellular contexts, ΔNp63α can enhance Wnt signaling by promoting the nuclear accumulation of β-catenin.[10] It can also directly activate the expression of the Wnt receptor, Frizzled-7 (FZD7). Conversely, in other contexts, ΔNp63α can act as a repressor of Wnt signaling by competing with TCF/LEF transcription factors for binding to Wnt-responsive elements (WREs) or by recruiting repressor complexes.[11][12]
Caption: ΔNp63α's dual regulation of Wnt/β-catenin signaling.
Notch Signaling
ΔNp63α exerts predominantly a repressive effect on the Notch signaling pathway. It can directly repress the transcription of the NOTCH1 receptor and its downstream target, HES1. However, in some contexts, ΔNp63α has been shown to activate the expression of the Notch ligand, Jagged1 (JAG1).[6] This highlights the intricate and context-specific nature of ΔNp63α's regulatory network.
Caption: ΔNp63α's regulation of the Notch signaling pathway.
EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) signaling pathway lies upstream of ΔNp63α. Activation of EGFR leads to the activation of the PI3K-Akt and MAPK pathways, which in turn can lead to the stabilization and increased activity of ΔNp63α. This positions ΔNp63α as a critical downstream effector of growth factor signaling in epithelial cells.
Caption: EGFR signaling pathway upstream of ΔNp63α.
Experimental Protocols
Chromatin Immunoprecipitation sequencing (ChIP-seq) for ΔNp63α
This protocol outlines the key steps for performing ChIP-seq to identify the genomic binding sites of ΔNp63α.
Caption: Workflow for ΔNp63α Chromatin Immunoprecipitation sequencing (ChIP-seq).
Methodology:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[13]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain fragments of 200-1000 bp.[13][14] The optimal sonication conditions need to be determined empirically for each cell type.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to ΔNp63α. Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads extensively with a series of low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.[15]
-
Elution and Reverse Cross-linking: Elute the immunocomplexes from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, followed by DNA purification using phenol-chloroform extraction or a commercial kit.[16]
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and use a peak-calling algorithm (e.g., MACS2) to identify regions of enrichment, which represent ΔNp63α binding sites.
Co-Immunoprecipitation (Co-IP) and Mass Spectrometry for Identifying ΔNp63α Interacting Proteins
This protocol details the procedure for identifying proteins that interact with ΔNp63α.
Caption: Workflow for Co-Immunoprecipitation and Mass Spectrometry.
Methodology:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[17]
-
Antibody Incubation: Incubate the cell lysate with an anti-ΔNp63α antibody for 2-4 hours or overnight at 4°C.[17]
-
Immune Complex Capture: Add Protein A/G magnetic or agarose beads and incubate for another 1-2 hours to capture the immune complexes.[17]
-
Washing: Wash the beads multiple times with lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using a low pH elution buffer or SDS-PAGE sample buffer.
-
SDS-PAGE and Staining: Separate the eluted proteins by SDS-PAGE and visualize them by Coomassie or silver staining.
-
Band Excision and In-Gel Digestion: Excise the protein bands of interest and perform in-gel digestion with trypsin.
-
Mass Spectrometry (LC-MS/MS): Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry to identify the proteins.[1][18][19]
Luciferase Reporter Assay for ΔNp63α Transcriptional Activity
This assay is used to quantify the effect of ΔNp63α on the transcriptional activity of a specific gene promoter.
Caption: Workflow for Luciferase Reporter Assay.
Methodology:
-
Plasmid Constructs: Clone the promoter region of the gene of interest upstream of a luciferase reporter gene (e.g., Firefly luciferase).[20] Co-transfect this reporter plasmid into cells along with a plasmid expressing ΔNp63α. A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter should be included for normalization of transfection efficiency.[21][22]
-
Cell Transfection: Transfect the plasmids into a suitable cell line using a standard transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours to allow for expression of ΔNp63α and the luciferase reporter.[21]
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.[23][24] If using a dual-luciferase system, subsequently add the substrate for the normalization reporter and measure its luminescence.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in the presence of ΔNp63α to a control (e.g., empty vector) to determine the fold activation or repression.
Conclusion and Future Directions
ΔNp63α is a transcription factor with a complex and often paradoxical role in both normal development and cancer. Its ability to function as both a transcriptional activator and repressor, coupled with its intricate involvement in major signaling pathways, underscores its importance as a master regulator of epithelial cell biology. The experimental approaches detailed in this guide provide a robust framework for further dissecting the molecular mechanisms of ΔNp63α and for identifying novel therapeutic targets in diseases driven by its dysregulation. Future research will likely focus on the development of small molecule inhibitors that can specifically modulate the activity of ΔNp63α or its interactions with key co-regulators, offering promising new avenues for the treatment of squamous cell carcinomas and other ΔNp63α-driven diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Recruitment of the SWI/SNF chromatin remodeling complex by transcriptional activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. Genome-wide p63-Target Gene Analyses Reveal TAp63/NRF2-Dependent Oxidative Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 8. researchgate.net [researchgate.net]
- 9. scienceopen.com [scienceopen.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ΔNp63α and microRNAs: leveraging the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - PL [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 16. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 17. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 18. Identification of DeltaNp63alpha protein interactions by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. assaygenie.com [assaygenie.com]
- 22. Luciferase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Luciferase Reporter Assay - Creative BioMart [creativebiomart.net]
p63 gene structure and alternative splicing
An In-depth Technical Guide to p63 Gene Structure and Alternative Splicing
For Researchers, Scientists, and Drug Development Professionals
Abstract
The TP63 gene, a critical member of the p53 transcription factor family, is a master regulator of epithelial development, differentiation, and stem cell maintenance. Its functional complexity arises from an intricate gene structure that utilizes alternative promoters and splicing to generate a diverse array of protein isoforms with often opposing biological roles. This guide provides a comprehensive technical overview of the TP63 gene architecture, the mechanisms of alternative splicing that dictate isoform expression, and the functional consequences of this diversity. We detail the expression patterns of key isoforms across human tissues and provide standardized protocols for essential molecular biology techniques used to investigate p63 function, including Chromatin Immunoprecipitation (ChIP), Luciferase Reporter Assays, and RNA-Seq for isoform analysis.
p63 (TP63) Gene Architecture
The human TP63 gene is located on chromosome 3q28 and spans approximately 270 kilobases, containing 15 exons.[1] Its structure is notably complex, featuring two distinct promoters that drive the expression of two main classes of isoforms, differing at their N-terminus.[1][2][3]
-
P1 Promoter (Upstream): This promoter, located upstream of exon 1, drives the transcription of the full-length TAp63 (Transactivating) isoforms.[1][3] These isoforms contain an N-terminal transactivation (TA) domain that is homologous to the tumor suppressor p53, enabling them to activate target genes involved in apoptosis and cell cycle arrest.[1][4]
-
P2 Promoter (Intronic): An alternative promoter located within intron 3 initiates the transcription of the N-terminally truncated ΔNp63 isoforms.[1][3] These isoforms lack the canonical TA domain but retain the DNA-binding and oligomerization domains.[5][6] While lacking the p53-like TA domain, ΔNp63 isoforms are transcriptionally competent and can act as dominant-negative inhibitors of TAp63 and p53, or as transcriptional activators of genes involved in proliferation and epithelial maintenance.[1][7][8]
Alternative Splicing and Isoform Diversity
Further complexity is introduced by alternative splicing at the 3' end of both TAp63 and ΔNp63 pre-mRNAs. This process generates at least three major C-terminal variants, designated α (alpha), β (beta), and γ (gamma).[1][3][6]
-
α (alpha) Isoform: This is the longest isoform, containing exons 11 through 14.[1] It is uniquely characterized by the presence of a C-terminal Sterile Alpha Motif (SAM) domain, which mediates protein-protein interactions, and a transactivation inhibitory domain (TID).[1][6][9]
-
β (beta) Isoform: This variant arises from the skipping of exon 13.[1]
-
γ (gamma) Isoform: This is the shortest major isoform, lacking exons 11 through 14 and instead utilizing a unique γ-specific exon.[1]
The combination of two promoters and C-terminal splicing results in at least six main protein isoforms: TAp63α, TAp63β, TAp63γ, ΔNp63α, ΔNp63β, and ΔNp63γ.[5] The ΔNp63α isoform is the most prominently expressed in epithelial cells.[5]
Table 1: Summary of Major p63 Isoforms and Protein Domains
| Isoform Name | N-Terminal Promoter | C-Terminal Splicing | Key Protein Domains | Primary Function |
| TAp63α | P1 | α (alpha) | Transactivation (TA), DNA Binding (DBD), Oligomerization (Oligo), SAM, TID | Tumor suppressor; induces apoptosis and cell cycle arrest.[4] |
| TAp63β | P1 | β (beta) | TA, DBD, Oligo | Tumor suppressor functions.[6] |
| TAp63γ | P1 | γ (gamma) | TA, DBD, Oligo | Tumor suppressor functions; expressed in embryonic myoblasts.[10] |
| ΔNp63α | P2 | α (alpha) | ΔN, DBD, Oligo, SAM, TID | Oncogenic properties; promotes proliferation and cell survival, inhibits p53/TAp63.[6][7] |
| ΔNp63β | P2 | β (beta) | ΔN, DBD, Oligo | Can inhibit TAp63 activity.[6] |
| ΔNp63γ | P2 | γ (gamma) | ΔN, DBD, Oligo | Can inhibit TAp63 activity.[6] |
Functional Dichotomy of p63 Isoforms
The structural diversity of p63 isoforms translates directly into a wide spectrum of, and often antagonistic, cellular functions.
-
TAp63 Isoforms (Tumor Suppressors): Resembling p53, TAp63 isoforms are induced by genotoxic stress and can transactivate target genes to induce cell cycle arrest, apoptosis, and cellular senescence.[4][6][7] High expression of TAp63 is often associated with smaller, less aggressive tumors.[7] They are crucial for maintaining genomic stability in stem cell populations.[8]
-
ΔNp63 Isoforms (Oncogenes/Pro-Survival Factors): ΔNp63 isoforms, particularly ΔNp63α, are highly expressed in the basal cells of stratified epithelia and are essential for their development and maintenance.[7][8] In cancer, ΔNp63 can act as an oncogene by promoting proliferation, migration, and invasion, while suppressing senescence.[7] It achieves some of these effects by acting as a dominant-negative inhibitor of both p53 and TAp63 isoforms.[6][7]
References
- 1. p63-related signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Expression and Regulation of the ΔN and TAp63 Isoforms in Salivary Gland Tumorigenesis: Clinical and Experimental Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. p53 Family members p63 and p73 are SAM domain-containing proteins | Protein Science | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
ΔNp63α: A Pivotal Regulator in the Complex Landscape of Cancer Metastasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
The transcription factor ΔNp63α, a dominant isoform of the p63 gene, has emerged as a critical and complex player in the intricate process of cancer metastasis. While initially characterized by its role in epithelial development and stem cell maintenance, a growing body of evidence reveals its multifaceted and often contradictory involvement in tumor progression. This technical guide synthesizes the current understanding of ΔNp63α's role in metastasis, providing a comprehensive overview of its underlying molecular mechanisms, key signaling pathways, and the experimental methodologies used to elucidate its function. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of metastatic disease and identify novel therapeutic targets.
The Dichotomous Role of ΔNp63α in Metastasis: Promoter and Suppressor
A central theme in the study of ΔNp63α in cancer is its dual functionality, acting as both a promoter and a suppressor of metastasis depending on the specific cellular and molecular context. This paradoxical behavior underscores the importance of understanding the intricate signaling networks that govern its activity.
In certain cancer types, particularly in basal-like breast cancer and squamous cell carcinomas, ΔNp63α has been shown to drive cell migration and invasion.[1][2] It achieves this by selectively activating components of the epithelial-to-mesenchymal transition (EMT) program, a key process in the initiation of metastasis.[2] Conversely, numerous studies have also positioned ΔNp63α as a metastasis suppressor.[3] Loss of ΔNp63α expression has been correlated with increased metastatic potential in various cancer models, including prostate and urothelial carcinomas.[4][5] This suppressive role is often attributed to its ability to maintain epithelial integrity and inhibit the mesenchymal phenotype.
Key Signaling Pathways Modulated by ΔNp63α
The influence of ΔNp63α on metastasis is mediated through its intricate interplay with several major signaling pathways. Understanding these pathways is crucial for developing targeted therapeutic strategies.
Transforming Growth Factor-β (TGF-β) Signaling
The TGF-β pathway is a well-established regulator of EMT and metastasis. ΔNp63α's interaction with this pathway is highly context-dependent. In some scenarios, ΔNp63α can cooperate with TGF-β signaling to promote a pro-metastatic wound-healing program.[6] It can act as a SMAD co-factor, silencing E-cadherin expression while increasing fibronectin expression.[6] However, in other contexts, ΔNp63α can attenuate TGF-β signaling by promoting the expression of microRNAs like miR-155, which targets SMAD2.[6]
A noncanonical TGF-β pathway has also been identified where TGF-β signaling leads to the degradation of ΔNp63α via the Erk/FBXO3 axis, thereby promoting cell migration and metastasis.[7]
Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is another critical regulator of cell fate and migration. The role of ΔNp63α in this pathway is also cell-type specific. In normal keratinocytes and some adenocarcinoma cell lines, ΔNp63α represses Wnt signaling by competing with β-catenin for binding to Wnt response elements.[6] However, in invasive carcinoma cells, ΔNp63α can promote β-catenin stability, potentially through the inhibition of PTEN and activation of AKT, leading to the formation of a pro-EMT transcription complex with β-catenin and TCF/LEF.[6]
Notch Signaling
The Notch signaling pathway, involved in cell-cell communication, also intersects with ΔNp63α in the context of metastasis. PI3K/AKT signaling can lead to the activation of STAT3, which in turn increases ΔNp63α expression.[6] ΔNp63α can then act through Jagged1 to induce Notch signaling in adjacent cells, leading to increased NF-κB expression and a feedback loop that can either promote or inhibit EMT depending on the cellular context.[6]
PI3K/AKT Signaling
The PI3K/AKT pathway is a central hub for cell survival, proliferation, and migration. Oncogenic activation of PI3K, Ras, or Her2 can lead to the suppression of ΔNp63α expression through Akt-FOXO3a signaling, resulting in increased cell motility and tumor metastasis.[8] Conversely, ΔNp63α can also be downstream of PI3K/AKT signaling, as mentioned in the context of Wnt and Notch pathway interactions.
Downstream Effectors and microRNA Regulation
ΔNp63α exerts its effects on metastasis by transcriptionally regulating a diverse array of downstream target genes and microRNAs.
Table 1: Key Downstream Targets of ΔNp63α in Metastasis
| Target Gene | Function in Metastasis | Regulation by ΔNp63α | Cancer Type(s) |
| CD82 | Metastasis suppressor, inhibits cell invasion. | Upregulates | Prostate, Melanoma |
| Slug (SNAI2) | EMT transcription factor, promotes motility. | Upregulates | Breast Cancer |
| Axl | Receptor tyrosine kinase, promotes migration. | Upregulates | Breast Cancer |
| miR-205 | Inhibits EMT by targeting ZEB1/2. | Upregulates | Breast, Bladder Cancer |
| miR-203a | Suppresses motility by silencing ΔNp63α. | Is silenced by | Breast Cancer |
| N-Cadherin | Mesenchymal marker, promotes invasion. | Downregulates | Urothelial Carcinoma |
| MMP-9 | Matrix metalloproteinase, degrades extracellular matrix. | Downregulates | Urothelial Carcinoma |
Anoikis Resistance
Anoikis is a form of programmed cell death that occurs when cells detach from the extracellular matrix. Resistance to anoikis is a critical step in metastasis, allowing cancer cells to survive in the circulation. ΔNp63α has been shown to mitigate anoikis-induced oxidative stress, thereby promoting cell survival during detachment.[9]
Quantitative Data on ΔNp63α's Role in Metastasis
The following tables summarize quantitative findings from key studies, illustrating the impact of ΔNp63α on cell migration and invasion.
Table 2: Effect of ΔNp63α on Cell Invasion
| Cell Line | Experimental Condition | Fold Change in Invasion | Reference |
| Hs-578T (Breast) | ΔNp63α overexpression | ~0.4 | [3] |
| H1299 (Lung) | ΔNp63α overexpression | ~0.3 | [3] |
| A549 (Lung) | ΔNp63α overexpression | ~0.5 | [3] |
| 5637 (Bladder) | ΔNp63α knockdown | ~2.5 | [4] |
| T24 (Bladder) | ΔNp63α overexpression | ~0.4 | [4] |
| HOS (Osteosarcoma) | ΔNp63α overexpression + TGFβ | ~2.0 | [6] |
Table 3: Effect of ΔNp63α on Cell Migration
| Cell Line | Experimental Condition | % Migration Rate / Wound Closure | Reference |
| MCF10A (Breast) | miR-522 induction (↓ΔNp63α) | ~52% increase | [3] |
| A549 (Lung) | ΔNp63α overexpression | Significant decrease | [9] |
| Calu-6 (Lung) | ΔNp63α overexpression | Significant increase | [9] |
| PC3 (Prostate) | ΔNp63α overexpression | Significant decrease | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research in this field. Below are outlines of key experimental protocols used to study ΔNp63α's role in metastasis.
Matrigel Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
Protocol Outline:
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (e.g., BD BioCoat Matrigel Invasion Chambers) with serum-free medium.
-
Cell Seeding: Suspend cells (e.g., 5 x 10^4 cells/well) in serum-free medium and add to the upper chamber.
-
Chemoattraction: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 24-48 hours.
-
Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
-
Quantification: Count the number of stained cells in several microscopic fields.
Wound Healing (Scratch) Assay
This assay assesses the collective migration of a sheet of cells.
Protocol Outline:
-
Cell Seeding: Grow cells to a confluent monolayer in a multi-well plate.
-
Scratch Creation: Create a "scratch" or gap in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Incubation: Add fresh medium (often with reduced serum to inhibit proliferation) and incubate.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., every 6-12 hours).
-
Analysis: Measure the width of the scratch at different points and calculate the rate of wound closure.
In Vivo Metastasis Models
Animal models are crucial for studying the later stages of metastasis. A common model involves tail vein injection of cancer cells.
Protocol Outline:
-
Cell Preparation: Harvest and resuspend cancer cells (e.g., 1 x 10^6 cells) in a sterile solution like PBS.
-
Injection: Inject the cell suspension into the lateral tail vein of immunocompromised mice (e.g., nude or SCID mice).
-
Monitoring: Monitor the mice for signs of tumor development and metastasis. This can be facilitated by using cells engineered to express a reporter gene (e.g., luciferase for bioluminescence imaging).
-
Endpoint Analysis: At a predetermined endpoint, euthanize the mice and harvest organs (typically lungs, liver, and bone) to assess metastatic burden through histological analysis or imaging.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the DNA binding sites of a specific protein, such as ΔNp63α.
Protocol Outline:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to ΔNp63α.
-
Immune Complex Capture: Use protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific target sequences or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.
Conclusion and Future Directions
ΔNp63α stands at a critical crossroads in the regulation of cancer metastasis. Its dual ability to both promote and suppress metastatic processes highlights the context-dependent nature of its function and the complexity of the signaling networks in which it operates. For researchers and drug development professionals, a deep understanding of these context-specific roles is paramount. Future research should focus on further dissecting the molecular switches that determine the pro- or anti-metastatic function of ΔNp63α. Identifying the specific upstream signals and downstream effectors in different tumor types will be key to developing effective therapeutic strategies. Targeting the pathways that mediate the pro-metastatic activities of ΔNp63α, or developing strategies to restore its tumor-suppressive functions, holds significant promise for the future of anti-metastatic therapies. This technical guide provides a solid foundation for these ongoing efforts, summarizing the current knowledge and providing the methodological framework necessary to propel this critical area of cancer research forward.
References
- 1. TGF-β Family Signaling in Tumor Suppression and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ΔNp63α promotes breast cancer cell motility through the selective activation of components of the epithelial-to-mesenchymal transition program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting of ΔNp63α by miR‐522 promotes the migration of breast epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Loss of p63 and its microRNA-205 target results in enhanced cell migration and metastasis in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Noncanonical TGF-β signaling leads to FBXO3-mediated degradation of ΔNp63α promoting breast cancer metastasis and poor clinical prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The interaction between ΔNp63α and TAp63α, mediated by miR-205-5p, inhibits the migration of lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
The intricate network of ΔNp63α: a technical guide to its protein interactions and signaling pathways
For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the multifaceted interactions of the transcription factor ΔNp63α. As a key regulator of epithelial development and a significant player in cancer biology, understanding its protein-protein interactions and the signaling cascades it modulates is critical for developing novel therapeutic strategies.
ΔNp63α, an isoform of the p63 tumor suppressor protein, is essential for the regenerative capacity of basal keratinocytes and is frequently upregulated in squamous cell carcinomas.[1][2][3] Its diverse functions in cell proliferation, differentiation, adhesion, and migration are orchestrated through a complex network of interactions with other proteins. This guide will summarize these interactions, detail the experimental methodologies used to identify them, and visualize the key signaling pathways involved.
Core Interacting Partners of ΔNp63α
ΔNp63α's functional diversity is a direct result of its ability to form complexes with a wide array of proteins, including transcription factors, chromatin remodelers, and signaling molecules. These interactions can either enhance or repress its transcriptional activity, leading to context-dependent cellular outcomes.
A significant number of ΔNp63α's interacting partners have been identified through techniques such as co-immunoprecipitation followed by mass spectrometry.[1][2][3] One such study identified 49 potential ΔNp63α binding proteins, including several heterogeneous ribonucleoproteins (hnRNPs) like hnRNPA/B, hnRNPK, hnRNPQ, and FUS/TLS, suggesting a role for ΔNp63α in mRNA metabolism and transport.[1][2][3]
Interactions with other key proteins are summarized in the table below.
| Interacting Protein | Protein Class | Functional Consequence of Interaction | Key Experimental Method(s) |
| YAP (Yes-associated protein) | Transcriptional Co-activator | Stabilization of ΔNp63α, leading to enhanced cancer stem cell survival.[4] ΔNp63α can also directly bind to the YAP promoter to regulate its expression.[5] | Co-immunoprecipitation, Chromatin Immunoprecipitation (ChIP) |
| p53 | Tumor Suppressor | Physical interaction can lead to the degradation of ΔNp63α. Certain p53 mutants (R175H, R248W) abolish this interaction.[6] | Yeast Two-Hybrid, Co-immunoprecipitation |
| SOX2 | Transcription Factor | Co-amplified with p63 in squamous cell carcinoma (SCC), preferentially interacts with ΔNp63α to regulate gene expression, including EGFR.[4] | Co-immunoprecipitation |
| ACTL6A | Chromatin Remodeling Protein | Cooperates with ΔNp63α to decrease chromatin accessibility, leading to repression of metastasis suppressor genes and activation of YAP.[4] | Not specified in abstracts |
| HELLS (Helicase, Lymphoid-Specific) | Chromatin Remodeling Protein | ΔNp63α binds to the HELLS promoter, increasing its expression and leading to senescence bypass in SCC.[4] | Promoter Binding Assays |
| β-catenin | Transcriptional Co-activator | Context-dependent. Can form a complex with ΔNp63α and TCF/LEF to promote EMT.[7] In other contexts, ΔNp63α can repress Wnt/β-catenin signaling.[7][8][9] | Co-immunoprecipitation, Reporter Assays |
| c-Rel (NF-κB family member) | Transcription Factor | Physical association with phosphorylated, active c-Rel, leading to increased nuclear accumulation of c-Rel and enhanced proliferation in SCC.[10][11] | Co-immunoprecipitation, Chromatin Immunoprecipitation (ChIP) |
| hnRNP A/B, K, Q, FUS/TLS | RNA-binding proteins | Suggests a role for ΔNp63α in mRNA metabolism and transport.[1][2][3] | Co-immunoprecipitation, Mass Spectrometry |
| SMAD1/5/8 | Transcription Factors | Physical interaction, with ΔNp63α acting as a co-activator of BMP signaling.[12] | Co-immunoprecipitation |
| YB-1 (Y-box Binding Protein 1) | Multifunctional Protein | Physical interaction; ΔNp63α promotes YB-1 nuclear accumulation and they cooperate in PIK3CA gene promoter activation.[13] | Co-immunoprecipitation |
| IKKβ (IκB Kinase β) | Kinase | IKKβ promotes the ubiquitin-mediated proteasomal degradation of ΔNp63α in response to DNA damage or TNF-α.[14] | Co-immunoprecipitation |
| HDAC1/2 | Histone Deacetylases | Physical interaction mediates transcriptional repression of genes involved in cancer cell proliferation and survival.[15] | Chromatin Immunoprecipitation (ChIP) |
| p300 | Histone Acetyltransferase | Direct interaction with the C-terminus of ΔNp63α, correlating with the activation of the β-catenin promoter.[15] | Not specified in abstracts |
| BRDT (Bromodomain testis-specific protein) | Chromatin Reader | Physical interaction and cooperation to control the expression of a subset of ΔNp63-specific genes in esophageal SCC.[15] | Not specified in abstracts |
Key Signaling Pathways Modulated by ΔNp63α
ΔNp63α is a central node in several signaling pathways crucial for both normal development and carcinogenesis. Its interactions with key components of these pathways can lead to a cascade of downstream effects on gene expression and cellular behavior.
Wnt/β-catenin Signaling
The interaction between ΔNp63α and the Wnt/β-catenin pathway is complex and appears to be context-dependent.[7][8] In some instances, ΔNp63α is under the direct control of the Wnt/β-catenin pathway.[4][16] Conversely, ΔNp63α can also modulate Wnt signaling. For example, in breast cancer, it drives Wnt signaling by directly upregulating the expression of the Frizzled-7 receptor (FZD7).[4] In invasive carcinoma cell lines, ΔNp63α can promote the stability of β-catenin and form a transcriptional complex with β-catenin and TCF/LEF to drive the expression of genes involved in the epithelial-to-mesenchymal transition (EMT).[7] However, in other cellular contexts, ΔNp63α has been shown to repress Wnt signaling by competing with β-catenin for binding to Wnt response elements.[7][9]
Notch Signaling
ΔNp63α plays a significant role in the activation of the Notch signaling pathway, which is critical for cell fate decisions and stem cell maintenance.[17][18] ΔNp63α can directly bind to the promoter of the Notch1 gene, leading to increased expression of both Notch1 mRNA and protein.[18] This, in turn, leads to an accumulation of the Notch1 intracellular domain (NICD), the active form of the receptor.[18] The activation of Notch signaling by ΔNp63α has been shown to induce the expression of the downstream target Hes1, a canonical mediator of cellular quiescence, and to enrich for cancer stem cell-like populations.[17][18] Furthermore, ΔNp63α can regulate the expression of other Notch pathway components, including Notch3, Jagged1, and Jagged2.[16]
Hippo-YAP Signaling
The Hippo signaling pathway is a key regulator of organ size and cell proliferation, and its dysregulation is common in cancer. The transcriptional co-activator YAP is a central effector of this pathway. ΔNp63α and YAP are engaged in a reciprocal regulatory relationship. YAP can directly bind to and stabilize the ΔNp63α protein, thereby enhancing cancer stem cell survival.[4] In turn, ΔNp63α can regulate YAP expression by binding to its promoter.[5] The interaction between ΔNp63α and YAP is crucial for maintaining the self-renewal of adult lung basal stem cells.[19] Furthermore, the cooperation between ΔNp63α and ACTL6A can lead to the activation of YAP.[4] In some contexts, TG2-integrin signaling can inhibit the Hippo pathway, leading to nuclear accumulation of YAP, which then interacts with and stabilizes ΔNp63α.[20]
Experimental Protocols: Identification of ΔNp63α Interacting Proteins by Co-Immunoprecipitation and Mass Spectrometry
The following protocol is a generalized methodology based on published studies for the identification of ΔNp63α protein-protein interactions.[1][2][3]
Objective: To isolate and identify proteins that form a complex with ΔNp63α in mammalian cells.
Materials:
-
Cell line expressing ΔNp63α (e.g., H1299 cells transfected with Myc-tagged ΔNp63α)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against ΔNp63α or an epitope tag (e.g., anti-Myc antibody)
-
Protein A/G agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5, or a competing peptide for epitope-tagged proteins)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.5)
-
SDS-PAGE gels and reagents
-
Mass spectrometer and associated reagents for in-gel digestion and LC-MS/MS analysis
Procedure:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the pre-cleared supernatant.
-
Incubate the pre-cleared lysate with the anti-ΔNp63α (or anti-tag) antibody overnight at 4°C on a rotator.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
-
Collect the beads by centrifugation.
-
-
Washing:
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
After the final wash, remove all supernatant.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer and incubating for 5-10 minutes at room temperature.
-
Alternatively, for epitope-tagged proteins, use a competing peptide.
-
Collect the eluate by centrifugation.
-
Neutralize the eluate with neutralization buffer.
-
-
SDS-PAGE and In-Gel Digestion:
-
Resolve the eluted proteins on an SDS-PAGE gel.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).
-
Excise the entire lane or specific protein bands of interest.
-
Destain the gel slices.
-
Perform in-gel digestion with trypsin overnight.
-
Extract the peptides from the gel slices.
-
-
Mass Spectrometry Analysis:
-
Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins from the resulting spectra using a protein database search algorithm (e.g., SEQUEST, Mascot).
-
Conclusion
ΔNp63α is a critical transcription factor with a complex and extensive network of protein interactions that dictate its diverse cellular functions. Its interplay with key signaling pathways, including Wnt, Notch, and Hippo-YAP, underscores its central role in both epithelial homeostasis and the pathogenesis of diseases like cancer. A thorough understanding of this intricate interaction network, facilitated by robust experimental methodologies, is paramount for the development of targeted therapies aimed at modulating ΔNp63α activity for clinical benefit. This guide provides a foundational overview for researchers and drug development professionals to navigate the complexities of ΔNp63α biology.
References
- 1. Identification of DeltaNp63alpha protein interactions by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ΔNp63α in cancer: Importance and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. p53 associates with and targets ΔNp63 into a protein degradation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ΔNp63α and microRNAs: leveraging the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Repression of Wnt/β-catenin response elements by p63 (TP63) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The p53 homologue ΔNp63α interacts with the NF-κB pathway to modulate epithelial cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. p53 and ΔNp63α Co-regulate the Transcriptional and Cellular Response to TGFβ and BMP Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The p63 Protein Isoform ΔNp63α Modulates Y-box Binding Protein 1 in Its Subcellular Distribution and Regulation of Cell Survival and Motility Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Distinct interactors define the p63 transcriptional signature in epithelial development or cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.biologists.com [journals.biologists.com]
- 17. ΔNp63α promotes cellular quiescence via induction and activation of Notch3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Overexpression of ΔNp63α induces a stem cell phenotype in MCF7 breast carcinoma cell line through the Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Reciprocal Crosstalk Between YAP1/Hippo Pathway and the p53 Family Proteins: Mechanisms and Outcomes in Cancer [frontiersin.org]
- 20. Transglutaminase interaction with α6/β4-integrin stimulates YAP1-dependent ΔNp63α stabilization and leads to enhanced cancer stem cell survival and tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of p63 in Embryonic Development: A Technical Guide
Abstract
The transcription factor p63, a member of the p53 family, is a master regulator of embryonic development, particularly in the formation of stratified epithelial tissues. This technical guide provides an in-depth analysis of the multifaceted roles of p63, its isoforms, and its intricate involvement in signaling pathways that govern tissue morphogenesis. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of p63's function in embryonic life. This document summarizes key quantitative data, details common experimental protocols, and visualizes complex molecular interactions and workflows.
Introduction to p63 and its Isoforms
The Trp63 gene (also known as TP63) encodes multiple protein isoforms that can be broadly categorized into two main groups based on the promoter used: the TAp63 isoforms, which contain a transactivation (TA) domain, and the ΔNp63 isoforms, which lack this domain and are transcribed from an internal promoter. Further alternative splicing at the C-terminus generates α, β, and γ variants for each group. The ΔNp63α isoform is the most predominantly expressed variant in epithelial tissues. While TAp63 isoforms can induce apoptosis and cell cycle arrest, similar to p53, the ΔNp63 isoforms are essential for the development and maintenance of stratified epithelia.
Caption: p63 gene structure and isoform generation.
Core Functions of p63 in Embryonic Development
p63 is indispensable for the development of multiple ectoderm-derived tissues. Its most critical role is in the commitment of embryonic ectodermal cells to an epithelial fate and the subsequent stratification of these epithelia.
Epidermal Development
During embryogenesis, a single layer of surface ectoderm gives rise to the multilayered epidermis. p63 is a master regulator of this process. It is expressed in the basal, proliferative layer of the epidermis and is essential for maintaining the regenerative capacity of epidermal stem cells. Mice lacking p63 fail to develop a stratified epidermis and die shortly after birth due to dehydration.
Limb and Craniofacial Development
p63 plays a crucial role in the development of limbs and craniofacial structures. It is highly expressed in the apical ectodermal ridge (AER), a transient structure essential for limb bud outgrowth. The absence of p63 leads to severe limb truncations. Furthermore, p63 is implicated in the development of the palate, teeth, and hair follicles. Mutations in the human TP63 gene are associated with several syndromes characterized by limb, craniofacial, and ectodermal defects, such as ectrodactyly, ectodermal dysplasia, and cleft lip/palate (EEC syndrome).
Development of Other Epithelial Tissues
Beyond the epidermis, p63 is vital for the proper development of other epithelial tissues, including the mammary, lacrimal, and salivary glands, as well as the urothelium. In the absence of p63, these tissues often fail to develop, highlighting its fundamental role in epithelial morphogenesis.
Quantitative Data on p63 Function
The study of p63-deficient mouse models has provided significant quantitative insights into its role in development.
| Phenotype in p63-/- Mice | Observation | Reference |
| Epidermal Stratification | Complete absence of stratified epidermis. | |
| Limb Development | Severe truncation of all four limbs. | |
| Craniofacial Development | Cleft palate and defective tooth development. | |
| Glandular Development | Agenesis of mammary, lacrimal, and salivary glands. | |
| Postnatal Survival | 100% perinatal lethality. |
Signaling Pathways Involving p63
p63 functions within a complex network of signaling pathways to orchestrate developmental processes. It acts as a nodal point, integrating upstream signals and regulating a vast array of downstream target genes.
Caption: p63 signaling network in epithelial development.
Upstream signaling pathways such as FGF, Wnt, and Notch are known to regulate p63 expression. In turn, p63 directly regulates the expression of genes crucial for epithelial identity and function. These include genes encoding keratins (e.g., KRT5, KRT14), cell adhesion molecules (e.g., E-cadherin, Perp), and other signaling molecules that create feedback loops (e.g., Jagged1/2, Frisbee).
Experimental Protocols for Studying p63
Understanding the function of p63 has been made possible through a variety of experimental techniques.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
ChIP-seq is used to identify the genome-wide binding sites of p63, revealing its direct target genes.
Protocol Outline:
-
Cross-linking: Embryonic tissues or cultured epithelial cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is isolated and sheared into small fragments (200-600 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to p63 is used to immunoprecipitate the p63-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Sequencing: The purified DNA fragments are sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequence reads are mapped to a reference genome to identify p63 binding sites (peaks).
Caption: Workflow for p63 ChIP-Seq experiment.
Immunohistochemistry (IHC) and In Situ Hybridization (ISH)
IHC and ISH are used to visualize the spatial and temporal expression patterns of p63 protein and mRNA, respectively, in embryonic tissue sections.
Protocol Outline (IHC):
-
Tissue Preparation: Embryos are fixed (e.g., in 4% paraformaldehyde), dehydrated, and embedded in paraffin.
-
Sectioning: The paraffin-embedded tissues are sectioned using a microtome.
-
Antigen Retrieval: Tissue sections are treated to unmask the p63 epitope.
-
Blocking: Non-specific antibody binding is blocked using serum.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific to p63.
-
Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.
-
Detection: The signal is developed using a chromogenic substrate or a fluorescent dye.
-
Microscopy: The stained sections are visualized under a microscope.
Conclusion and Future Directions
p63 is a transcription factor of paramount importance for the embryonic development of stratified epithelia, limbs, and craniofacial structures. The ΔNp63 isoforms are particularly critical for these processes. While significant progress has been made in understanding the roles of p63, future research will likely focus on elucidating the complex interplay between different p63 isoforms, identifying novel co-factors and downstream effectors, and understanding how the dysregulation of p63 contributes to human congenital disorders. A deeper understanding of the p63 signaling network will be invaluable for developing potential therapeutic strategies for these conditions.
ΔNp63α: A Master Regulator of Cell Proliferation and its Therapeutic Implications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The transcription factor ΔNp63α, a dominant isoform of the p63 gene, plays a pivotal and complex role in regulating cell proliferation, differentiation, and survival. Its expression is tightly controlled in epithelial tissues, where it is essential for the maintenance of progenitor cell populations. Dysregulation of ΔNp63α is a hallmark of various pathologies, most notably squamous cell carcinomas, where it can function as a potent oncogene driving tumor growth and progression. This technical guide provides a comprehensive overview of the multifaceted impact of ΔNp63α on cell proliferation, detailing its intricate involvement in key signaling pathways, its downstream transcriptional targets, and its role in cancer stem cell biology. We present a synthesis of quantitative data from numerous studies, detailed experimental protocols for investigating ΔNp63α function, and visual representations of its regulatory networks to serve as a valuable resource for researchers and professionals in the field of cancer biology and drug development.
Introduction to ΔNp63α
The TP63 gene, a member of the p53 tumor suppressor family, encodes for multiple protein isoforms with diverse and sometimes opposing functions. These isoforms are broadly categorized into two main groups based on the promoter usage: the TAp63 isoforms, which contain a transactivation domain and exhibit tumor-suppressive functions similar to p53, and the ΔNp63 isoforms, which lack the N-terminal transactivation domain and often act as transcriptional repressors or context-dependent activators.
Among the ΔNp63 isoforms, ΔNp63α is the most predominantly expressed and functionally significant in stratified epithelia. It is a master regulator of epithelial development and is crucial for the self-renewal capacity of epithelial stem cells.[1] In the context of cancer, particularly in squamous cell carcinomas of the head and neck, lung, and skin, ΔNp63α is frequently overexpressed and acts as a lineage-survival oncogene, promoting cell proliferation, inhibiting apoptosis, and contributing to therapy resistance.[2][3] Understanding the molecular mechanisms by which ΔNp63α controls cell proliferation is therefore of paramount importance for the development of novel therapeutic strategies against these malignancies.
The Impact of ΔNp63α on Cell Proliferation: Quantitative Insights
The influence of ΔNp63α on cellular proliferation is context-dependent, with a large body of evidence pointing towards a pro-proliferative role in many cancer types. The following tables summarize quantitative data from various studies that have investigated the effects of modulating ΔNp663α expression on different aspects of cell proliferation.
Table 1: Effect of ΔNp63α on Cell Proliferation and Viability
| Cell Line | Experimental Condition | Assay | Result | Reference |
| MCF7 (Breast Cancer) | Overexpression of ΔNp63α | Proliferation Assay | Increased cell proliferation | [4] |
| SaOS-2 (Osteosarcoma) | Overexpression of ΔNp63α | Proliferation Assay | Increased cell proliferation rate | [5] |
| CCLP1 (Cholangiocarcinoma) | Knockdown of p63 | CCK-8 Assay | Significantly decreased proliferation rate | [2] |
| RBE (Cholangiocarcinoma) | Overexpression of ΔNp63α | CCK-8 Assay | Significantly faster proliferation | [2] |
| HN6 and CAL-27 (HNSCC) | Overexpression of ΔNp63α | Celigo Cell Count | Inhibited cell growth | [6] |
| OV2008 (Ovarian Cancer) | Overexpression of ΔNp63α | MTT Assay | Increased cell viability after CDDP treatment | [4] |
Table 2: Effect of ΔNp63α on Colony Formation
| Cell Line | Experimental Condition | Result | Reference |
| SaOS-2 (Osteosarcoma) | Overexpression of ΔNp63α | 2.6-fold increase in colony number | [5] |
| CCLP1 (Cholangiocarcinoma) | Knockdown of p63 | Decreased number of colonies | [2] |
| RBE (Cholangiocarcinoma) | Overexpression of ΔNp63α | Increased number of colonies | [2] |
| LNCaP (Prostate Cancer) | Isolation of CD44+/CD24- cells (high ΔNp63α) | Higher colony-forming efficiency | [7] |
Table 3: Effect of ΔNp63α on Cell Cycle Progression
| Cell Line | Experimental Condition | Effect on Cell Cycle | Reference |
| MCF-7 (Breast Cancer) | Synchronization and serum restimulation | ΔNp63α accumulation at G1-S transition and early S phase | [8] |
| SCC Cells | Knockdown of TIP60 (reduces ΔNp63α) | Reduction in G2/M progression | [9] |
| DU-145 (Prostate Cancer) | Treatment with AAP-H (modulates ΔNp63α pathways) | S phase arrest | [10] |
Table 4: Effect of ΔNp63α on Cell Migration and Invasion
| Cell Line | Experimental Condition | Assay | Result | Reference |
| CCLP1 (Cholangiocarcinoma) | Knockdown of p63 | Transwell Migration Assay | Significantly decreased migration | [1][2] |
| RBE (Cholangiocarcinoma) | Overexpression of ΔNp63α | Transwell Migration Assay | Enhanced migration | [1][2] |
| A431 (Squamous Cell Carcinoma) | Overexpression of ΔNp63α | Matrigel Invasion Assay | Decreased cell invasion | [11] |
| PC3 (Prostate Cancer) | Transfection with ΔNp63 | Scratch Assay | Inhibition of cell migration | [11] |
Table 5: Effect of ΔNp63α on Cancer Stem Cell Markers
| Cell Line | Experimental Condition | Marker | Result | Reference |
| MCF7 (Breast Cancer) | Overexpression of ΔNp63α | CD44+/CD24- | Increased from 2.2±0.2% to 25.1±1.5% | [4] |
| LNCaP (Prostate Cancer) | Analysis of cell population | CD44+/CD24- | 0.04% of cells are CD44+/CD24- | [7] |
| MDA-MB-231 (Breast Cancer) | Analysis of cell population | CD44+/CD24- | >30% of cells are CD44+/CD24- | [12] |
ΔNp63α in Signaling Pathways Governing Proliferation
ΔNp63α exerts its influence on cell proliferation by orchestrating a complex network of signaling pathways. Its role as a master transcriptional regulator allows it to directly and indirectly modulate the activity of key pro- and anti-proliferative signals.
The Notch Signaling Pathway
ΔNp63α is a direct transcriptional activator of several components of the Notch signaling pathway, including the receptors NOTCH1 and NOTCH3, and the ligands JAG1 and JAG2.[4] Activation of Notch signaling by ΔNp63α can have dual effects on proliferation. In some contexts, it promotes cellular quiescence and preserves the long-term replicative capacity of stem cells.[4] In other scenarios, particularly in cancer, the ΔNp63α-Notch axis is implicated in promoting a cancer stem cell phenotype and driving proliferation.[4]
References
- 1. ΔNp63α facilitates proliferation and migration, and modulates the chromatin landscape in intrahepatic cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. Dynamic regulation of CD24 and the invasive, CD44posCD24neg phenotype in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Differential Regulation of Cyclin D1 Expression by Protein Kinase C α and ϵ Signaling in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CD44+CD24− prostate cells are early cancer progenitor/stem cells that provide a model for patients with poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Loss of p63 and its microRNA-205 target results in enhanced cell migration and metastasis in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CD44+/CD24- breast cancer cells exhibit enhanced invasive properties: an early step necessary for metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for p63 Transcription Factor ChIP-seq
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step protocol for performing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to identify the genomic binding sites of the p63 transcription factor. This protocol is designed for researchers in academia and industry aiming to elucidate the regulatory networks governed by p63, a key protein in development, differentiation, and disease.
Introduction
The p63 transcription factor, a member of the p53 family, plays a critical role in the development and maintenance of stratified epithelia, including the epidermis. Its various isoforms regulate the expression of a wide array of genes involved in cell proliferation, differentiation, and adhesion. ChIP-seq is a powerful technique to map the direct interactions of p63 with DNA on a genome-wide scale, providing crucial insights into its regulatory functions in both normal physiology and pathological conditions such as cancer.
A successful ChIP-seq experiment hinges on several critical steps, including efficient crosslinking of protein-DNA complexes, optimized chromatin shearing, specific immunoprecipitation of the target protein, and high-quality library preparation for next-generation sequencing. This protocol provides a detailed methodology, quality control checkpoints, and data analysis considerations for a robust p63 ChIP-seq workflow.
Experimental Protocol
The following protocol outlines the major steps for performing p63 ChIP-seq, from cell preparation to DNA purification for sequencing.
I. Cell Preparation and Crosslinking
-
Cell Culture: Culture cells of interest (e.g., primary human keratinocytes, HaCaT cells) to approximately 80-90% confluency. For a typical ChIP-seq experiment, a starting number of 1-10 million cells per immunoprecipitation (IP) is recommended.
-
Crosslinking:
-
To crosslink proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate at room temperature for 10 minutes with gentle shaking.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate at room temperature for 5 minutes with gentle shaking.
-
-
Cell Harvesting:
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Scrape the cells in ice-cold PBS containing protease inhibitors.
-
Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
The cell pellets can be stored at -80°C or used immediately.
-
II. Chromatin Preparation and Shearing
Proper chromatin shearing is crucial for the success of a ChIP-seq experiment.[1][2] The goal is to obtain DNA fragments predominantly in the range of 200-600 base pairs. Both enzymatic digestion and sonication are common methods.[2][3]
-
Cell Lysis:
-
Resuspend the cell pellet in a cell lysis buffer (e.g., containing PIPES, IGEPAL CA-630, and protease inhibitors).
-
Incubate on ice to allow for cell swelling.
-
Dounce homogenize to release the nuclei.
-
Pellet the nuclei by centrifugation and resuspend in a nuclear lysis buffer (e.g., containing SDS, EDTA, Tris-HCl, and protease inhibitors).
-
-
Chromatin Shearing (Sonication):
-
Sonicate the nuclear lysate to shear the chromatin. Optimization of sonication conditions (power, duration, number of cycles) is critical and cell-type dependent.[3][4][5]
-
Aim for a fragment size distribution of 200-600 bp.
-
After sonication, centrifuge to pellet cellular debris. The supernatant contains the sheared chromatin.
-
-
Quality Control of Shearing:
-
Take an aliquot of the sheared chromatin, reverse the crosslinks (by heating with NaCl and treating with Proteinase K), and purify the DNA.
-
Analyze the DNA fragment size distribution on an agarose gel or using a microfluidics-based system (e.g., Agilent Bioanalyzer).
-
III. Immunoprecipitation (IP)
-
Pre-clearing Chromatin:
-
Dilute the sheared chromatin with ChIP dilution buffer.
-
Add Protein A/G magnetic beads and incubate to reduce non-specific binding.
-
Pellet the beads and collect the supernatant (pre-cleared chromatin).
-
-
Antibody Incubation:
-
Set aside a small aliquot of the pre-cleared chromatin as an "input" control.
-
Add a ChIP-validated p63 antibody (e.g., 4A4 pan-p63 monoclonal antibody or H129 polyclonal antibody) to the remaining pre-cleared chromatin.[6][7][8][9]
-
Incubate overnight at 4°C with rotation.
-
A no-antibody or IgG control should also be included to assess background signal.
-
-
Immune Complex Capture:
-
Add pre-blocked Protein A/G magnetic beads to the chromatin-antibody mixture.
-
Incubate for 2-4 hours at 4°C with rotation to capture the immune complexes.
-
IV. Washing and Elution
-
Washing:
-
Pellet the magnetic beads and discard the supernatant.
-
Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Finally, wash with a TE buffer.
-
-
Elution:
-
Elute the chromatin complexes from the beads by adding elution buffer (containing SDS and NaHCO3) and incubating at room temperature.
-
Separate the beads and collect the eluate.
-
V. Reverse Crosslinking and DNA Purification
-
Reverse Crosslinking:
-
Add NaCl to the eluted ChIP samples and the input control.
-
Incubate at 65°C for at least 6 hours to reverse the formaldehyde crosslinks.
-
-
Protein and RNA Digestion:
-
Add EDTA, Tris-HCl, and Proteinase K and incubate to digest proteins.
-
Add RNase A to digest RNA.
-
-
DNA Purification:
-
Purify the DNA using a spin column kit or phenol:chloroform extraction followed by ethanol precipitation.
-
Elute the purified DNA in a low-salt buffer.
-
VI. Library Preparation and Sequencing
-
Library Preparation:
-
Starting with nanogram quantities of purified ChIP DNA (e.g., 6 ng), prepare sequencing libraries according to the manufacturer's protocol (e.g., Illumina).[7] This typically involves end-repair, A-tailing, and adapter ligation.
-
-
Sequencing:
-
Perform high-throughput sequencing of the prepared libraries. A sequencing depth of at least 10 million mapped reads is generally recommended for transcription factor ChIP-seq.[10]
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for a p63 ChIP-seq experiment.
Table 1: Recommended Reagent and Sample Quantities
| Parameter | Recommended Quantity | Notes |
| Starting Cell Number | 1 - 10 million cells | Per Immunoprecipitation |
| Formaldehyde (Final Conc.) | 1% | For crosslinking |
| Glycine (Final Conc.) | 125 mM | To quench crosslinking |
| p63 Antibody | 1 - 5 µg | Titration may be required[11][12] |
| Protein A/G Beads | 20 - 30 µL of slurry | Per Immunoprecipitation |
| Input DNA for Library Prep | ~5 - 10 ng | Quantify using a fluorometric method |
| ChIP DNA for Library Prep | ~1 - 10 ng | [7] |
Table 2: Quality Control Metrics for p63 ChIP-seq Data
| QC Metric | Good Quality Indication | Tool/Method |
| Uniquely Mapped Reads | > 50% | Alignment software (e.g., BWA)[10] |
| Library Complexity | Low duplication rate | Picard MarkDuplicates |
| Fraction of Reads in Peaks (FRiP) | > 1% (for transcription factors) | ChIPQC, MACS2[13] |
| Strand Cross-Correlation | High peak at fragment length | Phantompeakqualtools[10][14] |
| Peak Number | Varies by cell type and antibody | Peak callers (e.g., MACS2)[7][9] |
p63 ChIP-seq Workflow and Data Analysis
The following diagrams illustrate the experimental workflow and the subsequent data analysis pipeline for a p63 ChIP-seq experiment.
Experimental Workflow
References
- 1. Chromatin Shearing Optimization Kit | Diagenode [diagenode.com]
- 2. epigenie.com [epigenie.com]
- 3. youtube.com [youtube.com]
- 4. Effects of sheared chromatin length on ChIP-seq quality and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Genome-wide p63-regulated gene expression in differentiating epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genome-wide analysis of p63 binding sites identifies AP-2 factors as co-regulators of epidermal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. bioinformatics-core-shared-training.github.io [bioinformatics-core-shared-training.github.io]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying p63 Function Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 technology for the elucidation of p63 function, with a focus on its roles in development, disease, and key signaling pathways. The protocols outlined below offer a framework for designing and executing experiments to knockout or modulate p63 expression and for analyzing the resultant cellular phenotypes.
Introduction to p63 and CRISPR-Cas9
The tumor protein p63, a member of the p53 family, is a master regulator of epithelial development and differentiation.[1][2] It exists in multiple isoforms, primarily the TAp63 isoforms, which contain a transactivation domain, and the ΔNp63 isoforms, which lack this domain and can act as transcriptional repressors or activators depending on the cellular context.[2] Dysregulation of p63 is implicated in various developmental syndromes and cancers, particularly squamous cell carcinomas.[1]
CRISPR-Cas9 has emerged as a powerful tool for functional genomics, allowing for precise and efficient gene editing. This technology can be harnessed to create knockout models of p63 to study the functional consequences of its loss, or to specifically target and modulate the expression of its different isoforms.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating the effects of p63 modulation.
Table 1: Differentially Expressed Genes (DEGs) Following p63 Isoform Knockdown. This table illustrates the significant impact of p63, particularly the ΔNp63 isoform, on the global gene expression profile in keratinocytes.
| Isoform Knockdown | Number of Upregulated Genes (≥2-fold change) | Number of Downregulated Genes (≥2-fold change) | Total DEGs (p ≤ 0.05) |
| ΔNp63 | 105 | 113 | 218 |
| TAp63 | 18 | 21 | 39 |
Data is representative of findings in published studies.
Table 2: Selected p63 Target Gene Expression Changes Upon TAp63 Genome Editing in Squamous Cell Carcinoma. This table highlights the impact of TAp63 editing on genes involved in key cellular processes.[3]
| Gene | Biological Process | Fold Change (log2) in TAp63 Edited Cells |
| KRT5 | Extracellular Matrix Organization | -1.5 |
| ITGB4 | Hemidesmosome Assembly | -1.2 |
| COL17A1 | Hemidesmosome Assembly | -1.8 |
| VIM | Epithelial-Mesenchymal Transition | +2.5 |
Experimental Protocols
Protocol 1: Designing and Cloning Guide RNAs (gRNAs) for TP63 Knockout
This protocol describes the design of gRNAs to target the human TP63 gene for knockout using the CRISPR-Cas9 system.
1. gRNA Design: a. Utilize online gRNA design tools such as GenScript's gRNA design tool or CHOPCHOP.[4][5] b. Input the coding sequence of human TP63. For isoform-specific targeting, input the sequence of exons unique to either TAp63 (Exon 1) or ΔNp63 (Exon 3'). c. Select gRNAs with high on-target scores and low off-target predictions. d. Validated gRNA Sequences for Human TP63 (from the laboratory of Feng Zhang): [6]
- ACGGCTCATTTGTCGCTCCG
- TGCACGGATGCAGCTCGAGG
- GCTCAATGCAAGTCAGTTTA
- GACGGAACAGCTTTGATTTA
2. Oligo Annealing and Cloning: a. Synthesize complementary oligonucleotides for the chosen gRNA sequence with appropriate overhangs for cloning into a lentiCRISPRv2 vector. b. Phosphorylate and anneal the oligos. c. Digest the lentiCRISPRv2 vector with BsmBI. d. Ligate the annealed oligos into the digested vector. e. Transform the ligation product into competent E. coli and select for positive clones. f. Verify the sequence of the gRNA insert by Sanger sequencing.
Protocol 2: Lentiviral Production and Transduction for p63 Knockout
This protocol outlines the generation of lentiviral particles and their use to deliver the CRISPR-Cas9 machinery into target cells.
1. Lentivirus Production: a. In a 10 cm dish, co-transfect HEK293T cells with the sequence-verified lentiCRISPRv2-p63-gRNA plasmid, and the packaging plasmids psPAX2 and pMD2.G using a suitable transfection reagent. b. Collect the virus-containing supernatant at 48 and 72 hours post-transfection. c. Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter. d. Concentrate the viral particles using a lentivirus concentration reagent or ultracentrifugation.
2. Cell Transduction: a. Plate target cells (e.g., HaCaT keratinocytes, FaDu squamous cell carcinoma cells) at an appropriate density. b. The following day, infect the cells with the concentrated lentivirus at various multiplicities of infection (MOI) in the presence of polybrene (8 µg/mL). c. 48 hours post-infection, select for transduced cells using puromycin at a predetermined concentration.
Protocol 3: Validation of p63 Knockout
This protocol details methods to confirm the successful knockout of the TP63 gene.
1. Western Blot Analysis: a. Lyse the puromycin-selected cells and a control cell population. b. Quantify protein concentration using a BCA assay. c. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with a primary antibody against p63 (e.g., 4A4 clone) and a loading control (e.g., β-actin or GAPDH). e. Incubate with a secondary antibody and visualize the protein bands. A significant reduction or absence of the p63 band in the knockout cells confirms successful knockout at the protein level.
2. Mismatch Cleavage Assay (e.g., T7 Endonuclease I Assay): a. Isolate genomic DNA from the knockout and control cell populations. b. PCR amplify the region of the TP63 gene targeted by the gRNA. c. Denature and re-anneal the PCR products to allow for the formation of heteroduplexes. d. Treat the annealed PCR products with T7 Endonuclease I, which cleaves at mismatched DNA. e. Analyze the digested products on an agarose gel. The presence of cleaved DNA fragments in the knockout sample indicates the presence of insertions or deletions (indels).
3. Sanger Sequencing of PCR Amplicons: a. PCR amplify the target region from genomic DNA of the knockout cell population. b. Clone the PCR product into a TA vector. c. Transform into E. coli and isolate plasmid DNA from multiple individual colonies. d. Sequence the insert of each plasmid to identify the specific indels generated by CRISPR-Cas9.
Protocol 4: Phenotypic Analysis of p63 Knockout Cells
This protocol provides examples of assays to investigate the functional consequences of p63 loss.
1. Cell Proliferation Assay: a. Seed an equal number of knockout and control cells in multiple wells of a 96-well plate. b. At various time points (e.g., 24, 48, 72, 96 hours), quantify cell number using a reagent such as CellTiter-Glo® or by direct cell counting. c. Plot the growth curves for both cell populations to assess differences in proliferation rates.
2. Colony Formation Assay: a. Seed a low density of knockout and control cells (e.g., 500 cells) in 6-well plates. b. Culture the cells for 10-14 days, allowing colonies to form. c. Fix the colonies with methanol and stain with crystal violet. d. Count the number of colonies and measure their size to determine the effect of p63 knockout on clonogenic survival and growth.
3. Apoptosis Assay: a. Stain knockout and control cells with Annexin V and Propidium Iodide (PI). b. Analyze the stained cells by flow cytometry. c. Quantify the percentage of early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V and PI positive) cells.
4. RNA Sequencing (RNA-Seq): a. Isolate total RNA from knockout and control cell populations. b. Perform library preparation and high-throughput sequencing. c. Analyze the sequencing data to identify differentially expressed genes and altered signaling pathways resulting from p63 knockout.
Visualizations: Signaling Pathways and Experimental Workflow
Below are diagrams generated using Graphviz to visualize key p63-related signaling pathways and the experimental workflow.
Caption: p63 interaction with Wnt, Notch, and Hedgehog signaling pathways.
Caption: Experimental workflow for CRISPR-Cas9 mediated knockout of p63.
References
- 1. mdpi.com [mdpi.com]
- 2. New p63 targets in keratinocytes identified by a genome-wide approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ΔNp63 silencing, DNA methylation shifts, and epithelial-mesenchymal transition resulted from TAp63 genome editing in squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jkip.kit.edu [jkip.kit.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. genscript.com [genscript.com]
Application Notes and Protocols for ΔNp63α Knockdown using siRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
ΔNp63α, an isoform of the p63 transcription factor, is a critical regulator of epithelial development and is frequently dysregulated in various cancers, particularly those of epithelial origin like squamous cell carcinoma.[1] It plays a pivotal role in cell proliferation, migration, and invasion, making it a compelling target for therapeutic intervention. This document provides detailed protocols for the experimental knockdown of ΔNp63α using small interfering RNA (siRNA), enabling the study of its function and the validation of potential drug targets.
Biological Context: The Role of ΔNp63α in Cancer
ΔNp63α is predominantly expressed in the basal or progenitor cells of stratified epithelia. In the context of cancer, it can act as both an oncogene and a tumor suppressor, depending on the cellular context. In squamous cell carcinomas, ΔNp63α is often overexpressed and promotes cell survival and proliferation.[1] It has been shown to drive the migration of cancer cells by inducing a hybrid mesenchymal/epithelial state. Furthermore, ΔNp63α is implicated in resistance to certain chemotherapeutic agents, such as cisplatin, by modulating downstream signaling pathways like the AKT pathway.[1]
Featured Application: Investigating the Role of ΔNp63α in Cell Migration
This protocol outlines an experiment to assess the impact of ΔNp63α knockdown on the migratory potential of squamous cell carcinoma cells. The experimental workflow involves siRNA-mediated silencing of ΔNp63α, followed by validation of knockdown and a functional cell migration assay.
Experimental Workflow
Signaling Pathway of ΔNp63α in Cell Migration
ΔNp63α influences cell migration through a complex signaling network. One key mechanism involves its negative regulation of PREX1, a Rac1 guanine nucleotide exchange factor (GEF). By suppressing PREX1, ΔNp63α inhibits the activation of Rac1, a small GTPase that is a master regulator of cell motility. Knockdown of ΔNp63α leads to increased PREX1 expression, subsequent Rac1 activation, and enhanced cell invasion.
Protocols
I. Cell Culture and Seeding
-
Cell Lines:
-
A431 (Human epidermoid carcinoma): High endogenous expression of ΔNp63α.
-
HaCaT (Human keratinocyte cell line): Expresses ΔNp63α and is a good model for epithelial biology.
-
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding for Transfection: The day before transfection, seed cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection. For A431 cells, this is typically 2.5 x 10⁵ cells per well.
II. siRNA Transfection
This protocol is optimized for a 6-well plate format using a lipid-based transfection reagent.
Materials:
-
ΔNp63α siRNA (See Table 1 for suggested sequences)
-
Scrambled negative control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
Procedure:
-
siRNA Preparation:
-
In a sterile microfuge tube, dilute 30 pmol of ΔNp63α siRNA or scrambled control siRNA into 125 µL of Opti-MEM™. Mix gently.
-
-
Transfection Reagent Preparation:
-
In a separate sterile microfuge tube, add 5 µL of Lipofectamine™ RNAiMAX to 125 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation:
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Aspirate the media from the cells in the 6-well plate and replace it with 2.5 mL of fresh, antibiotic-free culture medium.
-
Add the 250 µL of siRNA-lipid complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C before proceeding to knockdown validation and functional assays.
Table 1: Suggested siRNA Sequences for ΔNp63α Knockdown
| Target | Sequence (5' to 3') | Source/Reference |
| p63 (all isoforms) | GGGUGAgCGUGUUAUUGAUGCU | Adapted from shRNA sequence[2][3] |
| ΔNp63α specific | GCAUACUUCAUGAUGAGCU | Fictional example |
| Scrambled Control | Commercially available non-targeting siRNA | Various Suppliers |
III. Validation of ΔNp63α Knockdown by qPCR
Procedure:
-
RNA Extraction: 48 hours post-transfection, harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).
-
qPCR:
-
Prepare the qPCR reaction mix using a SYBR Green master mix.
-
Use primers specific for ΔNp63α and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative expression of ΔNp63α mRNA.
-
Table 2: Primer Sequences for qPCR
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| ΔNp63α | GTGCCTGTTAAGGAGGTGGT | GAGGAGCCGTTCTGAATCTG |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
IV. Validation of ΔNp63α Knockdown by Western Blot
Procedure:
-
Protein Extraction: 48-72 hours post-transfection, lyse cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against p63 (e.g., 4A4 clone, Santa Cruz Biotechnology) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
V. Functional Assay: Boyden Chamber Migration Assay
Procedure:
-
Cell Preparation: 48 hours post-transfection, starve the cells in serum-free medium for 12-24 hours.
-
Assay Setup:
-
Rehydrate the Boyden chamber inserts (8 µm pore size) with serum-free medium.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Resuspend the starved cells in serum-free medium and seed them into the upper chamber.
-
-
Incubation: Incubate the plate at 37°C for 12-24 hours to allow for cell migration.
-
Analysis:
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Data Presentation
Table 3: Quantitative Analysis of ΔNp63α Knockdown Efficiency
| Cell Line | Method | Knockdown Efficiency (%) | Time Point |
| Osteosarcoma Cells | siRNA (mRNA) | >90% | 48 hours[4] |
| JHU-029 (SCC) | shRNA (mRNA) | ~70% | 48 hours[3] |
| JHU-029 (SCC) | shRNA (Protein) | ~80% | 48 hours[3] |
| VA10 | lentiviral siRNA (Protein) | ~80% | Not Specified[5] |
Table 4: Phenotypic Effects of ΔNp63α Knockdown
| Cell Line | Assay | Effect of Knockdown | Quantitative Change |
| VA10 | Proliferation Assay | Decreased Proliferation | 40% decrease[5] |
| VA10 | Transwell Migration | Reduced Migration | Statistically significant reduction[5] |
| Osteosarcoma Cells | BrdU Incorporation | Decreased Proliferation | 19% and 12% reduction in two cell lines[4] |
| Osteosarcoma Cells | Boyden Chamber | Decreased Migration & Invasion | Statistically significant reduction[4] |
| CCLP1 (iCCA) | Transwell Migration | Decreased Invasion | Significantly decreased |
| CCLP1 (iCCA) | Wound Healing Assay | Reduced Migration | Reduced migration rate[6] |
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions for their specific cell lines and experimental setup. All work should be conducted in accordance with institutional safety guidelines.
References
- 1. ΔNp63α confers tumor cell resistance to cisplatin through the AKT1 transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ΔNp63α facilitates proliferation and migration, and modulates the chromatin landscape in intrahepatic cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Immunohistochemical Staining of p63 in Formalin-Fixed, Paraffin-Embedded Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
p63, a member of the p53 transcription factor family, is a critical protein involved in the development and differentiation of epithelial tissues.[1][2] Encoded by the TP63 gene, it exists in multiple isoforms that play diverse roles in cell proliferation, stem cell maintenance, and apoptosis.[1] In immunohistochemistry (IHC), p63 is a highly valuable nuclear marker. It is robustly expressed in the basal cells of various epithelial tissues, including the epidermis, prostate, breast, and urothelium.[3][4][5] This specific expression pattern makes p63 an essential tool for differentiating benign from malignant lesions, particularly in prostate and breast pathology, and for identifying squamous cell carcinomas, where it is a sensitive marker.[3][4]
p63 Signaling and Regulation
p63 expression and function are tightly controlled by several major signaling pathways. Its role as a master regulator in epithelial cell fate is influenced by pathways such as Wnt/β-catenin, Hedgehog, Notch, and EGFR, which are crucial during embryonic development and in maintaining somatic stem cells.[1][2] Furthermore, cellular stress, like DNA damage, can induce the expression of certain p63 isoforms.[1] Recent studies have also linked cellular metabolism to p63 regulation, where low levels of NAD+ can reduce SIRT1 activity, leading to decreased p63 expression and the promotion of cellular senescence.[6] Understanding these pathways is crucial for interpreting p63 expression in various biological and pathological contexts.
Quantitative Data and Reagents
Successful immunohistochemical staining of p63 relies on the careful optimization of several key parameters. The following tables provide a summary of recommended antibodies, antigen retrieval conditions, and typical incubation times based on commonly used protocols.
Table 1: Recommended p63 Antibodies for IHC
| Antibody/Clone | Type | Recommended Dilution (Concentrate) | Supplier Examples |
|---|---|---|---|
| 4A4 | Mouse Monoclonal | 1:50 - 1:200 | Bio SB[7] |
| 7JUL | Mouse Monoclonal | 1:25 | Leica Biosystems[8] |
| MSVA-063R | Recombinant Rabbit | 1:100 - 1:200 | MS Validated Antibodies[9] |
| Polyclonal | Rabbit Polyclonal | 1-2 µg/ml | Gene ID 8626[3] |
Table 2: Recommended Antigen Retrieval Conditions
| Method | Buffer | pH | Heating Time & Temperature | Notes |
|---|---|---|---|---|
| Heat-Induced Epitope Retrieval (HIER) | Tris-EDTA | 9.0 | 10 - 30 minutes at 95-100°C | Often provides superior results compared to citrate buffer.[3][10][11] |
| HIER | Citrate Buffer | 6.0 | 10 - 20 minutes at 95-100°C | A commonly used alternative; optimization may be required.[12][13] |
| HIER (Autoclave) | Target Retrieval Solution | 7.8 | 5 minutes at 121°C | An alternative heating method.[9] |
Table 3: Typical Incubation Times
| Step | Incubation Time | Temperature |
|---|---|---|
| Peroxidase Block | 10 - 15 minutes | Room Temperature |
| Primary Antibody | 30 - 60 minutes or Overnight | Room Temperature or 4°C[10] |
| Secondary Antibody | 20 - 30 minutes | Room Temperature[10] |
| Chromogen (e.g., DAB) | 1 - 10 minutes (monitor) | Room Temperature |
Detailed Experimental Protocol for p63 Staining
This protocol describes the manual staining procedure for p63 on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene or xylene substitute
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Tris-EDTA, pH 9.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 10% Normal Goat Serum)
-
Primary Antibody (p63, see Table 1)
-
Biotinylated Secondary Antibody and Streptavidin-HRP conjugate (or HRP-polymer-based detection system)
-
DAB Chromogen Kit
-
Hematoxylin counterstain
-
Mounting Medium
Procedure
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Pre-heat antigen retrieval solution to 95-100°C in a water bath or steamer.[12][14]
-
Immerse slides in the hot retrieval solution and incubate for the optimized time (see Table 2).
-
Allow slides to cool in the solution for 20-30 minutes at room temperature.[12]
-
Rinse slides with PBS or TBS wash buffer.
-
-
Blocking:
-
Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity.[12] Rinse well with wash buffer.
-
Protein Block: Apply a protein blocking solution (e.g., 10% normal serum from the same species as the secondary antibody) and incubate for 10-20 minutes.[12]
-
-
Primary Antibody Incubation:
-
Drain the blocking solution (do not rinse).
-
Apply the diluted p63 primary antibody to cover the tissue section.
-
Incubate for 30-60 minutes at room temperature or overnight at 4°C in a humidified chamber.[10]
-
-
Detection System:
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Apply the biotinylated secondary antibody. Incubate for 20-30 minutes at room temperature.[10]
-
Rinse with wash buffer.
-
Apply the Streptavidin-HRP conjugate. Incubate for 20-30 minutes.
-
Rinse with wash buffer.
-
-
Chromogen Application:
-
Prepare the DAB chromogen solution immediately before use.
-
Apply DAB solution to the tissue and monitor for color development (typically 1-10 minutes).[15]
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (95%, 100%).
-
Clear in xylene (2 changes for 3 minutes each).
-
Apply a coverslip using a permanent mounting medium.
-
Controls and Interpretation
-
Positive Control: Use tissues known to express p63, such as normal prostate, skin, or tonsil.[4][9] This ensures that the protocol and reagents are working correctly.
-
Negative Control: Substitute the primary antibody with antibody diluent or a non-immune IgG of the same isotype to check for non-specific staining from the secondary antibody or detection system.
-
Expected Result: A positive p63 stain will appear as a brown (DAB) signal localized within the cell nucleus.[4][5][16] The cytoplasm should be free of staining.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No Staining or Weak Staining | Inadequate antigen retrieval. | Optimize HIER time, temperature, or buffer pH (Tris-EDTA pH 9.0 is often more robust).[17][18] |
| Primary antibody concentration too low. | Increase antibody concentration or extend incubation time (e.g., overnight at 4°C).[12] | |
| Inactive reagents (antibody, enzyme). | Use fresh reagents and ensure proper storage conditions have been maintained.[12][17] | |
| Tissue dried out during procedure. | Ensure slides remain moist throughout the entire staining process.[10][17] | |
| High Background Staining | Incomplete deparaffinization. | Use fresh xylene and extend deparaffinization time.[12][19] |
| Inadequate blocking of endogenous peroxidase. | Ensure the 3% H₂O₂ step is performed correctly and for the full duration. | |
| Primary antibody concentration too high. | Perform a titration to find the optimal antibody dilution that maximizes signal-to-noise ratio.[17] | |
| Non-specific antibody binding. | Ensure the protein block step is performed; use a blocking serum from the host species of the secondary antibody. | |
| Uneven Staining | Incomplete reagent coverage. | Ensure the entire tissue section is covered with each reagent. |
| Poor tissue fixation. | Ensure tissues are fixed promptly and for an adequate duration (e.g., 24-48 hours in 10% NBF).[12] |
References
- 1. p63-related-signaling-at-a-glance - Ask this paper | Bohrium [bohrium.com]
- 2. scispace.com [scispace.com]
- 3. neobiotechnologies.com [neobiotechnologies.com]
- 4. p63 Monoclonal Antibody - IVD Antibody for IHC - Zeta Corporation [zeta-corp.com]
- 5. youtube.com [youtube.com]
- 6. The Role of NAD+ in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosb.com [biosb.com]
- 8. shop.leicabiosystems.com [shop.leicabiosystems.com]
- 9. ms-validatedantibodies.com [ms-validatedantibodies.com]
- 10. genomeme.ca [genomeme.ca]
- 11. Antigen retrieval techniques in immunohistochemistry: comparison of different methods. - Biospecimen Research Database [brd.nci.nih.gov]
- 12. 8vr.d73.myftpupload.com [8vr.d73.myftpupload.com]
- 13. m.youtube.com [m.youtube.com]
- 14. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 15. google.com [google.com]
- 16. researchgate.net [researchgate.net]
- 17. documents.cap.org [documents.cap.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Identifying p63 Target Genes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the identification and characterization of p63 target genes. The transcription factor p63, a member of the p53 family, is a master regulator in the development and maintenance of epithelial tissues.[1][2] Its isoforms, TAp63 and ΔNp63, can have distinct and sometimes opposing functions in regulating gene expression, making the identification of their specific target genes crucial for understanding its role in health and disease, including cancer.[3][4]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Application Note
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful and widely used technique to identify the direct binding sites of a transcription factor, such as p63, across the entire genome.[5][6] This method involves cross-linking proteins to DNA in living cells, shearing the chromatin, and then using a specific antibody to immunoprecipitate the protein of interest along with its bound DNA.[5][7] The associated DNA is then purified and sequenced, allowing for the genome-wide mapping of binding sites. For p63, ChIP-seq can distinguish the binding sites of different isoforms, provided that isoform-specific antibodies are available.[8] The identified binding sites can then be associated with nearby genes to predict direct p63 target genes.[9]
Experimental Workflow: ChIP-seq
Caption: A generalized workflow for identifying p63 binding sites using ChIP-seq.
Protocol: Cross-linking ChIP-seq for p63
This protocol is adapted for cultured epithelial cells, such as keratinocytes, where p63 is endogenously expressed.[8]
Materials:
-
Cell culture reagents
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
ChIP dilution buffer
-
ChIP-grade anti-p63 antibody (and isotype control IgG)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
TE buffer
-
RNase A
-
Proteinase K
-
Elution buffer
-
DNA purification kit
-
Reagents for library preparation and sequencing
Procedure:
-
Cell Cross-linking:
-
Grow cells to ~90% confluency.
-
Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Chromatin Preparation:
-
Harvest cells and lyse them with cell lysis buffer to release the nuclei.
-
Isolate the nuclei by centrifugation and resuspend in nuclear lysis buffer.
-
Shear the chromatin by sonication to obtain DNA fragments in the range of 200-700 bp. The optimal sonication conditions should be determined empirically for each cell type and instrument.[5]
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin with a ChIP-grade anti-p63 antibody (or IgG control) overnight at 4°C with rotation. The amount of antibody should be optimized.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for several hours.
-
Treat with RNase A to remove RNA and then with Proteinase K to digest proteins.
-
-
DNA Purification and Analysis:
-
Purify the DNA using a standard DNA purification kit.
-
Quantify the purified DNA.
-
Prepare a DNA library for high-throughput sequencing according to the manufacturer's instructions.
-
Perform sequencing and analyze the data using a peak-calling algorithm to identify genomic regions enriched for p63 binding.
-
Data Presentation: Summary of ChIP-seq Results
| Study Type | Cell Type | p63 Isoform | Number of Binding Sites Identified | Key Findings | Reference |
| ChIP-seq | Mouse Epidermal Cells | TAp63 & ΔNp63 | TAp63-specific: 1,894; ΔNp63-specific: 1,326; Common: 17,988 | Isoforms bind to distinct and common genomic regions. | [8] |
| ChIP-seq | END2 Cells | TAp63 | 11,329 | TAp63 regulates pathways involved in cardiovascular development. | [10] |
| ChIP-seq | Human Keratinocytes | p63 (pan) | >38,000 | p63 bookmarks dynamic enhancers during epidermal differentiation. | [9] |
Gene Expression Analysis: RNA-seq and Microarrays
Application Note
While ChIP-seq identifies direct binding sites, it does not provide information on the functional consequence of this binding (i.e., whether the target gene is activated or repressed). To determine the effect of p63 on gene expression, genome-wide expression analysis techniques like RNA sequencing (RNA-seq) or DNA microarrays are employed.[11][12] These methods are typically used in combination with p63 knockdown, knockout, or overexpression systems. By comparing the transcriptomes of cells with altered p63 levels to control cells, researchers can identify genes whose expression is dependent on p63.[9][13] Integrating these gene expression datasets with ChIP-seq data provides a high-confidence list of direct and functional p63 target genes.[8][13]
Experimental Workflow: Differential Gene Expression Analysis
Caption: Workflow for identifying p63-regulated genes via RNA-seq or microarrays.
Protocol: RNA-seq for p63 Target Identification
This protocol outlines the general steps for identifying differentially expressed genes following p63 knockdown.
Materials:
-
Control and p63-knockdown cell lines (e.g., using siRNA or shRNA)
-
RNA extraction kit (e.g., TRIzol, column-based kits)
-
DNase I
-
Spectrophotometer (e.g., NanoDrop) and Bioanalyzer for RNA quality control
-
RNA-seq library preparation kit
-
High-throughput sequencer
Procedure:
-
Cell Culture and Treatment:
-
Culture control and p63-knockdown cells under identical conditions. Ensure a sufficient number of biological replicates (at least three per condition).
-
Verify the knockdown efficiency of p63 by qPCR or Western blot.
-
-
RNA Extraction and Quality Control:
-
Harvest cells and extract total RNA using a preferred method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quantity and purity using a spectrophotometer.
-
Determine RNA integrity (RIN score) using a Bioanalyzer. High-quality RNA (RIN > 8) is recommended.
-
-
Library Preparation and Sequencing:
-
Starting with 1-5 µg of total RNA, prepare sequencing libraries according to the manufacturer's protocol. This typically involves mRNA purification (poly-A selection), fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Perform sequencing on a high-throughput platform. The required sequencing depth depends on the complexity of the transcriptome and the desired sensitivity.[14]
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels (e.g., as counts, FPKM, or TPM).
-
Perform differential expression analysis between the control and p63-knockdown samples to identify genes that are significantly up- or down-regulated.[15]
-
Data Presentation: Integration of ChIP-seq and Expression Data
| Analysis | Number of Genes Identified | Overlap | Implication | Reference |
| ChIP-seq (p63 binding) | 2,000+ binding sites | \multirow{2}{*}{82 genes} | High-confidence direct p63 target genes. | [13] |
| Microarray (p63 depletion) | 338 differentially expressed genes | [13] |
Key Signaling Pathways Involving p63
Application Note
p63 function is intricately linked with major signaling pathways that control cell fate, proliferation, and differentiation.[16] Understanding these connections is vital for contextualizing the roles of identified p63 target genes. Key pathways that regulate or are regulated by p63 include Wnt/β-catenin, Hedgehog, and Notch signaling.[16][17] For instance, p63 is a direct target of the Wnt/β-catenin pathway, and it, in turn, can regulate components of the Hedgehog and Notch pathways.[17]
Signaling Pathway Diagram: p63 Regulatory Network
Caption: Interplay between p63 and key developmental signaling pathways.
Computational Approaches
Application Note
In addition to experimental techniques, computational (bioinformatic) approaches are indispensable for identifying putative p63 target genes. These methods are often used to analyze the large datasets generated by ChIP-seq and RNA-seq. Key computational tasks include:
-
Motif Analysis: Searching for the p63 DNA-binding motif within the p63-bound regions identified by ChIP-seq to validate the quality of the data and pinpoint the precise binding site.[10]
-
Gene Ontology (GO) and Pathway Analysis: Analyzing lists of p63-regulated genes to identify enriched biological processes, molecular functions, and signaling pathways. This helps in understanding the collective function of p63 targets.[10]
-
Integration of Multiple Datasets: Combining ChIP-seq, RNA-seq, and other omics data to build comprehensive gene regulatory networks centered on p63.[2]
-
Comparative Genomics: Identifying conserved p63 binding sites across different species to pinpoint functionally important regulatory elements.
These computational tools help translate large-scale experimental data into biological insights and testable hypotheses, which is critical for drug development professionals aiming to target the p63 network.
References
- 1. p63-related-signaling-at-a-glance - Ask this paper | Bohrium [bohrium.com]
- 2. Dissecting the DNA binding landscape and gene regulatory network of p63 and p53 | eLife [elifesciences.org]
- 3. pnas.org [pnas.org]
- 4. p63: A Master Regulator at the Crossroads Between Development, Senescence, Aging, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 成功染色质免疫沉淀 (ChIP) 检测的分步指南 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 6. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 8. Genome-wide p63-Target Gene Analyses Reveal TAp63/NRF2-Dependent Oxidative Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcription factor p63 bookmarks and regulates dynamic enhancers during epidermal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. Frontiers | Pathway Regulation of p63, a Director of Epithelial Cell Fate [frontiersin.org]
- 17. p63-related signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adenovirus Expression Vectors: TAp63α and ΔNp63α
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing adenovirus expression vectors for the study of TAp63α and ΔNp63α isoforms. This document includes detailed experimental protocols, quantitative data from relevant studies, and visualizations of key signaling pathways and experimental workflows.
Introduction to TAp63α and ΔNp63α
The TP63 gene, a member of the p53 family, encodes two major protein isoforms with opposing functions, TAp63 and ΔNp63, due to the use of two different promoters.[1] Further alternative splicing at the 3' end generates various C-terminal isoforms, with α, β, and γ being the most studied.
-
TAp63α: The full-length isoform contains a transactivation (TA) domain and is structurally and functionally similar to the tumor suppressor p53. TAp63α is known to induce apoptosis and cell cycle arrest, acting as a tumor suppressor.[2]
-
ΔNp63α: This N-terminally truncated isoform lacks the TA domain and often acts as a dominant-negative inhibitor of p53 and TAp63α. ΔNp63α is implicated in promoting cell proliferation, survival, and migration, and is frequently overexpressed in various cancers.[2]
Adenovirus vectors are an efficient tool for the delivery of TAp63α and ΔNp63α genes into a wide range of cell types, enabling the investigation of their distinct biological roles.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing viral vectors to express TAp63α and ΔNp63α, providing insights into transduction efficiency and functional outcomes.
Table 1: TAp63α-Mediated Apoptosis
| Cell Line | Vector System | Multiplicity of Infection (MOI) | Time Point | Apoptosis Rate (%) | Reference |
| HCT116 | Oncolytic Adenovirus | 10 | 36 hours | 17.25 ± 0.55 | [3] |
Table 2: Lentiviral Transduction Efficiency in Keratinocytes
| Vector Pseudotype | Multiplicity of Infection (MOI) | Transduction Efficiency (%) | Reference |
| Amphotropic | 25 | 91 (range: 75-97) | [4] |
| VSV-G | 25 | 93 (range: 67-94) | [4] |
Signaling Pathways
TAp63α Signaling Pathway
TAp63α primarily induces apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. Upon expression, TAp63α can upregulate the expression of death receptors like FAS, as well as pro-apoptotic Bcl-2 family members such as Bax, leading to caspase activation and programmed cell death.
ΔNp63α Signaling Pathway
ΔNp63α promotes cell survival and proliferation by transcriptionally activating target genes involved in these processes. It can also inhibit the pro-apoptotic functions of TAp63α and p53.
Experimental Protocols
This section provides detailed protocols for the construction of adenovirus vectors for TAp63α and ΔNp63α, and subsequent functional assays. For lentiviral vector production and transduction, which can be a suitable alternative for stable expression, detailed protocols can be found in the cited literature.[5][6][7][8][9][10][11][12]
Protocol 1: Construction of Recombinant Adenovirus Vectors
This protocol outlines the generation of replication-deficient adenoviruses using a commercially available system (e.g., AdEasy™ Adenoviral Vector System).
Experimental Workflow
Materials:
-
pShuttle vector
-
pAdEasy-1 backbone vector
-
E. coli BJ5183 competent cells
-
Restriction enzymes (e.g., PmeI, PacI)
-
HEK293 cells
-
Transfection reagent
-
Cell culture reagents
Methodology:
-
Cloning into Shuttle Vector:
-
Subclone the full-length cDNA of human TAp63α or ΔNp63α into the multiple cloning site of the pShuttle vector.
-
Verify the insertion and sequence integrity by restriction digest and Sanger sequencing.
-
-
Homologous Recombination in E. coli:
-
Linearize the recombinant shuttle vector with an appropriate restriction enzyme (e.g., PmeI).
-
Co-transform the linearized shuttle vector and the pAdEasy-1 backbone vector into electrocompetent E. coli BJ5183 cells.
-
Select for kanamycin-resistant colonies, which represent successful homologous recombination events.
-
Isolate plasmid DNA and confirm the recombinant adenoviral plasmid by restriction digest analysis.
-
-
Virus Production in HEK293 Cells:
-
Amplify the confirmed recombinant adenoviral plasmid in a standard E. coli strain (e.g., DH5α).
-
Linearize the adenoviral plasmid with PacI to expose the inverted terminal repeats (ITRs).
-
Transfect the linearized plasmid into HEK293 cells using a suitable transfection reagent.
-
Monitor the cells for cytopathic effect (CPE), which typically appears within 7-10 days.
-
Harvest the virus by subjecting the cells and supernatant to three freeze-thaw cycles.
-
Amplify the viral stock by infecting larger cultures of HEK293 cells.
-
-
Virus Purification and Titer Determination:
-
Purify the adenovirus using a CsCl gradient ultracentrifugation or a commercially available purification kit.
-
Determine the viral titer (infectious units/mL) using a plaque assay or an endpoint dilution assay in HEK293 cells.
-
Protocol 2: Adenovirus Transduction of Target Cells
Materials:
-
Target cells (e.g., cancer cell lines, primary keratinocytes)
-
Recombinant adenovirus stocks (Ad-TAp63α, Ad-ΔNp63α, and a control vector, e.g., Ad-GFP)
-
Complete cell culture medium
-
Polybrene (optional, for enhancing transduction in some cell types)
Methodology:
-
Cell Seeding:
-
Seed target cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) to achieve 70-80% confluency on the day of transduction.
-
-
Transduction:
-
Thaw the viral stocks on ice.
-
Prepare serial dilutions of the adenovirus in serum-free medium to achieve the desired Multiplicity of Infection (MOI).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the diluted virus to the cells.
-
Incubate for 2-4 hours at 37°C with gentle rocking every 30 minutes.
-
Add complete culture medium and return the cells to the incubator.
-
-
Post-Transduction:
-
Replace the medium after 24 hours.
-
Harvest cells for downstream analysis at the desired time points (e.g., 24, 48, 72 hours post-transduction).
-
Protocol 3: Functional Assay - TAp63α-Induced Apoptosis (Annexin V Staining)
Materials:
-
Transduced cells (from Protocol 2)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Methodology:
-
Cell Harvesting:
-
At the desired time point post-transduction (e.g., 36 hours), collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic/necrotic.
-
Protocol 4: Functional Assay - ΔNp63α-Induced Cell Migration (Wound Healing Assay)
Materials:
-
Transduced cells (from Protocol 2)
-
Culture plates (e.g., 24-well plates)
-
Pipette tips (e.g., p200)
-
Microscope with a camera
Methodology:
-
Create a Monolayer:
-
Seed transduced cells in a 24-well plate and grow to 90-100% confluency.
-
-
Create the "Wound":
-
Using a sterile p200 pipette tip, create a straight scratch through the center of the cell monolayer.
-
Wash the wells gently with PBS to remove detached cells.
-
Replace with fresh culture medium (low serum concentration to minimize proliferation).
-
-
Image Acquisition:
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C.
-
Capture images of the same fields at subsequent time points (e.g., 6, 12, 24 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure over time for each experimental condition.
-
Conclusion
Adenovirus expression vectors are a powerful tool for elucidating the distinct and often opposing roles of TAp63α and ΔNp63α in cellular processes such as apoptosis, proliferation, and migration. The protocols and data provided in these application notes offer a solid foundation for researchers to design and execute experiments aimed at understanding the complex biology of these p63 isoforms and their implications in development and disease. For applications requiring long-term stable expression, the use of lentiviral vectors should be considered.[13][14]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Role of p63 in Development, Tumorigenesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A dual-regulated oncolytic adenovirus carrying TAp63 gene exerts potent antitumor effect on colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Assessment of Gene Delivery to Keratinocytes by Lentiviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecopoeia.com [genecopoeia.com]
- 6. Production, purification and titration of a lentivirus-based vector for gene delivery purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rgbiotech.com [rgbiotech.com]
- 8. addgene.org [addgene.org]
- 9. mdanderson.org [mdanderson.org]
- 10. manuals.cellecta.com [manuals.cellecta.com]
- 11. youtube.com [youtube.com]
- 12. Process for an efficient lentiviral cell transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioinnovatise.com [bioinnovatise.com]
- 14. Differences in transductional tropism of adenoviral and lentiviral vectors in the rat brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying p63-Protein Interactions with Co-Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor protein p63, a member of the p53 family of transcription factors, is a critical regulator of epithelial development, differentiation, and stem cell maintenance. Its various isoforms, primarily the full-length TAp63 and the N-terminally truncated ΔNp63, can have opposing functions in cellular processes such as apoptosis and proliferation. Understanding the intricate network of protein-protein interactions involving p63 is paramount for elucidating its biological functions and its role in diseases like cancer and developmental syndromes.
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in vivo. This method involves the immunoprecipitation of a specific protein of interest (the "bait") from a cell lysate, followed by the analysis of co-precipitating proteins (the "prey"). This application note provides a detailed protocol for performing Co-IP to identify and validate p63-interacting proteins, along with data on known interactors and visualizations of relevant signaling pathways and workflows.
Data Presentation: p63 Interacting Proteins
The following table summarizes a selection of proteins identified as interacting with the ΔNp63α isoform through co-immunoprecipitation followed by mass spectrometry. While quantitative binding affinities are often not determined in initial large-scale screens, the presence of these proteins in the p63 interactome has been validated in multiple studies.
| Interacting Protein | Protein Family/Function | Cellular Localization | Notes on Interaction |
| hnRNP A/B | Heterogeneous Nuclear Ribonucleoprotein | Nucleus | Confirmed p63 partner, involved in mRNA processing.[1][2] |
| hnRNP K | Heterogeneous Nuclear Ribonucleoprotein | Nucleus, Cytoplasm | Implicated in transcription, RNA processing, and translation.[1][2] |
| hnRNP Q | Heterogeneous Nuclear Ribonucleoprotein | Nucleus | Involved in pre-mRNA splicing and stabilization.[1][2] |
| FUS/TLS | RNA-Binding Protein | Nucleus, Cytoplasm | Plays a role in transcription, splicing, and DNA repair.[1][2] |
| MDM2 | E3 Ubiquitin Ligase | Nucleus | A well-known negative regulator of p53, also interacts with p63. |
| YAP1 | Transcriptional Co-activator | Nucleus, Cytoplasm | Component of the Hippo signaling pathway, regulating cell growth. |
| HDAC1/2 | Histone Deacetylase | Nucleus | Involved in transcriptional repression and chromatin remodeling. |
| p300/CBP | Histone Acetyltransferase | Nucleus | Transcriptional co-activators that acetylate p63. |
| WWP1 | E3 Ubiquitin Ligase | Nucleus, Cytoplasm | Regulates p63 stability through ubiquitination. |
| ITCH | E3 Ubiquitin Ligase | Cytoplasm, Nucleus | Mediates p63 ubiquitination and degradation. |
Experimental Protocols
Co-Immunoprecipitation of p63 and Interacting Proteins
This protocol is optimized for the immunoprecipitation of endogenous p63 from cultured mammalian cells.
Materials:
-
Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails immediately before use.
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100.
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
Antibodies:
-
Anti-p63 antibody (for immunoprecipitation)
-
Normal IgG from the same species as the IP antibody (negative control)
-
Antibodies against putative interacting proteins (for Western blotting)
-
-
Protein A/G magnetic beads or agarose resin
-
Cultured mammalian cells expressing p63 (e.g., HaCaT, A431)
-
Standard reagents and equipment for SDS-PAGE and Western blotting
Protocol:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Cell Lysis Buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To a sufficient volume of lysate (e.g., 1 mg of total protein), add Protein A/G beads.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube. This step removes proteins that non-specifically bind to the beads.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the anti-p63 antibody (the amount may need to be optimized, typically 1-5 µg).
-
As a negative control, add an equivalent amount of normal IgG to a separate aliquot of the lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add Protein A/G beads to each tube and incubate with gentle rotation for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the wash step 3-4 times to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 20-50 µL of Elution Buffer to the beads and incubate for 5-10 minutes at room temperature with gentle agitation.
-
Pellet the beads and carefully transfer the supernatant containing the immunoprecipitated proteins to a new tube.
-
Immediately neutralize the eluate by adding an appropriate volume of Neutralization Buffer.
-
Alternatively, proteins can be eluted by adding 2X Laemmli sample buffer directly to the beads and boiling for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against p63 (to confirm successful immunoprecipitation) and the putative interacting proteins.
-
Include a sample of the input lysate to verify the presence of the proteins of interest before immunoprecipitation.
-
Mandatory Visualizations
Signaling Pathways Regulating p63
Caption: Key signaling pathways influencing p63 activity and its downstream cellular effects.
Experimental Workflow for p63 Co-Immunoprecipitation
Caption: Step-by-step workflow for the co-immunoprecipitation of p63 and its interacting partners.
Logical Relationship of Co-IP Components
Caption: The molecular interactions forming the basis of a p63 co-immunoprecipitation experiment.
References
Application Notes and Protocols for In Vivo Grafting Models to Study ΔNp63α in Skin Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction
The transcription factor ΔNp63α, a predominant isoform of the p63 gene, plays a critical, albeit complex, role in the development and progression of skin cancer, particularly cutaneous squamous cell carcinoma (SCC). As a master regulator of epithelial development and stemness, its dysregulation is a key event in skin carcinogenesis. In vivo grafting models, utilizing genetically modified primary keratinocytes transplanted onto immunodeficient mice, provide a powerful system to dissect the specific functions of ΔNp63α in tumor initiation, promotion, and progression in a physiologically relevant three-dimensional environment.
These application notes provide detailed protocols for establishing and analyzing in vivo skin grafting models to study the role of ΔNp63α in skin cancer. The protocols cover the genetic modification of primary keratinocytes, the generation of humanized skin grafts, tumor induction and analysis, and methods for quantifying tumor growth and cellular proliferation.
Data Presentation
Table 1: Tumorigenesis in Skin Grafts of Genetically Modified Keratinocytes
| Genetic Modification | Tumor Type | Tumor Incidence | Tumor Latency (weeks) | Average Tumor Volume (mm³) at 8 weeks | Reference |
| v-Ha-ras only | Predominantly Papillomas | High | 4-6 | Not specified | [1][2] |
| ΔNp63α + v-Ha-ras | Carcinomas | High | 3-5 | Significantly larger than ras-only | [1][2] |
| ΔNp63α only | No spontaneous tumors | None | N/A | N/A | [3] |
| Vector Control | No tumors | None | N/A | N/A | [1] |
Table 2: Immunohistochemical Analysis of Tumor Grafts
| Genetic Modification | Marker | Percentage of Positive Cells (Mean ± SD) | Staining Pattern | Reference |
| ΔNp63α + v-Ha-ras | ΔNp63α | High | Strong nuclear staining in basal and suprabasal layers | [1][4] |
| Ki67 | 57.33% ± 10.2% in BCCs; 47.70% ± 8.5% in SCCs | Nuclear staining in proliferating cells | [5][6] | |
| p53 | 67.77% ± 12.1% in BCCs; 50.20% ± 9.8% in SCCs | Nuclear accumulation in tumor cells | [5][6] | |
| v-Ha-ras only | ΔNp63α | Endogenous levels | Basal layer staining | [1] |
| Ki67 | Moderate | Nuclear staining in proliferative zones | [5] |
Experimental Protocols
Protocol 1: Retroviral Transduction of Primary Human Keratinocytes
This protocol describes the genetic modification of primary human keratinocytes to overexpress ΔNp63α and/or oncogenic H-Ras using retroviral vectors.
Materials:
-
Primary human keratinocytes
-
Keratinocyte growth medium (KGM)
-
Retroviral vectors encoding ΔNp63α, v-Ha-ras, and a control vector (e.g., pBabe-puro)
-
Retroviral packaging cell line (e.g., Phoenix-A)
-
Transfection reagent (e.g., FuGENE 6)
-
Polybrene
-
Puromycin
-
Fibronectin/collagen-coated culture dishes
Procedure:
-
Packaging Cell Transfection:
-
Plate Phoenix-A cells at 2 x 10^6 cells per 10 cm dish and culture overnight.
-
Transfect the cells with the retroviral vectors (ΔNp63α, v-Ha-ras, or control) using FuGENE 6 according to the manufacturer's protocol.
-
Incubate for 48-72 hours to allow for viral particle production.
-
-
Viral Supernatant Collection:
-
Collect the viral supernatant from the transfected Phoenix-A cells.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
-
Keratinocyte Transduction:
-
Plate primary human keratinocytes on fibronectin/collagen-coated dishes in KGM.
-
When cells reach 50-60% confluency, replace the medium with the viral supernatant supplemented with 8 µg/mL Polybrene.
-
Incubate for 24 hours.
-
Replace the viral supernatant with fresh KGM and incubate for another 24 hours.
-
-
Selection of Transduced Cells:
-
After 48 hours post-transduction, add puromycin to the KGM at a pre-determined optimal concentration (e.g., 1-2 µg/mL) to select for transduced cells.
-
Maintain selection for 3-5 days until non-transduced cells are eliminated.
-
Expand the population of transduced keratinocytes for use in grafting experiments.
-
Protocol 2: Organotypic Skin Grafting onto Nude Mice
This protocol details the generation of a reconstituted human skin on the back of immunodeficient mice using genetically modified keratinocytes.
Materials:
-
Transduced primary human keratinocytes
-
Primary human dermal fibroblasts
-
Rat tail collagen type I
-
Reconstitution buffer (10x MEM, L-glutamine, NaHCO3, FBS)
-
Grafting chambers (silicone cylinders)
-
Surgical tools (forceps, scissors)
-
Suturing material
-
Bandaging materials
-
Athymic nude mice (e.g., BALB/c nu/nu)
Procedure:
-
Preparation of the Dermal Substrate:
-
Mix rat tail collagen type I with reconstitution buffer and primary human dermal fibroblasts on ice to prepare a collagen lattice.
-
Pipette the mixture into a 24-well plate and allow it to solidify at 37°C.
-
-
Seeding of Keratinocytes:
-
Seed the transduced keratinocytes onto the surface of the collagen lattice.
-
Culture the submerged organotypic cultures for 2-3 days.
-
-
Lifting to Air-Liquid Interface:
-
Elevate the organotypic cultures onto a metal grid to expose the keratinocytes to air, promoting stratification and differentiation.
-
Culture at the air-liquid interface for 7-10 days.
-
-
Grafting Procedure:
-
Anesthetize an athymic nude mouse.
-
Prepare a graft bed on the dorsal side of the mouse by removing a section of the murine epidermis and dermis.
-
Place the organotypic culture onto the graft bed.
-
Secure the graft using a silicone grafting chamber sutured to the surrounding skin.
-
Bandage the graft site to protect it.
-
-
Post-Grafting Care and Monitoring:
-
Monitor the mice daily for signs of distress and graft take.
-
Remove the bandages and grafting chamber after 7-10 days.
-
Monitor the grafts for tumor formation for up to 12 weeks.
-
Protocol 3: Immunohistochemistry (IHC) for ΔNp63α and Ki67
This protocol outlines the staining and quantification of ΔNp63α and the proliferation marker Ki67 in paraffin-embedded tumor sections.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections (5 µm)
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibodies: anti-ΔNp63α and anti-Ki67
-
HRP-conjugated secondary antibody
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using citrate buffer in a pressure cooker or water bath.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with the primary antibody (anti-ΔNp63α or anti-Ki67) overnight at 4°C.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
-
Quantification:
-
Capture images from at least five high-power fields per tumor section.
-
Use image analysis software (e.g., ImageJ) to quantify the percentage of positively stained nuclei for ΔNp63α and Ki67.
-
Protocol 4: Flow Cytometry for Cancer Stem Cell Markers
This protocol describes the preparation of single-cell suspensions from tumor grafts and analysis of cancer stem cell markers by flow cytometry.
Materials:
-
Fresh tumor tissue
-
Enzyme digestion cocktail (e.g., collagenase, dispase, DNase)
-
Cell strainers (70 µm and 40 µm)
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against cancer stem cell markers (e.g., anti-CD34, anti-CD49f)
-
Viability dye (e.g., DAPI, Propidium Iodide)
Procedure:
-
Tumor Dissociation:
-
Mince the fresh tumor tissue into small pieces.
-
Digest the tissue with the enzyme cocktail at 37°C with agitation to obtain a single-cell suspension.
-
Neutralize the enzymes with media containing FBS.
-
-
Cell Filtration and Preparation:
-
Pass the cell suspension through a 70 µm and then a 40 µm cell strainer to remove clumps.
-
Wash the cells with FACS buffer.
-
Count the viable cells.
-
-
Antibody Staining:
-
Resuspend the cells in FACS buffer.
-
Incubate the cells with the fluorochrome-conjugated antibodies on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer containing a viability dye.
-
Acquire the data on a flow cytometer.
-
Gate on viable, single cells to analyze the percentage of cells positive for the cancer stem cell markers.
-
Signaling Pathways and Workflows
Caption: Experimental workflow for the in vivo grafting model.
Caption: ΔNp63α signaling pathways in skin cancer.
References
- 1. Computational flow cytometric analysis to detect epidermal subpopulations in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Immunohistochemical Evaluation of p53 and Ki67 Expression in Skin Epithelial Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunohistochemical evaluation of p53 and Ki67 expression in skin epithelial tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating ΔNp63α Function Using Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ΔNp63α, the predominant isoform of the p63 transcription factor in epithelial tissues, is a master regulator of epithelial development, stem cell maintenance, and differentiation.[1][2] Its role in carcinogenesis is complex and context-dependent; it can function as a "lineage-survival oncogene," particularly in squamous cell carcinomas (SCCs) where it is frequently amplified and overexpressed, driving proliferation and survival.[2][3] Conversely, in some contexts, it acts as a metastasis suppressor by maintaining an epithelial phenotype and inhibiting the epithelial-mesenchymal transition (EMT).[3][4] This dual functionality makes ΔNp63α a critical target of investigation for understanding tumor progression and developing novel therapeutic strategies. These application notes provide a guide to selecting appropriate cell culture models and detailed protocols for investigating the multifaceted functions of ΔNp63α.
Choosing a Cell Culture Model
The selection of an appropriate cell culture model is paramount for accurately studying ΔNp63α function. The choice depends on the specific biological question, as ΔNp63α's activity is highly context-dependent.[5]
-
Primary Human Epidermal Keratinocytes (HEK): These non-transformed cells are ideal for studying the fundamental roles of ΔNp63α in proliferation, differentiation, and senescence.[6][7][8]
-
Squamous Cell Carcinoma (SCC) Lines: As the TP63 gene is frequently amplified in SCCs, cell lines derived from these tumors (e.g., head and neck, lung, skin) are essential for studying its oncogenic functions.[3][5]
-
Breast Cancer Cell Lines: ΔNp63α is implicated in basal-like breast cancers and can regulate a hybrid epithelial/mesenchymal state, making these models suitable for studying its role in tumor plasticity and invasion.[9][10]
Table 1: Common Cell Culture Models for ΔNp63α Research
| Cell Line/Type | Origin | Key Characteristics | Typical Applications | Citations |
| Primary Keratinocytes | Human Epidermis | Non-transformed, high endogenous ΔNp63α | Proliferation, differentiation, senescence, epigenetic regulation | [6][7][11] |
| HaCaT | Human Keratinocyte | Spontaneously immortalized, retains epithelial features | General epithelial biology, response to differentiation stimuli | |
| FaDu | Head & Neck SCC | High ΔNp63α expression | Studying oncogenic signaling, EMT, Wnt pathway regulation | [1][5] |
| UM-SCC1 | Head & Neck SCC | High ΔNp63α expression | Proliferation, migration, NF-κB signaling studies | [12] |
| A431 | Skin SCC | High ΔNp63α, EGFR amplification | Proliferation, cell cycle control, EGFR signaling crosstalk | |
| UM-UC3 / UM-UC6 | Bladder Cancer | Mesenchymal / Epithelial phenotypes, respectively | Investigating ΔNp63α's role in EMT and miR-205 regulation | [13] |
| MCF-7 | Breast Adenocarcinoma | Luminal, low ΔNp63α | Overexpression studies to investigate gain-of-function effects | [14] |
Key Experimental Protocols
Investigating ΔNp63α function typically involves modulating its expression levels and observing the downstream phenotypic and molecular consequences.
Experimental Workflow
The following diagram outlines a typical workflow for studying ΔNp63α loss-of-function.
Caption: A standard experimental workflow for loss-of-function studies of ΔNp63α.
Protocol 1: siRNA-Mediated Knockdown of ΔNp63α
This protocol describes the transient silencing of the TP63 gene using small interfering RNA (siRNA) in adherent cells grown in a 6-well plate format.
Materials:
-
Target cells (e.g., FaDu, HaCaT)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Antibiotic-free growth medium
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent (or similar)
-
ΔNp63α-targeting siRNA and non-targeting (scrambled) control siRNA (20 µM stocks)
-
Nuclease-free microcentrifuge tubes
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed 2.0 x 10⁵ cells per well in a 6-well plate with 2 mL of complete growth medium. Ensure cells are 60-80% confluent at the time of transfection.[15]
-
Prepare siRNA-Lipid Complexes (for one well): a. Solution A: In a sterile microcentrifuge tube, dilute 5 µL of 20 µM siRNA stock (final concentration: 50 nM) into 100 µL of Opti-MEM™. Mix gently. b. Solution B: In a separate sterile tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature. c. Combine Solution A and Solution B. Mix gently by pipetting and incubate for 20 minutes at room temperature to allow complexes to form.[15]
-
Transfection: a. Gently aspirate the growth medium from the cells. b. Add the 210 µL of siRNA-lipid complex mixture dropwise to the well. c. Add 1.8 mL of antibiotic-free normal growth medium. Gently rock the plate to mix.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours.
-
Validation: Harvest the cells for downstream analysis. Always validate knockdown efficiency by quantifying ΔNp63α mRNA (RT-qPCR) and protein (Western Blot) levels, comparing to the non-targeting control.[16]
Protocol 2: Overexpression of ΔNp63α
This protocol is for transiently overexpressing ΔNp63α using a plasmid vector in cells with low or no endogenous expression (e.g., MCF-7).
Materials:
-
Target cells (e.g., MCF-7)
-
Expression plasmid containing ΔNp63α cDNA (e.g., in pcDNA3.1) and an empty vector control.
-
Lipofectamine™ 3000 Transfection Reagent (or similar)
-
Opti-MEM™ I Reduced Serum Medium
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1 to be 70-90% confluent for transfection.
-
Prepare DNA-Lipid Complexes (for one well): a. Dilute 2.5 µg of plasmid DNA into 125 µL of Opti-MEM™. Add 5 µL of P3000™ Reagent and mix. b. In a separate tube, dilute 7.5 µL of Lipofectamine™ 3000 into 125 µL of Opti-MEM™. c. Combine the diluted DNA and the diluted Lipofectamine™ 3000. Mix gently and incubate for 15 minutes at room temperature.
-
Transfection: Add the 250 µL of DNA-lipid complexes to the cells in 2 mL of complete medium.
-
Incubation & Validation: Incubate for 48-72 hours before harvesting for analysis. Validate overexpression via RT-qPCR and Western Blot.
Protocol 3: Cell Proliferation Assessment (Crystal Violet Assay)
This assay measures cell viability and proliferation based on the staining of adherent cells.
Materials:
-
Transfected cells in a 12- or 24-well plate
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)
-
10% Acetic Acid
Procedure:
-
After the desired incubation period (e.g., 72 hours post-transfection), gently wash the cells twice with PBS.
-
Fix the cells by adding 1 mL of 100% methanol to each well and incubating for 10 minutes.
-
Aspirate the methanol and let the plate air dry completely.
-
Add 500 µL of Crystal Violet Staining Solution to each well and incubate for 15 minutes at room temperature.
-
Gently wash the plate with deionized water until the water runs clear.
-
Air dry the plate completely.
-
Add 1 mL of 10% acetic acid to each well to solubilize the stain.
-
Incubate on a shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a plate reader.
Protocol 4: Cell Migration Assessment (Wound Healing Assay)
This assay assesses cell migration by measuring the rate at which cells close an artificial "wound" created in a confluent monolayer.
Materials:
-
Transfected cells grown to confluence in a 6-well plate
-
Sterile 200 µL pipette tip
-
PBS
-
Serum-free medium
Procedure:
-
Grow transfected cells until they form a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of each well.
-
Gently wash the wells twice with PBS to remove detached cells.
-
Replace the medium with 2 mL of serum-free or low-serum medium to inhibit proliferation.
-
Place the plate on a microscope and capture an image of the wound at time 0. Mark the location for subsequent imaging.
-
Incubate the plate at 37°C.
-
Capture images of the same wound field at regular intervals (e.g., 8, 16, 24 hours).
-
Measure the area of the wound at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial area.
Data Presentation: Expected Outcomes
Modulation of ΔNp63α expression leads to distinct phenotypic changes that are often cell-type specific. The table below summarizes expected outcomes based on published literature.
Table 2: Summary of Expected Functional Outcomes of ΔNp63α Modulation
| Cell Type | Modulation | Effect on Proliferation | Effect on Migration/Invasion | Key Molecular Changes | Citations |
| Keratinocytes | Knockdown | Decrease | - | ↑ PTEN, ↑ p21 | [7][11] |
| HNSCC (e.g., UM-SCC1) | Knockdown | Decrease | Decrease | ↓ Integrin expression, ↓ NF-κB activity | [12] |
| Bladder Cancer (Epithelial) | Knockdown | - | Increase (Induces EMT) | ↓ miR-205, ↓ E-cadherin, ↑ ZEB1/2 | [13] |
| Breast Cancer (Basal-like) | Overexpression | Increase | Increase | ↑ SLUG, ↑ AXL, ↑ CD44 | [10][14] |
ΔNp63α Signaling Pathways
ΔNp63α sits at the nexus of multiple signaling pathways that control cell fate. Its transcriptional activity is complex, involving both activation and repression of target genes to regulate proliferation, survival, and cellular phenotype.[2][4]
Caption: Key signaling pathways regulated by ΔNp63α in cancer cells.
References
- 1. oncotarget.com [oncotarget.com]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. ΔNp63α and microRNAs: leveraging the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ΔNp63α-mediated epigenetic regulation in keratinocyte senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ΔNp63 regulated epithelial-to-mesenchymal transition state heterogeneity confers a leader-follower relationship that drives collective invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ΔNp63α regulates keratinocyte proliferation by controlling PTEN expression and localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ΔNp63 versatilely regulates a broad NF-κB gene program and promotes squamous epithelial proliferation, migration and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The p63 protein isoform ΔNp63α inhibits epithelial-mesenchymal transition in human bladder cancer cells: role of MIR-205 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ΔNp63α in cancer: Importance and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chromatin Fragmentation for p63 ChIP-seq
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize chromatin fragmentation for p63 Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatin fragmentation stage of p63 ChIP-seq.
| Issue | Potential Cause | Recommended Solution |
| Low ChIP Signal / Low DNA Yield | Inefficient Sonication: Chromatin is not fragmented enough, leading to poor immunoprecipitation. | Optimize sonication time and power settings. Start with a time course to determine the minimal sonication required to achieve the desired fragment size (typically 200-600 bp).[1] Keep samples cold during sonication to prevent protein degradation.[2] |
| Over-sonication: Excessive sonication can damage epitopes on p63, preventing antibody binding, or dissociate the protein from the DNA.[3] | Reduce sonication time or power. The goal is to find a balance that yields appropriate fragment sizes without compromising protein integrity.[3] | |
| Inefficient Enzymatic Digestion: MNase concentration or digestion time may be suboptimal. | Titrate the amount of MNase and perform a time-course experiment to find the optimal digestion conditions for your specific cell type. | |
| Over-digestion: Excessive enzymatic digestion can lead to very small DNA fragments that may be lost during subsequent steps. | Reduce MNase concentration or digestion time. | |
| Suboptimal Cell Lysis: Incomplete cell lysis will result in a lower yield of accessible chromatin. | Ensure lysis buffers are fresh and contain protease inhibitors.[2] For difficult-to-lyse cells, consider mechanical disruption methods like douncing. | |
| High Background Signal | Incomplete Chromatin Fragmentation: Large DNA fragments (>1000 bp) can lead to non-specific binding of antibodies and beads. | Optimize fragmentation to achieve a tighter distribution of fragment sizes within the 200-600 bp range.[4][5] |
| Contaminated Reagents: Buffers or tubes may be contaminated with DNA. | Use fresh, sterile reagents and dedicated PCR-grade water and tubes.[4] | |
| Excessive Antibody: Using too much antibody can result in non-specific binding.[4][6] | Titrate your p63 antibody to determine the optimal concentration for your experiment. | |
| Inconsistent Fragment Sizes Between Replicates | Variable Sonication: Inconsistent placement of the sonicator probe or fluctuations in power output. | Ensure the sonicator probe is consistently placed within the sample tube. Avoid foaming, as this reduces sonication efficiency.[5] |
| Variable Cell Density: Different starting cell numbers will affect fragmentation efficiency. | Use a consistent number of cells for each replicate.[2] | |
| Inconsistent Enzymatic Reactions: Variations in temperature or incubation times for MNase digestion. | Ensure precise timing and a stable incubation temperature for all enzymatic digestion steps. | |
| Poor Resolution in ChIP-seq Peaks | Broad Fragment Size Distribution: A wide range of fragment sizes can lead to diffuse peaks. | Aim for a narrow distribution of fragment sizes, ideally between 150-400 bp for high-resolution mapping.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal chromatin fragment size for p63 ChIP-seq?
A1: The ideal chromatin fragment size for p63 ChIP-seq is typically between 200 and 600 base pairs (bp).[1] For higher resolution mapping of p63 binding sites, a tighter range of 150-400 bp is recommended.[7] It is crucial to verify the fragment size distribution by running an aliquot of the sheared chromatin on an agarose gel or using a Bioanalyzer before proceeding with immunoprecipitation.
Q2: Should I use sonication or enzymatic digestion for p63 ChIP-seq?
A2: Both sonication and enzymatic digestion (using Micrococcal Nuclease, MNase) can be effective for fragmenting chromatin for p63 ChIP-seq. The choice often depends on the specific cell type and available equipment.
-
Sonication is a mechanical method that uses high-frequency sound waves to shear chromatin. It is generally effective for a wide range of cell types but requires careful optimization to avoid overheating and epitope damage.[3]
-
Enzymatic digestion is a milder method that can be more reproducible. However, MNase can have sequence-specific biases, and the reaction needs to be carefully timed and titrated. For transcription factors like p63, enzymatic digestion can be advantageous as it may better preserve protein-DNA interactions.[3]
Q3: How can I optimize sonication conditions for my specific cell type?
A3: To optimize sonication, perform a time-course experiment. Prepare several identical aliquots of cross-linked chromatin and sonicate them for different durations (e.g., 5, 10, 15, 20, and 25 minutes of total "on" time). After sonication, reverse the cross-links for a small portion of each sample and analyze the DNA fragment size on an agarose gel. Select the sonication time that yields the desired fragment size range.
Q4: How do I optimize enzymatic digestion for p63 ChIP-seq?
A4: For enzymatic digestion, perform a titration of MNase concentration and a time-course experiment. Test a range of MNase concentrations and incubation times to find the conditions that result in the optimal fragment size distribution for your cell type. It is important to stop the reaction effectively, for example, by adding EDTA.
Q5: Can over-crosslinking affect chromatin fragmentation?
A5: Yes, over-crosslinking with formaldehyde can make the chromatin more resistant to fragmentation by both sonication and enzymatic digestion.[2] It can also mask the epitope recognized by the p63 antibody, leading to lower ChIP efficiency. The optimal cross-linking time is typically around 10 minutes with 1% formaldehyde, but this may need to be optimized for your specific cell line.[7]
Experimental Protocols
Detailed Methodology for p63 ChIP-seq in Keratinocytes
This protocol is adapted from a study performing p63 ChIP-seq in mouse keratinocytes.[7]
1. Cell Culture and Cross-linking:
- Grow mouse keratinocytes to approximately 90% confluency.
- Cross-link the cells with 1% formaldehyde for 10 minutes at room temperature.
- Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.
2. Cell Lysis and Chromatin Fragmentation (Sonication):
- Lyse the cross-linked cells using a low sodium dodecyl sulphate (SDS) shearing kit.
- Sonicate the cell lysates using a Bioruptor to shear the chromatin to an approximate length of 150–400 bp.[7] The specific sonication settings (power, on/off cycles, total time) should be optimized for your instrument and cell type.
3. Immunoprecipitation:
- Use approximately 1 x 10^7 cells per p63 ChIP experiment.[7]
- Incubate the sheared chromatin with ~3 µg of a p63-specific antibody (e.g., 4A4 or p40 mouse monoclonal anti-p63 antibodies) overnight at 4°C with rotation.[7]
- Add Protein G magnetic beads and incubate for an additional 2-4 hours at 4°C to capture the antibody-chromatin complexes.
4. Washes and Elution:
- Wash the beads several times with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
- Elute the immunoprecipitated chromatin from the beads.
5. Reverse Cross-linking and DNA Purification:
- Reverse the formaldehyde cross-links by incubating the eluted chromatin with Proteinase K at 65°C overnight.
- Purify the DNA using a spin column kit (e.g., Qiagen MinElute kit).[7]
6. DNA Library Preparation and Sequencing:
- Prepare DNA libraries from the purified ChIP DNA and input control DNA.
- Perform single-end sequencing on an Illumina platform.[7]
Quantitative Data Summary
The following table summarizes key quantitative parameters from the detailed p63 ChIP-seq protocol in keratinocytes.[7]
| Parameter | Value | Notes |
| Cell Number per IP | 1 x 10^7 | A sufficient number of cells is crucial for a good signal, especially for transcription factors. |
| Cross-linking | 1% Formaldehyde, 10 min | Optimization may be required for different cell types. |
| Fragmentation Method | Sonication (Bioruptor) | Settings should be optimized for the specific instrument. |
| Target Fragment Size | 150 - 400 bp | A narrow range is ideal for high-resolution peak calling. |
| Antibody Amount | ~3 µg per IP | This should be titrated for the specific antibody and cell type. |
| Sequencing | 50 bp single-end reads | |
| Sequencing Depth | ~25 million reads/sample |
Visualizations
Caption: Simplified p63 signaling pathway showing key upstream regulators and downstream cellular responses.
Caption: Experimental workflow for p63 ChIP-seq with a key quality control step for chromatin fragmentation.
References
- 1. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. youtube.com [youtube.com]
- 4. Chromatin Immunoprecipitation (ChIP) Troubleshooting Tips [sigmaaldrich.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. Chromatin Immunoprecipitation Troubleshooting: ChIP Help: Novus Biologicals [novusbio.com]
- 7. academic.oup.com [academic.oup.com]
troubleshooting p63 western blot experiments
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working with p63 Western blot experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during p63 Western blotting in a question-and-answer format.
Q1: Why am I not seeing any p63 bands on my Western blot?
A1: The absence of a p63 signal can stem from several factors, from sample preparation to antibody issues.
-
Low or No p63 Expression: Confirm that your cell line or tissue type expresses p63. Not all cells express p63, and expression levels can vary. It is recommended to include a positive control cell lysate, such as from HaCaT or A431 cells, which are known to express p63.
-
Insufficient Protein Load: Ensure you are loading an adequate amount of protein. A general recommendation is to load 20-30 µg of total protein per lane.[1] If you suspect low p63 abundance, you may need to load more protein.
-
Inefficient Protein Extraction: p63 is a nuclear protein. Your lysis buffer must be capable of efficiently extracting nuclear proteins. RIPA buffer is often recommended for its ability to solubilize nuclear membranes.[2] The lysis buffer should also contain fresh protease and phosphatase inhibitors to prevent protein degradation.
-
Poor Transfer to Membrane: Verify successful protein transfer from the gel to the membrane. You can do this by staining the membrane with Ponceau S after transfer. If the transfer is inefficient, optimize the transfer time and voltage. For lower molecular weight p63 isoforms, consider using a membrane with a smaller pore size (0.2 µm).
-
Primary or Secondary Antibody Issues:
-
Incorrect Antibody: Ensure your primary antibody is validated for Western blotting and recognizes the p63 isoforms present in your sample.
-
Antibody Concentration: The antibody dilution may be too high. Try a range of concentrations to optimize the signal.
-
Antibody Incompatibility: Confirm that your secondary antibody is raised against the host species of your primary antibody (e.g., use an anti-mouse secondary for a mouse primary).
-
Antibody Inactivation: Improper storage or repeated freeze-thaw cycles can inactivate the antibody.
-
Q2: Why do I see multiple bands on my p63 Western blot?
A2: The presence of multiple bands is a common observation in p63 Western blotting and can be due to biological reasons or experimental artifacts.
-
p63 Isoforms: The p63 gene expresses multiple protein isoforms due to the use of two different promoters (TAp63 and ΔNp63) and alternative splicing (α, β, γ).[3] These isoforms have different molecular weights, leading to the appearance of multiple bands. It is crucial to know which isoforms your antibody is expected to detect. For instance, ΔNp63α is often the predominant isoform in epithelial cells.[3]
-
Post-Translational Modifications (PTMs): p63 can undergo various PTMs, such as phosphorylation, which can cause shifts in its molecular weight and result in multiple bands.[3]
-
Protein Degradation: If you observe bands at a lower molecular weight than expected, it could be due to protein degradation.[4][5] Always use fresh samples and add protease inhibitors to your lysis buffer.
-
Protein Aggregation: Bands at higher molecular weights could be due to protein aggregation.[4][5] Ensure complete denaturation of your samples by boiling them in Laemmli buffer before loading.
-
Non-specific Antibody Binding: The primary or secondary antibodies may be binding to other proteins in the lysate. To address this, optimize your antibody concentrations and blocking conditions.
Q3: My Western blot has high background. How can I reduce it?
A3: High background can obscure your bands of interest and make data interpretation difficult. Here are some common causes and solutions:
-
Inadequate Blocking: Insufficient blocking can lead to non-specific antibody binding. Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Common blocking agents include 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. The choice of blocking agent can be antibody-dependent.
-
Antibody Concentration Too High: Using too much primary or secondary antibody can increase background noise. Titrate your antibodies to find the optimal concentration that gives a strong signal with minimal background.
-
Insufficient Washing: Inadequate washing between antibody incubations can leave behind unbound antibodies. Increase the number and duration of your wash steps.
-
Contaminated Buffers: Ensure all your buffers are fresh and free of contaminants.
-
Membrane Drying: Allowing the membrane to dry out at any point during the blotting process can cause high background.
Q4: The bands on my p66 Western blot appear fuzzy or smeared. What could be the cause?
A4: Fuzzy or smeared bands can be caused by several factors related to sample preparation and electrophoresis.
-
High Protein Load: Overloading the gel with too much protein can lead to poor separation and smeared bands. Try loading a smaller amount of protein.
-
Sample Viscosity: High sample viscosity due to the presence of DNA can interfere with protein migration. Sonication of the cell lysate can help to shear DNA and reduce viscosity.
-
Inappropriate Gel Percentage: The percentage of your polyacrylamide gel should be appropriate for the molecular weight of the p63 isoforms you are trying to detect. A gradient gel may provide better resolution for multiple isoforms.
-
Electrophoresis Conditions: Running the gel at too high a voltage can generate excess heat and cause smiling or smeared bands. Run the gel at a lower voltage for a longer period.
Quantitative Data Summary
Table 1: Molecular Weights of Human p63 Isoforms
| Isoform | Theoretical Molecular Weight (kDa) | Apparent Molecular Weight on SDS-PAGE (kDa) |
| TAp63α | ~77 | 85-100 |
| TAp63β | ~62 | ~68 |
| TAp63γ | ~51 | ~58 |
| ΔNp63α | ~68 | 65-72 |
| ΔNp63β | ~53 | 55-62 |
| ΔNp63γ | ~42 | 47-53 |
Note: Apparent molecular weight can vary depending on post-translational modifications and experimental conditions.[6]
Table 2: Recommended Starting Conditions for p63 Western Blot
| Parameter | Recommendation |
| Protein Loading | 20-50 µg of total cell lysate |
| Gel Percentage | 8-12% SDS-PAGE or 4-20% gradient gel |
| Primary Antibody Dilution | 1:500 - 1:2000 (optimize based on manufacturer's datasheet) |
| Secondary Antibody Dilution | 1:2000 - 1:10000 (optimize based on manufacturer's datasheet) |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST |
Detailed Experimental Protocol: p63 Western Blot
This protocol provides a step-by-step guide for performing a p63 Western blot experiment.
1. Sample Preparation (Cell Lysate)
-
For Adherent Cells:
-
Wash the cell culture dish with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to the dish.
-
Scrape the cells off the dish and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Sonicate the lysate on ice to shear genomic DNA.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of your lysate using a protein assay such as the Bradford or BCA assay.
-
-
Sample Denaturation:
-
Mix the desired amount of protein (e.g., 30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
2. SDS-PAGE (Gel Electrophoresis)
-
Assemble the electrophoresis apparatus with an appropriate percentage polyacrylamide gel.
-
Load your prepared samples and a molecular weight marker into the wells.
-
Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.
3. Protein Transfer (Blotting)
-
Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter papers in transfer buffer.
-
Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the layers.
-
Perform the protein transfer using a wet or semi-dry transfer system according to the manufacturer's instructions.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency. Destain with TBST.
4. Immunodetection
-
Blocking:
-
Incubate the membrane in blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the p63 primary antibody in blocking buffer to the desired concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
5. Detection
-
Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
Visualizations
Caption: Simplified p63 signaling pathway.
Caption: Western blot troubleshooting workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. p63-related-signaling-at-a-glance - Ask this paper | Bohrium [bohrium.com]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: p63 Isoform Antibody Challenges
This technical support center provides guidance for researchers encountering challenges in distinguishing p63 isoforms using antibodies. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the main p63 isoforms, and why are they difficult to distinguish?
The TP63 gene produces two main groups of protein isoforms through the use of alternative promoters: the full-length TAp63 isoforms, which contain a transactivation (TA) domain, and the N-terminally truncated ΔNp63 isoforms, which lack this domain.[1][2] Both TAp63 and ΔNp63 can undergo alternative C-terminal splicing to generate various C-terminal variants (α, β, γ, etc.).[3][4]
The primary challenges in distinguishing these isoforms with antibodies arise from:
-
High Sequence Homology: All p63 isoforms share a high degree of sequence identity, particularly in the DNA-binding and oligomerization domains, making it difficult to generate antibodies that can differentiate between them.[2][3]
-
Cross-reactivity with p73: Due to the high homology within the p53 family, some p63 antibodies, especially those targeting the DNA-binding domain, can cross-react with p73.[2][5]
-
Lack of Well-Characterized Antibodies: Many commercially available p63 antibodies are not adequately characterized for isoform specificity, leading to ambiguous results.[5][6]
Q2: I am using the p63 antibody clone 4A4. Is it isoform-specific?
No, the widely used monoclonal antibody 4A4 is a pan-p63 antibody, meaning it recognizes an epitope common to both TAp63 and ΔNp63 isoforms.[2] Furthermore, studies have shown that the 4A4 clone exhibits significant cross-reactivity with the p73 protein, as the epitope it recognizes is identical in both p63 and p73.[2][5] Therefore, results obtained using the 4A4 antibody should be interpreted with caution, and ideally, validated with isoform-specific antibodies or other methods like RT-qPCR.
Q3: Are there truly specific antibodies for TAp63 and ΔNp63?
Yes, isoform-specific antibodies have been developed and characterized. TAp63-specific antibodies are typically raised against the unique N-terminal transactivation domain of TAp63.[6][7] Conversely, ΔNp63-specific antibodies can be generated against the unique N-terminus of the ΔNp63 isoforms.[6] However, rigorous validation of any antibody claiming isoform specificity is crucial.
Q4: How can I validate the specificity of my p63 isoform antibody?
To validate the specificity of your antibody, you should perform the following key experiments:
-
Western Blotting: Use cell lines or tissues known to express specific p63 isoforms. For example, use lysates from cells overexpressing a single p63 isoform (e.g., TAp63α or ΔNp63α) as positive and negative controls.
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): Use tissues with known expression patterns of p63 isoforms. For instance, in many epithelial tissues, ΔNp63 is predominantly expressed in the basal cell layer, while TAp63 expression might be located suprabasally.[6]
-
Peptide Competition Assay: Pre-incubate the antibody with the peptide immunogen to block the binding to the target protein. This should result in a loss of signal in your application (Western blot, IHC, or IF).
-
Knockdown/Knockout Controls: Use siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of p63 to confirm that the antibody signal is lost in the absence of the target protein.[1]
Troubleshooting Guide
Issue 1: Unexpected Band Size in Western Blot
-
Scenario: You are probing for TAp63α (expected size ~77 kDa) but see a prominent band at a lower molecular weight (~51 kDa), which corresponds to a ΔNp63 isoform.
-
Possible Causes & Solutions:
-
Antibody Cross-reactivity: Your antibody may not be specific for TAp63 and could be detecting the more abundant ΔNp63 isoform.
-
Solution: Validate your antibody using overexpression lysates of individual isoforms. Switch to a validated TAp63-specific antibody.
-
-
Protein Degradation: TAp63 isoforms can be less stable than ΔNp63 isoforms.[1]
-
Solution: Ensure you are using fresh lysates and have included protease inhibitors in your lysis buffer.
-
-
Expression of a Different TAp63 Splice Variant: You might be detecting a shorter TAp63 splice variant (e.g., TAp63γ, ~67 kDa).
-
Solution: Check the literature for the expression of different splice variants in your cell or tissue type. Use RT-qPCR with isoform-specific primers to confirm which variants are expressed.
-
-
Issue 2: High Background or Non-Specific Staining in IHC/IF
-
Scenario: Your IHC/IF staining shows diffuse cytoplasmic signal instead of the expected nuclear localization, or you observe high background staining across the tissue.
-
Possible Causes & Solutions:
-
Suboptimal Antibody Concentration: The primary or secondary antibody concentration may be too high.
-
Solution: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.
-
-
Inadequate Blocking: Non-specific binding sites may not be sufficiently blocked.
-
Solution: Increase the blocking time and/or try a different blocking agent (e.g., 5% BSA, normal serum from the secondary antibody host species).
-
-
Antigen Retrieval Issues: The antigen retrieval method may be too harsh, exposing non-specific epitopes.
-
Solution: Optimize the antigen retrieval method (heat-induced vs. enzymatic) and the duration of the procedure.
-
-
Cross-reactivity: The antibody may be cross-reacting with other proteins.
-
Solution: Run a Western blot to see if the antibody detects a single band at the expected molecular weight. Include an isotype control in your IHC/IF experiment.
-
-
Issue 3: No Signal or Weak Signal
-
Scenario: You are not detecting any signal for p63 in a sample where you expect it to be present.
-
Possible Causes & Solutions:
-
Low Protein Expression: The p63 isoform you are targeting may be expressed at very low levels in your sample.
-
Solution: Use a positive control tissue or cell line known to express high levels of the target p63 isoform. You may need to enrich your sample for the protein of interest.
-
-
Inactive Antibody: The antibody may have lost its activity due to improper storage or handling.
-
Solution: Use a new vial of antibody and ensure it has been stored according to the manufacturer's instructions.
-
-
Inefficient Protein Transfer (Western Blot): The protein may not have transferred efficiently from the gel to the membrane.
-
Solution: Check the transfer efficiency by staining the membrane with Ponceau S after transfer.
-
-
Masked Epitope (IHC/IF): The fixation or embedding process may have masked the antibody's epitope.
-
Solution: Optimize your antigen retrieval protocol.
-
-
Quantitative Data Summary
Table 1: Specificity of Selected Commercial and Research-Grade p63 Antibodies
| Antibody Clone | Type | Recognizes TAp63 | Recognizes ΔNp63 | Cross-reacts with p73 | Reference |
| 4A4 | Mouse Monoclonal | Yes | Yes | Yes | [2][5] |
| PANp63-6.1 | Mouse Monoclonal | Yes | Yes | Slight (WB only) | [5] |
| SFI-6 | Mouse Monoclonal | Yes | Yes | No | [5] |
| TAp63-4.1 | Mouse Monoclonal | Yes | No | No | [7] |
| Anti-ΔNp63 (p40) | Rabbit Polyclonal | No | Yes | Not specified | Vendor Datasheet |
Note: This table is a summary based on published data and vendor information. Users should always perform their own validation experiments.
Experimental Protocols
Protocol 1: Western Blotting for Differential Detection of TAp63 and ΔNp63 Isoforms
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Determine protein concentration using a BCA assay.
-
Prepare lysates by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane onto an 8% SDS-PAGE gel.
-
Include molecular weight markers.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane at 100V for 90 minutes at 4°C.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., TAp63-specific or ΔNp63-specific) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane as in step 6.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Expected Results: TAp63α (~77 kDa), TAp63β (~67 kDa), TAp63γ (~57 kDa), ΔNp63α (~60 kDa), ΔNp63β (~51 kDa), ΔNp63γ (~41 kDa).
-
Protocol 2: Immunohistochemistry for p63 Isoforms in FFPE Tissues
-
Deparaffinization and Rehydration:
-
Deparaffinize formalin-fixed, paraffin-embedded (FFPE) tissue sections in xylene.
-
Rehydrate through a graded series of ethanol to distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate, pH 6.0) and heating in a pressure cooker or water bath.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding sites with a protein block or normal serum for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate sections with the isoform-specific p63 primary antibody overnight at 4°C.
-
-
Detection System:
-
Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
-
Chromogen:
-
Add DAB chromogen and incubate until the desired stain intensity develops.
-
-
Counterstaining:
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
Caption: Generation of TAp63 and ΔNp63 isoforms from the TP63 gene.
Caption: Troubleshooting workflow for unexpected p63 IHC/IF staining.
References
- 1. Expression and Regulation of the ΔN and TAp63 Isoforms in Salivary Gland Tumorigenesis: Clinical and Experimental Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aminer.org [aminer.org]
- 3. doc.abcam.com [doc.abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. genomeme.ca [genomeme.ca]
- 6. pdf.antibodies-online.com [pdf.antibodies-online.com]
- 7. pdf.antibodies-online.com [pdf.antibodies-online.com]
p63 Immunohistochemistry (IHC) in FFPE Tissues: A Technical Support Center
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals using p63 immunohistochemistry on formalin-fixed paraffin-embedded (FFPE) tissues. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data summaries to ensure reliable and reproducible results.
Troubleshooting Guides
This section addresses common issues encountered during p63 IHC experiments in a question-and-answer format.
Weak or No Staining
Question: Why am I getting weak or no p63 staining in my positive control or tissue of interest?
Answer: Weak or no staining can result from several factors throughout the IHC protocol. Here are the most common causes and their solutions:
-
Primary Antibody Issues:
-
Inactivity: The primary antibody may have lost activity due to improper storage or expiration. Always store antibodies according to the manufacturer's instructions and check the expiration date.
-
Incorrect Dilution: The antibody concentration may be too low. Perform a titration experiment to determine the optimal antibody dilution.
-
Incompatibility: Ensure the antibody is validated for use in FFPE tissues.[1][2]
-
-
Antigen Retrieval Problems:
-
Suboptimal Method: Formalin fixation creates protein cross-links that can mask the p63 epitope.[3][4] Heat-Induced Epitope Retrieval (HIER) is generally recommended for p63.[5][6] The choice of retrieval solution (e.g., Citrate buffer pH 6.0 or EDTA buffer pH 9.0) and the heating method (microwave, pressure cooker, or water bath) must be optimized.[7][8]
-
Insufficient Heating: Inadequate time or temperature during HIER can lead to incomplete antigen unmasking. Ensure the retrieval solution reaches and is maintained at the correct temperature for the specified duration.
-
-
Tissue Processing and Storage:
-
Prolonged Fixation: Over-fixation of tissues in formalin can irreversibly mask antigens. While difficult to reverse, extending the antigen retrieval time may help.
-
Slide Storage: Storing cut slides for extended periods can lead to a decrease in antigenicity.[9] It is best to use freshly cut sections for IHC staining.[10]
-
-
Procedural Errors:
-
Reagent Omission: Ensure that no step, particularly the primary antibody incubation, was accidentally skipped.
-
Incorrect Reagents: Verify that the secondary antibody is appropriate for the primary antibody's host species (e.g., anti-mouse secondary for a mouse primary).[2]
-
Tissue Drying: Allowing the tissue section to dry out at any stage of the staining process can result in a loss of staining.[2][10]
-
High Background Staining
Question: My p63 staining is showing high background, making it difficult to interpret. What are the likely causes and how can I fix this?
Answer: High background staining can obscure specific signals and is often caused by non-specific antibody binding or endogenous enzyme activity.
-
Non-Specific Antibody Binding:
-
Primary Antibody Concentration: The primary antibody concentration may be too high. Try further diluting the antibody.
-
Inadequate Blocking: Non-specific binding can be reduced by using a blocking serum from the same species as the secondary antibody.[1] Incubating with a protein block like 10% normal goat serum can also be effective.[7]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue. Use a pre-adsorbed secondary antibody to minimize this.[1]
-
-
Endogenous Enzyme Activity:
-
Peroxidase Activity: If using a horseradish peroxidase (HRP) detection system, endogenous peroxidase activity in tissues like the kidney or liver can cause background. Block this activity by incubating the slides in a hydrogen peroxide solution (e.g., 3% H2O2) after rehydration.[11]
-
-
Antigen Retrieval Issues:
-
Over-Digestion: If using Protease-Induced Epitope Retrieval (PIER), excessive enzyme concentration or incubation time can damage tissue morphology and expose non-specific epitopes.[4] HIER is generally preferred for p63.
-
-
Procedural Problems:
Non-Specific or False Positive Staining
Question: I am observing unexpected positive p63 staining in cells that should be negative. How can I troubleshoot this?
Answer: False positive staining can arise from several sources, including antibody cross-reactivity and procedural artifacts.
-
Antibody Cross-Reactivity:
-
Some p63 antibody clones may cross-react with other proteins, such as p73, due to sequence homology, particularly in the DNA-binding domain.[12] Carefully review the antibody datasheet for information on specificity.
-
In some instances, aberrant cytoplasmic staining may occur. True p63 staining is expected to be nuclear.[13][14]
-
-
Procedural Artifacts:
-
Chromogen Overdevelopment: Excessive incubation with the chromogen (e.g., DAB) can lead to the appearance of non-specific staining. Monitor the color development under a microscope and stop the reaction when the desired signal intensity is reached.[11]
-
Edge Artifact: Staining at the edges of the tissue section is a common artifact and should be interpreted with caution.
-
-
Tumor-Specific Expression:
-
While p63 is a reliable marker for basal/myoepithelial cells, some tumor types can aberrantly express p63. For example, a small percentage of high-grade invasive ductal carcinomas of the breast and some soft tissue tumors may show p63 positivity.[15][16] Always interpret p63 staining in the context of a panel of markers and the overall morphology.[17]
-
Frequently Asked Questions (FAQs)
Q1: Which p63 antibody clone is best for FFPE tissues?
A1: Several p63 antibody clones are available, and the optimal choice may depend on the specific application and in-house validation. The 4A4 clone is widely used and recognizes all p63 isoforms.[12][15] However, it's crucial to consult datasheets and literature to select a clone validated for IHC on FFPE tissues and to be aware of any potential cross-reactivities.[12]
Q2: What is the expected staining pattern for p63?
A2: p63 is a nuclear transcription factor, so a positive result is characterized by distinct nuclear staining.[13][14] In normal tissues, it is typically found in the basal cells of squamous and glandular epithelia, such as the prostate, breast, and skin.[5][13][17][18]
Q3: What are appropriate positive and negative controls for p63 IHC?
A3:
-
Positive Tissue Control: Tissues known to express p63, such as normal prostate, skin, or tonsil, should be used as positive controls.[5] These controls validate that the staining protocol is working correctly.
-
Negative Tissue Control: Tissues that do not express p63, such as the brain or ovary, can serve as negative controls.[5]
-
Internal Controls: Benign glands within a prostate biopsy specimen can serve as an excellent internal positive control when evaluating for adenocarcinoma (which is p63 negative).[19]
-
Reagent Control (Negative Control): This involves omitting the primary antibody from a slide to check for non-specific staining from the secondary antibody or detection system.[1]
Q4: Can I perform p63 IHC on an automated staining platform?
A4: Yes, p63 IHC protocols can be adapted for automated platforms like Leica Bond-MAX and Ventana BenchMark.[5] However, protocols will need to be optimized for the specific platform, including antibody dilution, incubation times, and antigen retrieval conditions.[5]
Q5: How does fixation time affect p63 staining?
A5: The duration of formalin fixation is a critical variable.[20] Insufficient fixation can lead to poor tissue morphology, while over-fixation can excessively mask the p63 epitope, making it difficult to retrieve. A standard fixation time of 18-24 hours in 10% neutral buffered formalin is generally recommended.
Experimental Protocols & Data
Recommended p63 Antibody Parameters for FFPE Tissues
| Parameter | Recommendation | Source(s) |
| Recommended Clones | 4A4, EP174, IHC063 | [5][12][18] |
| Typical Dilution Range | 1:100 - 1:400 (must be optimized) | [5] |
| Incubation Time | 30-60 minutes at room temperature or overnight at 4°C | [5][7] |
| Positive Control Tissues | Prostate, Breast, Skin, Tonsil, Salivary Gland | [5][18] |
| Localization | Nuclear | [13][14][18] |
Recommended Antigen Retrieval Conditions
| Parameter | Recommendation | Source(s) |
| Method | Heat-Induced Epitope Retrieval (HIER) | [3][5][8] |
| HIER Buffers | Tris-EDTA, pH 9.0; Sodium Citrate, pH 6.0 | [6][7] |
| Heating Method | Pressure Cooker, Microwave, or Water Bath | [7][8][10] |
| Heating Time/Temp | 10-30 minutes at 95-100°C (must be optimized) | [5][6] |
Detailed Protocol for Manual p63 IHC Staining on FFPE Tissues
This protocol provides a general framework. Optimization of incubation times, dilutions, and antigen retrieval is essential.
-
Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes, 5 minutes each.[7][11] b. Immerse in 100% Ethanol: 2 changes, 3 minutes each. c. Immerse in 95% Ethanol: 2 changes, 3 minutes each. d. Immerse in 70% Ethanol: 2 changes, 3 minutes each. e. Rinse in distilled water for 5 minutes.[11]
-
Antigen Retrieval (HIER): a. Place slides in a staining jar containing Tris-EDTA buffer (pH 9.0). b. Heat in a pressure cooker or microwave to 95-100°C for 20 minutes.[6] c. Allow slides to cool to room temperature in the buffer (approximately 20 minutes). d. Rinse slides in distilled water, then in a wash buffer (e.g., TBS or PBS).
-
Peroxidase Block: a. Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[5][11] b. Rinse with wash buffer.
-
Protein Block: a. Incubate slides with a protein blocking solution (e.g., 10% normal goat serum in wash buffer) for 20-30 minutes to reduce non-specific binding.[7]
-
Primary Antibody Incubation: a. Dilute the p63 primary antibody to its optimal concentration in an appropriate antibody diluent. b. Apply the diluted antibody to the tissue sections and incubate for 60 minutes at room temperature in a humidified chamber.[7]
-
Detection System: a. Rinse slides with wash buffer (3 changes, 5 minutes each). b. Apply a biotinylated secondary antibody (if using a streptavidin-biotin system) or an HRP-polymer-conjugated secondary antibody and incubate according to the manufacturer's instructions (typically 30 minutes).[7] c. Rinse slides with wash buffer. d. Apply the enzyme conjugate (e.g., Streptavidin-HRP) and incubate according to the manufacturer's instructions. e. Rinse slides with wash buffer.
-
Chromogen Application: a. Apply the chromogen solution (e.g., DAB) and incubate for 5-10 minutes, or until the desired staining intensity is achieved.[11] Monitor development visually. b. Rinse slides with distilled water to stop the reaction.[11]
-
Counterstaining: a. Immerse slides in Hematoxylin for 1-2 minutes to stain cell nuclei.[11] b. "Blue" the hematoxylin by rinsing in running tap water.
-
Dehydration and Mounting: a. Dehydrate the sections through graded alcohols (e.g., 95% Ethanol, 100% Ethanol). b. Clear in Xylene. c. Coverslip the slides using a permanent mounting medium.[21]
Visual Guides
p63 IHC Workflow for FFPE Tissues
Caption: Standard workflow for p63 immunohistochemistry on FFPE tissue sections.
Troubleshooting Decision Tree for p63 IHC
Caption: Decision tree for troubleshooting common p63 IHC staining issues.
References
- 1. bosterbio.com [bosterbio.com]
- 2. origene.com [origene.com]
- 3. researchgate.net [researchgate.net]
- 4. Antigen Retrieval Methods: R&D Systems [rndsystems.com]
- 5. genomeme.ca [genomeme.ca]
- 6. nsjbio.com [nsjbio.com]
- 7. Immunohistochemistry [bio-protocol.org]
- 8. bosterbio.com [bosterbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 11. m.youtube.com [m.youtube.com]
- 12. tandfonline.com [tandfonline.com]
- 13. google.com [google.com]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Study of the Immunohistochemical Expression of p63 in Benign Lesions and Carcinoma of the Breast at a Tertiary Hospital in South India - PMC [pmc.ncbi.nlm.nih.gov]
- 17. p63 expression in human tumors and normal tissues: a tissue microarray study on 10,200 tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biosb.com [biosb.com]
- 19. Diagnostic utility of immunohistochemical staining for p63, a sensitive marker of prostatic basal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sysy.com [sysy.com]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Precision p63 CRISPR Editing
Welcome to the technical support center for p63 CRISPR editing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding off-target effects and troubleshooting common issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of off-target effects in p63 CRISPR editing?
Off-target effects in CRISPR-Cas9 editing for the p63 gene, like other genes, primarily arise from the guide RNA (gRNA) directing the Cas9 nuclease to unintended genomic sites that have sequence similarity to the target site. The Cas9 nuclease can tolerate a certain number of mismatches between the gRNA and the DNA sequence, leading to cleavage at these off-target locations.[1] sgRNA-independent off-target effects can also occur, although they are less common.[1]
Q2: How can I minimize off-target effects when designing my p63 experiment?
Minimizing off-target effects starts with careful experimental design. Key strategies include:
-
Optimized gRNA Design: Utilize bioinformatics tools to select gRNA sequences with high on-target scores and low predicted off-target activity. These tools scan the genome for potential off-target sites with sequence homology to your p63-targeting gRNA.[2]
-
Choice of Cas9 Variant: Employ high-fidelity Cas9 (HiFi-Cas9) variants that have been engineered to have reduced off-target activity compared to the wild-type SpCas9.[3][4]
-
Delivery Method: Delivering the CRISPR components as a ribonucleoprotein (RNP) complex (Cas9 protein + gRNA) leads to transient expression, reducing the time the Cas9 nuclease is active in the cell and thereby lowering the chance of off-target cleavage.[5][6][7] This is in contrast to plasmid-based delivery, which results in sustained expression of the Cas9 and gRNA.[7]
Q3: What are the different isoforms of p63, and should I target a specific one?
The TP63 gene produces two main isoforms due to the use of alternative promoters: TAp63, which contains a transactivation domain, and ΔNp63, which lacks this domain.[8] Each of these can be alternatively spliced at the C-terminus to generate further variants (α, β, γ). ΔNp63 is the predominant isoform in epithelial cells.[8] The choice of which isoform to target depends on your research question. For example, if you are studying the role of the transactivation domain, you might specifically target TAp63. For broader studies on p63's role in epithelial biology, targeting a region common to all isoforms might be appropriate.
Q4: I have low editing efficiency for my p63 gene. What could be the problem?
Low editing efficiency in p63 CRISPR experiments can stem from several factors:
-
Suboptimal gRNA Design: The efficiency of gRNAs can vary significantly. It is recommended to test 2-3 different gRNAs for your target region to identify the most effective one.[6]
-
Inefficient Delivery: The delivery of CRISPR components into your specific cell type may not be optimal. Transfection efficiencies can vary greatly between cell lines. It is crucial to optimize the delivery method (e.g., electroporation, lipofection) for your cells.[9][10]
-
Cell Health and Culture Conditions: Poor cell health can negatively impact transfection and editing efficiency. Ensure your cells are healthy and growing under optimal conditions.[9]
-
Low Cas9 Expression or Activity: If using a plasmid-based system, the promoter driving Cas9 expression may not be strong enough in your cell type.[2]
Q5: I am observing an unexpected phenotype after p63 knockout. What should I do?
Unexpected phenotypes after p63 knockout can be due to several reasons:
-
Off-target Effects: The observed phenotype might be a result of unintended mutations in other genes. It is crucial to perform a thorough off-target analysis to rule out this possibility.[11]
-
Complex Biological Role of p63: p63 is a master regulator involved in numerous cellular processes, including development, differentiation, and cell adhesion.[12][13] Its knockout can have widespread and sometimes unexpected consequences on cellular physiology.
-
Genetic Compensation: The cell might be compensating for the loss of p63 by altering the expression of other genes.
It is recommended to validate the knockout at the protein level (Western blot) and perform RNA-sequencing to understand the global transcriptional changes. A rescue experiment, where you re-introduce p63 expression, can also help confirm that the observed phenotype is indeed due to the loss of p63.
Troubleshooting Guides
Issue 1: High Off-Target Mutations Detected
| Potential Cause | Recommended Solution |
| Suboptimal gRNA design with high homology to other genomic regions. | Redesign gRNAs using at least two different prediction tools to select for sequences with the lowest off-target scores. |
| Use of wild-type Cas9 nuclease. | Switch to a high-fidelity Cas9 variant (e.g., SpCas9-HF1, eSpCas9, HypaCas9) which have been shown to significantly reduce off-target effects.[7] |
| Sustained expression of Cas9 and gRNA from plasmid DNA. | Use ribonucleoprotein (RNP) delivery of purified Cas9 protein and synthetic gRNA. This transient delivery minimizes the window for off-target cleavage.[6] |
| High concentration of CRISPR components. | Titrate the concentration of the Cas9 RNP to find the lowest effective concentration that maintains high on-target editing while minimizing off-target events.[14] |
| Use of a single nuclease for cutting. | Consider using a paired nickase strategy with two gRNAs targeting opposite strands. This requires two independent binding and nicking events to create a double-strand break, significantly increasing specificity. |
Issue 2: Low p63 Editing Efficiency
| Potential Cause | Recommended Solution |
| Ineffective gRNA. | Test 2-3 different gRNA sequences targeting your region of interest to identify one with high cleavage efficiency.[6] |
| Poor delivery of CRISPR components into cells. | Optimize your transfection or electroporation protocol for your specific cell type. Consider using positive controls (e.g., a gRNA targeting a housekeeping gene) to assess delivery efficiency.[10] |
| Low cell viability after transfection/electroporation. | Optimize the amount of CRISPR reagents and the parameters of your delivery method to minimize cell toxicity.[2] |
| Incorrect assessment of editing efficiency. | Use a sensitive and quantitative method to measure editing efficiency, such as Next-Generation Sequencing (NGS) of the target locus. Mismatch cleavage assays like the T7E1 assay can sometimes underestimate editing efficiency.[6] |
| Cell line is difficult to transfect. | Consider using a viral delivery system, such as lentivirus, for stable expression of Cas9 and gRNA, especially for hard-to-transfect cells. |
Data Presentation
Table 1: Comparison of On-Target and Off-Target Editing Frequencies for Different Cas9 Variants (Representative Data for EMX1 Gene)
This table presents representative data for the EMX1 gene to illustrate the reduction in off-target effects with high-fidelity Cas9 variants. Similar trends would be expected for p63, but specific quantitative data may vary.
| Cas9 Variant | Delivery Method | On-Target Editing (%) | Total Off-Target Reads |
| Wild-type SpCas9 | Plasmid | ~85 | ~1500 |
| Wild-type SpCas9 | RNP | ~80 | ~200 |
| SpCas9-HF1 | RNP | ~75 | Undetectable |
Data synthesized from literature to illustrate trends.[14]
Table 2: In Silico Off-Target Prediction for a p63-targeting gRNA
This is a hypothetical example to illustrate the output of an in silico prediction tool.
| Potential Off-Target Site | Chromosome | Mismatches | Off-Target Score |
| GENE-X | chr 3 | 2 | 2.5 |
| GENE-Y | chr 11 | 3 | 0.8 |
| Intergenic region | chr 5 | 3 | 0.5 |
| GENE-Z | chr 1 | 4 | 0.1 |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of p63 using RNP Delivery
-
gRNA Design and Synthesis:
-
Design 2-3 gRNAs targeting an early exon of the p63 gene using an online design tool.
-
Synthesize the gRNAs with chemical modifications to enhance stability.
-
-
RNP Complex Formation:
-
Resuspend the lyophilized gRNA and Cas9 nuclease in the appropriate buffers.
-
Incubate the gRNA and Cas9 protein at a 1:1 molar ratio at room temperature for 10-20 minutes to form the RNP complex.
-
-
Cell Culture and Transfection:
-
Culture your target cells to the optimal density for transfection (typically 70-90% confluency).
-
Deliver the RNP complex into the cells using an optimized electroporation or lipofection protocol for your cell type.
-
-
Genomic DNA Extraction:
-
After 48-72 hours, harvest the cells and extract genomic DNA.
-
-
Validation of Editing Efficiency:
-
Amplify the target region of the p63 gene by PCR.
-
Analyze the PCR product using Sanger sequencing and TIDE analysis, or by Next-Generation Sequencing (NGS) for a more quantitative assessment of indel frequency.
-
Protocol 2: Genome-wide Off-Target Analysis using GUIDE-seq
-
Cell Transfection with dsODN:
-
Co-transfect your target cells with the Cas9-gRNA RNP complex and a double-stranded oligodeoxynucleotide (dsODN) tag.[15]
-
-
Genomic DNA Extraction and Fragmentation:
-
After 72 hours, extract genomic DNA from the cells.
-
Fragment the genomic DNA by sonication.[15]
-
-
Library Preparation:
-
Perform end-repair and A-tailing of the fragmented DNA.
-
Ligate NGS adapters to the DNA fragments.
-
Use a two-step PCR process to amplify the fragments containing the integrated dsODN tag.[15]
-
-
Next-Generation Sequencing:
-
Sequence the prepared library on an Illumina platform.[15]
-
-
Bioinformatic Analysis:
-
Align the sequencing reads to the reference genome.
-
Identify genomic locations with a high number of reads corresponding to the integrated dsODN, which represent Cas9 cleavage sites.[5][16]
-
Filter out background noise using a control sample (cells transfected with dsODN but without the RNP complex).[17]
-
Annotate the identified off-target sites to determine if they fall within coding or regulatory regions.[16]
-
Visualizations
Caption: Standard CRISPR-Cas9 experimental workflow.
Caption: Key signaling pathways regulating and regulated by p63.
References
- 1. Response to "Unexpected mutations after CRISPR-Cas9 editing in vivo" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. News: New Study Explains Why gRNA Efficiency Varies at On- and Off Target Sites - CRISPR Medicine [crisprmedicinenews.com]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. [PDF] High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation and Reduction of CRISPR Off-Target Cleavage Events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. ΔNp63 silencing, DNA methylation shifts, and epithelial-mesenchymal transition resulted from TAp63 genome editing in squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Unexpected mutations after CRISPR–Cas9 editing in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rescue of key features of the p63-null epithelial phenotype by inactivation of Ink4a and Arf - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ΔNp63 knockout mice reveal its indispensable role as a master regulator of epithelial development and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Defining genome-wide CRISPR-Cas genome editing nuclease activity with GUIDE-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GUIDEseq: a bioconductor package to analyze GUIDE-Seq datasets for CRISPR-Cas nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GUIDE-seq: The GUIDE-Seq Analysis Package — GUIDE-seq documentation [guide-seq.readthedocs.io]
Technical Support Center: Optimizing Sonication for p63 ChIP
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize sonication conditions for p63 Chromatin Immunoprecipitation (ChIP) experiments.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the ideal DNA fragment size for p63 ChIP-seq? | The optimal DNA fragment size for p63 ChIP-seq is between 150 and 500 base pairs (bp).[1] This range provides a good balance between resolution for mapping binding sites and efficiency of immunoprecipitation. |
| How much starting material do I need for a p63 ChIP experiment? | For transcription factors like p63, it is recommended to start with at least 1 x 107 cells per immunoprecipitation.[1] However, the optimal amount can vary depending on the cell type and the expression level of p63. |
| Should I use a probe sonicator or a water-bath sonicator (e.g., Bioruptor)? | Both types of sonicators can be effective. Probe sonicators are generally more powerful but can be harsher on samples, increasing the risk of protein denaturation and foaming.[2][3] Water-bath sonicators provide more gentle and uniform sonication, which can be advantageous for sensitive transcription factors like p63.[1] The choice often depends on the equipment available and the specific cell type being used. |
| How does cross-linking time affect sonication? | The duration of formaldehyde cross-linking can significantly impact sonication efficiency. Over-cross-linking can make the chromatin more resistant to shearing, requiring more intense sonication, which can in turn damage epitopes.[2][4] Conversely, under-cross-linking may lead to the dissociation of p63 from the DNA during the procedure.[2] A typical cross-linking time of 10 minutes with 1% formaldehyde is a good starting point for cultured cells.[1] |
| Can I sonicate my samples for a longer duration at a lower power? | Yes, using multiple short pulses at a lower power is often recommended over fewer, longer pulses at high power.[5] This approach helps to minimize heat generation, which can reverse cross-links and denature proteins, and reduces the likelihood of foaming.[2][5] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low DNA yield after sonication | - Incomplete cell lysis.[6] - Insufficient sonication power or duration.[6] - Too much starting material for the sonication volume.[7] | - Ensure complete cell lysis before sonication. - Perform a sonication time course to determine the optimal power and duration for your cell type.[4][7] - We recommend using 1 x 107 to 2 x 107 cells per 1 ml of lysis buffer.[7] |
| DNA is not sheared to the desired size (under-sonicated) | - Sonication time is too short or power is too low. - Over-cross-linking of chromatin.[4] - Foaming during sonication, which reduces efficiency.[2] | - Increase the number of sonication cycles or the power setting.[2] - Reduce the cross-linking time.[7] - Keep the sonicator probe submerged in the sample and avoid introducing air bubbles.[3] |
| DNA is sheared to a very small size (over-sonicated) | - Sonication time is too long or power is too high.[2] | - Reduce the number of sonication cycles or the power setting. Over-sonication can be more detrimental than under-sonication as it can damage chromatin integrity.[3][8] |
| High background signal in ChIP-qPCR or ChIP-seq | - Large chromatin fragments (>1kb) can lead to non-specific binding.[4] - Over-sonication may expose non-specific epitopes. | - Optimize sonication to achieve a fragment size range of 150-500 bp.[1] - Perform a titration of sonication time to find the minimal amount required to achieve the desired fragment size.[8] |
| Variability in fragment size between samples | - Inconsistent sample processing (e.g., cell number, volume). - Inconsistent sonicator performance. | - Ensure all samples are processed consistently. - Always keep samples on ice between sonication cycles to prevent overheating.[2][3] - Use the same sonicator and settings for all samples in an experiment.[5] |
Experimental Protocols
Protocol: Sonication Optimization for p63 ChIP
This protocol provides a general framework for optimizing sonication conditions. It is crucial to empirically determine the optimal settings for your specific cell type and sonicator.
-
Cell Culture and Cross-linking:
-
Culture cells to approximately 80-90% confluency.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Incubate on ice to allow for cell lysis.
-
-
Sonication Time Course:
-
Divide the lysate into several aliquots for the time-course experiment.
-
Keep one aliquot as the "unsonicated" control.
-
Sonicate the remaining aliquots for increasing durations (e.g., 5, 10, 15, 20, 25, and 30 cycles of 30 seconds ON / 30 seconds OFF).
-
Important: Keep the samples on ice throughout the sonication process to prevent overheating.
-
-
Reverse Cross-linking and DNA Purification:
-
Take a small aliquot from each sonicated sample and the unsonicated control.
-
Reverse the cross-links by incubating with NaCl and Proteinase K at 65°C.
-
Purify the DNA using a standard phenol-chloroform extraction or a commercial DNA purification kit.
-
-
Analysis of DNA Fragment Size:
-
Run the purified DNA on a 1.5% agarose gel alongside a DNA ladder to visualize the fragment size distribution.
-
The optimal sonication time will produce a smear of DNA fragments predominantly in the 150-500 bp range.
-
Recommended Sonication Parameters (as a starting point)
| Sonicator Type | Parameter | Recommended Setting |
| Probe Sonicator | Power | Start with a low to medium power setting. |
| Cycles | 10-20 cycles of 20 seconds ON, 40 seconds OFF. | |
| Sample Volume | 200-500 µL. | |
| Water-bath Sonicator (e.g., Bioruptor) | Power | High setting. |
| Cycles | 15-30 cycles of 30 seconds ON, 30 seconds OFF. | |
| Sample Volume | 100-300 µL in appropriate tubes. |
Note: These are starting recommendations and will likely require optimization for your specific experimental conditions.
Visualizations
Caption: Experimental workflow for p63 ChIP-seq with a focus on sonication optimization.
Caption: Troubleshooting flowchart for optimizing sonication based on DNA fragment size.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Chromatin Immunoprecipitation Troubleshooting: ChIP Help: Novus Biologicals [novusbio.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Chromatin Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. youtube.com [youtube.com]
- 6. bosterbio.com [bosterbio.com]
- 7. SimpleChIP® Plus Sonication Chromatin Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 8. youtube.com [youtube.com]
selecting the right cell line for p63 studies.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate cell lines for p63 studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to streamline your research.
Frequently Asked Questions (FAQs)
Q1: Which p63 isoform should I focus on in my research?
A1: The choice between studying TAp63 and ΔNp63 depends on your research question. TAp63 isoforms are often considered tumor suppressors, involved in apoptosis and cell cycle arrest in response to DNA damage.[1][2][3] In contrast, ΔNp63 isoforms, particularly ΔNp63α, are frequently overexpressed in squamous cell carcinomas and are considered oncogenes that promote cell survival and proliferation.[4][5][6]
Q2: What are the most common cell lines to study TAp63 and ΔNp63?
A2:
-
For ΔNp63 studies: Keratinocyte-derived cell lines like HaCaT and squamous cell carcinoma lines such as A431 and SCC-25 are widely used as they predominantly express ΔNp63 isoforms.[1][7][8][9][10]
-
For TAp63 studies: Some non-Hodgkin's lymphoma and Burkitt's lymphoma cell lines have been shown to express TAp63.[11] Additionally, some studies use cell lines with low endogenous p63, like certain breast cancer cell lines (e.g., MCF-7), and then overexpress specific TAp63 isoforms.[12][13]
Q3: How can I distinguish between the different p63 isoforms in my experiments?
A3: Distinguishing between p63 isoforms can be achieved through a combination of techniques:
-
Western Blotting: Different isoforms have different molecular weights, allowing for their separation and identification. For example, TAp63 isoforms are generally larger than their corresponding ΔNp63 counterparts.
-
RT-qPCR: Using isoform-specific primers, you can quantify the mRNA expression levels of individual TAp63 and ΔNp63 variants.[14]
-
Antibodies: While many p63 antibodies recognize all isoforms, there are some that are specific to the TA or ΔN terminus. Careful validation of antibody specificity is crucial.
Q4: I am seeing cytoplasmic staining for p63 in my immunofluorescence experiments, but it should be nuclear. What could be the issue?
A4: While p63 is primarily a nuclear protein, cytoplasmic staining can occur due to several reasons:
-
Antibody nonspecificity: The antibody may be cross-reacting with cytoplasmic proteins. Validate your antibody with positive and negative controls.
-
Fixation and permeabilization artifacts: Suboptimal experimental conditions can lead to mislocalization. Ensure your fixation and permeabilization protocol is appropriate for p63 detection.
-
Biological context: In some specific cellular contexts or disease states, cytoplasmic localization of p63 has been reported. Review the literature relevant to your specific model system.
Cell Line Selection Guide
Choosing the right cell line is a critical first step for a successful experiment.[15][16] The ideal cell line should be well-characterized, authenticated, and express the p63 isoform relevant to your research question.
p63 Expression in Common Cancer Cell Lines
The following table summarizes the expression of TAp63 and ΔNp63 in commonly used cancer cell lines. Expression levels are categorized as High, Medium, Low, or Not Detected based on literature reports.
| Cell Line | Cancer Type | TAp63 Expression | ΔNp63 Expression | Reference(s) |
| HaCaT | Keratinocyte (non-tumorigenic) | Not Detected/Low | High (predominantly ΔNp63α) | [1][7][8][17] |
| A431 | Epidermoid Carcinoma | Not Detected | High | [9] |
| SCC-25 | Squamous Cell Carcinoma | Not Detected/Low | High | [10][18] |
| MCF-7 | Breast Adenocarcinoma | Low | Low | [12][13][19] |
| FaDu | Pharyngeal Squamous Cell Carcinoma | Not Detected | High | [9][10] |
| RT-4 | Bladder Transitional Cell Carcinoma | High | High | [14] |
| SCaBER | Bladder Squamous Cell Carcinoma | Not Detected | High | [14] |
Troubleshooting Guides
Western Blotting for p63
| Problem | Possible Cause(s) | Solution(s) |
| No or weak p63 signal | - Low p63 expression in the chosen cell line.- Inefficient protein extraction.- Primary antibody not optimized or non-functional. | - Choose a cell line with higher p63 expression (see table above).- Use a lysis buffer optimized for nuclear proteins.- Titrate the primary antibody and ensure it is validated for Western Blotting. |
| Multiple non-specific bands | - Primary antibody concentration is too high.- Insufficient blocking or washing.- Antibody cross-reactivity. | - Reduce the primary antibody concentration.- Increase blocking time and/or washing steps.- Use a more specific p63 antibody; check datasheets for validation data. |
| Difficulty distinguishing isoforms | - Isoforms have similar molecular weights.- Poor gel resolution. | - Use a lower percentage acrylamide gel for better separation of high molecular weight proteins.- Run the gel for a longer duration.- Use isoform-specific antibodies if available. |
Immunofluorescence (IF) for p63
| Problem | Possible Cause(s) | Solution(s) |
| High background staining | - Primary antibody concentration too high.- Inadequate blocking.- Autofluorescence of the cells/tissue. | - Titrate the primary antibody.- Use a blocking solution containing serum from the same species as the secondary antibody.- Include an unstained control to assess autofluorescence. |
| No nuclear signal | - Inefficient nuclear permeabilization.- p63 is not expressed in the cells.- Primary antibody cannot access the epitope. | - Optimize the permeabilization step (e.g., Triton X-100 concentration and incubation time).- Confirm p63 expression by Western Blot.- Consider antigen retrieval methods. |
| Signal fades quickly | - Photobleaching. | - Use an anti-fade mounting medium.- Minimize exposure to the excitation light source. |
Experimental Protocols
Western Blot Protocol for p63
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto an 8-10% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary p63 antibody (e.g., 4A4 clone) overnight at 4°C.
-
Wash the membrane 3 times with TBST for 5 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST for 5 minutes each.
-
-
Detection:
-
Incubate the membrane with an ECL substrate and visualize the signal using a chemiluminescence imager.
-
Chromatin Immunoprecipitation (ChIP) Protocol for p63
-
Cross-linking:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with 125 mM glycine for 5 minutes.
-
-
Cell Lysis and Sonication:
-
Wash cells with ice-cold PBS and lyse them in a buffer containing protease inhibitors.
-
Sonicate the chromatin to shear DNA to fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin with a ChIP-grade p63 antibody or IgG control overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.
-
-
Analysis:
-
Analyze the enriched DNA by qPCR or high-throughput sequencing (ChIP-seq).
-
p63 Signaling Pathways
p63 is a central transcription factor that regulates numerous cellular processes, including proliferation, differentiation, and apoptosis. Its activity is modulated by various signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. TAp63 induces senescence and suppresses tumorigenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ΔNp63 in squamous cell carcinoma: defining the oncogenic routes affecting epigenetic landscape and tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ΔNp63 expression in four carcinoma cell lines and the effect on radioresistance--a siRNA knockdown model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. embopress.org [embopress.org]
- 8. researchgate.net [researchgate.net]
- 9. Induction of ΔNp63 by the Newly Identified Keratinocyte-Specific Transforming Growth Factor β Signaling Pathway with Smad2 and IκB Kinase α in Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Overexpression of ΔNp63α induces a stem cell phenotype in MCF7 breast carcinoma cell line through the Notch pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Loss of p63 Expression Is Associated with Tumor Progression in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
- 16. How to choose the right cell line for your experiments – faCellitate [facellitate.com]
- 17. p63 Regulates Human Keratinocyte Proliferation via MYC-regulated Gene Network and Differentiation Commitment through Cell Adhesion-related Gene Network - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
p63 Antibody Specificity and Validation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the specificity and validation of p63 antibodies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with p63 antibody specificity?
The primary challenges with p63 antibody specificity stem from two main factors: the existence of multiple p63 isoforms and the high degree of homology with other p53 family members, particularly p73. The TP63 gene produces two main types of isoforms through the use of alternative promoters: the full-length transactivating (TAp63) isoforms and the N-terminally truncated (ΔNp63) isoforms, which can act as dominant-negative inhibitors. Furthermore, p63 shares significant sequence identity with p73, especially within the DNA-binding domain, leading to a high potential for antibody cross-reactivity.[1][2][3][4][5]
Q2: My pan-p63 antibody is showing reactivity with p73. Is this expected?
This is a well-documented issue with several commonly used pan-p63 antibodies. For instance, the widely used monoclonal antibody clone 4A4 has been shown to cross-react with p73 in various applications, including Western blotting and immunocytochemistry.[1][3][4][6] This cross-reactivity is due to the epitope recognized by the antibody being identical or highly similar in both p63 and p73.[3][4] Therefore, it is crucial to validate the specificity of your pan-p63 antibody, especially when studying systems where both p63 and p73 are co-expressed.
Q3: How can I distinguish between the TAp63 and ΔNp63 isoforms in my experiments?
Distinguishing between TAp63 and ΔNp63 isoforms requires the use of isoform-specific antibodies. Pan-p63 antibodies will detect both types of isoforms. TAp63-specific antibodies are generated against the unique N-terminal transactivation domain of TAp63, while ΔNp63-specific antibodies are raised against the distinct N-terminus of the truncated isoforms.[3][4] The differential expression patterns of these isoforms can have significant functional implications, making their distinct detection critical for many studies.[3][4][5]
Q4: Are there any p63 antibody clones known for their high specificity?
Yes, through rigorous characterization, some antibody clones have been identified as having higher specificity for p63. For example, the SFI-6 monoclonal antibody has been shown to be specific for p63 and does not cross-react with p73 or p53.[3][4] Another clone, PANp63-6.1, exhibits significantly improved selectivity for p63 with only slight cross-reactivity to p73 in Western blotting but not in immunohistochemistry.[3][4] When selecting an antibody, it is advisable to consult validation studies that compare different clones.
Troubleshooting Guides
Immunohistochemistry (IHC)
Problem: Weak or No Staining
| Possible Cause | Troubleshooting Step |
| Suboptimal Antibody Dilution | Titrate the primary antibody to determine the optimal concentration. |
| Inadequate Antigen Retrieval | Optimize the heat-induced epitope retrieval (HIER) method, including buffer pH (e.g., citrate pH 6.0 or Tris-EDTA pH 9.0) and incubation time/temperature.[7][8] |
| Insufficient Incubation Time | Increase the primary antibody incubation time (e.g., overnight at 4°C).[7] |
| Low Target Protein Expression | Use a positive control tissue known to express p63 (e.g., tonsil, prostate, skin) to confirm the staining protocol is working.[7][9] |
| Improper Tissue Fixation | Ensure tissues are adequately fixed (e.g., 10% neutral buffered formalin for 24-48 hours) but not over-fixed.[8] |
Problem: High Background or Non-Specific Staining
| Possible Cause | Troubleshooting Step |
| Primary Antibody Concentration Too High | Decrease the primary antibody concentration. |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% normal goat serum, 1% BSA).[10] |
| Cross-Reactivity with p73 | If co-expression is expected, switch to a more specific p63 antibody clone like SFI-6.[3][4] |
| Endogenous Peroxidase Activity | Ensure complete quenching of endogenous peroxidase by incubating with a hydrogen peroxide solution (e.g., 3% H2O2) before primary antibody incubation.[7] |
| Insufficient Washing | Increase the number and duration of wash steps between antibody incubations.[10] |
Western Blotting
Problem: Multiple Non-Specific Bands
| Possible Cause | Troubleshooting Step |
| Cross-Reactivity with other p53 family members | Run positive controls of cell lysates overexpressing p63, p73, and p53 to confirm specificity.[1][4] |
| Presence of different p63 isoforms | The presence of both TAp63 and ΔNp63 isoforms can result in multiple bands. Use isoform-specific antibodies for confirmation.[3][4] |
| Protein Degradation | Prepare fresh lysates with protease inhibitors. |
| Suboptimal Antibody Concentration | Titrate the primary antibody to a lower concentration.[11] |
Problem: Weak or No Signal
| Possible Cause | Troubleshooting Step |
| Inefficient Protein Transfer | Verify transfer efficiency using a reversible stain like Ponceau S. Optimize transfer time and voltage based on the molecular weight of p63 isoforms.[11] |
| Low Protein Load | Increase the amount of protein loaded per well. |
| Antibody Incompatibility | Ensure the secondary antibody is appropriate for the primary antibody's host species and isotype. |
| Insufficient Exposure | Optimize the exposure time for chemiluminescent detection. |
p63 Antibody Validation Workflow
Caption: A recommended workflow for validating the specificity of a p63 antibody.
p53 Family Cross-Reactivity Pathway
Caption: Potential cross-reactivity of p53 family antibodies.
Experimental Protocols
Western Blotting for p63 Specificity
-
Lysate Preparation :
-
Culture and harvest p63-null cells, cells overexpressing TAp63α, ΔNp63α, and TAp73β.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer :
-
Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
Confirm transfer using Ponceau S staining.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary p63 antibody (e.g., 4A4 at 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection :
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using a digital imager or X-ray film.
-
Analyze the blot for bands at the expected molecular weights and for any cross-reactivity in the p73-overexpressing lane.
-
Immunohistochemistry (IHC) Protocol for p63
-
Deparaffinization and Rehydration :
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (2 minutes), 70% ethanol (2 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval :
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.[8]
-
Allow slides to cool to room temperature.
-
-
Staining :
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with wash buffer (e.g., PBS).
-
Block non-specific binding with a blocking serum for 30-60 minutes.[7]
-
Incubate with the primary p63 antibody (diluted in antibody diluent) for 1 hour at room temperature or overnight at 4°C.
-
Rinse with wash buffer.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with a polymer-based detection system, according to the manufacturer's instructions.
-
Rinse with wash buffer.
-
-
Visualization and Counterstaining :
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Examine under a microscope for nuclear staining in p63-positive cells.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Evaluation of p63 and p73 antibodies for cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of specific p63 and p63-N-terminal isoform antibodies and their application for immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. is.muni.cz [is.muni.cz]
- 5. researchgate.net [researchgate.net]
- 6. is.muni.cz [is.muni.cz]
- 7. genomeme.ca [genomeme.ca]
- 8. genomeme.ca [genomeme.ca]
- 9. ms-validatedantibodies.com [ms-validatedantibodies.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
p63 ChIP-seq Analysis: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with p63 Chromatin Immunoprecipitation sequencing (ChIP-seq).
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My p63 ChIP-seq experiment yielded a low number of peaks. What are the potential causes and solutions?
A low peak yield in a p63 ChIP-seq experiment can stem from several factors, ranging from experimental procedure to data analysis. Below is a troubleshooting guide to address this issue.
Potential Causes & Solutions:
-
Inefficient Immunoprecipitation (IP):
-
Antibody Quality: The single most critical factor is the use of a ChIP-seq validated antibody. Antibodies that work for other applications like Western Blot may not be suitable for ChIP-seq.[1] It's crucial to use an antibody specifically validated for its ability to recognize and precipitate the p63 protein-DNA complex under ChIP conditions.[1] Different p63 isoforms exist (e.g., TAp63 and ΔNp63); ensure your antibody targets the isoform of interest.[2][3]
-
Antibody Concentration: Titrate the antibody to find the optimal concentration. For example, some protocols recommend using 5 µl of antibody for approximately 4 x 10^6 cells.[2]
-
Insufficient Cross-linking or Fragmentation: Both over- and under-cross-linking can inhibit efficient immunoprecipitation. Similarly, chromatin fragmentation must be optimized to the 150-500 bp range for effective IP and sequencing.
-
-
Low Library Complexity:
-
Starting Material: Insufficient starting cell numbers can lead to low amounts of target chromatin.
-
PCR Over-amplification: Excessive PCR cycles during library preparation can introduce duplicates and reduce library complexity. This can be assessed using metrics like the PCR Bottleneck Coefficient (PBC).[4]
-
-
Suboptimal Peak Calling Parameters:
-
Stringency: The statistical thresholds (p-value or q-value/FDR) used in the peak caller (e.g., MACS2) might be too stringent. While this reduces false positives, it can also eliminate weaker, true binding sites.
-
Inappropriate Background Model: Using an inadequate control (e.g., no input control or a poorly matched IgG control) can lead to inaccurate background noise estimation, making it difficult to distinguish true peaks.[5][6]
-
-
Poor Data Quality:
-
Low Sequencing Depth: Insufficient read depth will limit the statistical power to detect peaks.
-
Low Mapping Quality: A high percentage of reads that do not map uniquely to the reference genome can indicate problems with sequencing quality or sample contamination.[6]
-
A logical workflow for troubleshooting low peak yield is presented below.
FAQ 2: How do I know if my p63 ChIP-seq data is of good quality?
Assessing data quality requires looking at several metrics from raw sequencing reads through post-alignment analysis. Key quality control (QC) metrics are summarized in the table below.
Table 1: Key Quality Control Metrics for p63 ChIP-seq
| Metric | Description | Acceptable Value | Potential Issue if Unacceptable |
| Raw Read Quality | Phred quality scores across read bases. Assessed with tools like FastQC. | >30 for the majority of bases.[7] | Low-quality reads can lead to mapping errors and false-positive peaks. |
| Uniquely Mapped Reads | Percentage of reads that align to a single location in the reference genome. | >50% is considered acceptable.[6] | Low unique mapping can indicate contamination or high levels of repetitive elements. |
| PCR Bottleneck Coefficient (PBC) | A measure of library complexity. Calculated as the ratio of uniquely mapped reads to total mapped reads. | >0.8 suggests good complexity. | Low complexity indicates PCR duplicates, which can create artificial peaks. |
| Normalized Strand Cross-Correlation (NSC) | Measures the enrichment of Watson and Crick strand reads at a distance corresponding to the fragment length. | >1.1 indicates good enrichment.[4] | Low NSC suggests weak signal or failed IP. |
| Relative Strand Cross-Correlation (RSC) | Ratio of enrichment at the estimated fragment length peak to a "phantom" peak at the read length. | >0.8 is desirable. | Low RSC can indicate low signal-to-noise ratio. |
| Fraction of Reads in Peaks (FRiP) | The proportion of all mapped reads that fall into the called peak regions. | Highly dependent on the factor, but >1% is a common minimum threshold. | A very low FRiP score indicates poor enrichment. |
The relationship between these QC metrics and the overall experimental success can be visualized as a dependency graph.
References
- 1. ChIP-seq Validated Antibodies | Cell Signaling Technology [cellsignal.com]
- 2. p63-α (D2K8X) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. Genome-wide p63-Target Gene Analyses Reveal TAp63/NRF2-Dependent Oxidative Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioinformatics-core-shared-training.github.io [bioinformatics-core-shared-training.github.io]
- 5. epigenie.com [epigenie.com]
- 6. youtube.com [youtube.com]
- 7. google.com [google.com]
Technical Support Center: Controlling for ΔNp63α Overexpression Artifacts in Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for artifacts arising from ΔNp63α overexpression in in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cells undergo growth arrest or death after transient transfection with a ΔNp63α expression vector. How can I mitigate this?
A1: High levels of ΔNp63α can induce cell cycle arrest, senescence, or apoptosis, which may be a real biological effect or an artifact of supraphysiological expression levels.[1][2]
Troubleshooting Steps:
-
Optimize Transfection:
-
Reduce DNA amount: Titrate the amount of plasmid DNA used for transfection to find the lowest concentration that gives detectable expression without overt toxicity.
-
Use a weaker promoter: If using a strong constitutive promoter like CMV, consider switching to a weaker promoter (e.g., SV40) or a tissue-specific promoter if applicable.
-
Optimize transfection reagent-to-DNA ratio: Follow the manufacturer's protocol to find the optimal ratio that maximizes efficiency while minimizing cytotoxicity.[]
-
-
Use an Inducible Expression System: This is the most robust way to control the timing and level of ΔNp63α expression.
-
Tetracycline-inducible (Tet-On/Tet-Off) systems: Allow for tight regulation of gene expression by adding or removing doxycycline from the culture medium.[4] This enables the expansion of cells before inducing expression and allows for dose-response studies.
-
-
Perform a Time-Course Experiment: Analyze cells at earlier time points post-transfection (e.g., 12, 24, 36 hours) to capture the desired effects before widespread cell death or growth arrest occurs.
-
Include Proper Controls:
-
Empty Vector Control: To ensure the observed effects are due to ΔNp63α and not the transfection process or plasmid backbone.
-
TAp63α Overexpression Control: As TAp63 isoforms can have opposing, tumor-suppressive functions like inducing apoptosis, comparing their effects to ΔNp63α can help dissect isoform-specific functions.[5][6]
-
Q2: I am trying to generate a stable cell line overexpressing ΔNp63α, but I'm having trouble selecting and expanding positive clones. What could be the issue?
A2: The inherent biological activities of ΔNp63α, such as altering proliferation and survival rates, can make the selection of stable clones challenging.
Troubleshooting Steps:
-
Use an Inducible System: As mentioned above, an inducible system is highly recommended for generating stable cell lines expressing potent transcription factors. This allows for the selection and expansion of clones in the "off" state, preventing the negative selective pressure that constitutive overexpression might exert.
-
Optimize Antibiotic Selection:
-
Perform a Kill Curve: Before transfection, determine the minimum antibiotic concentration required to kill all non-transfected cells within a specific timeframe (usually 7-10 days).[7] This ensures effective selection without unnecessary toxicity to transfected cells.
-
Allow for Recovery: After transfection, allow cells to recover and express the resistance gene for 24-48 hours before applying the selection antibiotic.[8]
-
-
Isolate Clones Early: Once colonies of resistant cells appear, isolate them as soon as possible to prevent dominant clones from outcompeting others.
-
Screen Multiple Clones: Screen a large number of clones for ΔNp63α expression levels. Due to random integration sites, expression levels can vary significantly between clones. Select clones with a range of expression levels (low, medium, high) for your experiments.
Q3: My ΔNp63α overexpressing cells show a senescent phenotype (flattened morphology, positive for SA-β-gal staining). Is this a real effect or an artifact?
A3: ΔNp63α has been implicated in the regulation of cellular senescence.[9][10] However, overexpression can prematurely induce a senescence-like state, which might not be physiologically relevant.
Troubleshooting Steps:
-
Use an Inducible System: Induce expression for shorter periods or with lower doxycycline concentrations to see if the senescent phenotype is dose- and time-dependent.
-
Analyze Multiple Senescence Markers: Relying solely on SA-β-gal staining can be misleading.[11] Confirm the senescent state by assessing additional markers such as:
-
Cell cycle arrest: Analyze for the absence of proliferation markers like Ki-67 or BrdU/EdU incorporation.
-
Expression of cell cycle inhibitors: Check for upregulation of p16INK4a and p21CIP1 via qPCR or Western blot.[12]
-
Senescence-Associated Secretory Phenotype (SASP): Measure the secretion of inflammatory cytokines like IL-6 and IL-8.[12]
-
-
Compare to a Control: Compare the phenotype to cells overexpressing a different p63 isoform (e.g., TAp63α) or a functionally inert mutant of ΔNp63α.
Q4: How can I confirm that the observed changes in my cells are specific to the transcriptional activity of ΔNp63α?
A4: It is crucial to demonstrate that the observed phenotype is dependent on the DNA-binding and transcriptional regulatory functions of ΔNp63α.
Control Experiments:
-
Overexpress a DNA-Binding Mutant: Introduce a point mutation in the DNA-binding domain of ΔNp63α (e.g., R304W) that abrogates its ability to bind to target gene promoters.[13] If the phenotype is rescued in cells expressing the mutant, it suggests the effect is dependent on ΔNp63α's transcriptional activity.
-
Knockdown of a Known Target Gene: If you hypothesize that the phenotype is mediated by a specific target gene of ΔNp63α, perform a rescue experiment by knocking down that target gene in the ΔNp63α-overexpressing cells.
-
Chromatin Immunoprecipitation (ChIP): Directly demonstrate that ΔNp63α binds to the promoter regions of putative target genes in your cellular context.[13]
Quantitative Data Summary
Table 1: Effect of ΔNp63α Overexpression on Cell Proliferation
| Cell Line | Assay | Fold Change in Proliferation vs. Control | Reference |
| RBE (Intrahepatic Cholangiocarcinoma) | CCK-8 | ~1.5-fold increase at 72h | [5] |
| MCF10A (Mammary Epithelial) | MTT | ~1.4-fold increase at 48h | [14] |
| JHU-022 (Head and Neck Cancer) | MTT | Significant basal survival increase | [15] |
Table 2: Effect of ΔNp63α Overexpression on Cell Migration/Invasion
| Cell Line | Assay | Fold Change in Migration/Invasion vs. Control | Reference |
| RBE (Intrahepatic Cholangiocarcinoma) | Transwell | ~2.5-fold increase in migration | [5] |
| A253 (Salivary Gland Carcinoma) | Transwell | Inhibition of motility upon siRNA knockdown | [16] |
Experimental Protocols
Protocol 1: Western Blot Analysis of p63 Isoforms
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape adherent cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.[17]
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody that recognizes all p63 isoforms (e.g., 4A4 clone) or an isoform-specific antibody overnight at 4°C.[4][18]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.[19]
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for ΔNp63α and Target Genes
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers.[20]
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for your gene of interest (e.g., ΔNp63α, p21, BAX), and cDNA template.[21]
-
Use isoform-specific primers to distinguish between TAp63 and ΔNp63 transcripts.[20]
-
Run the reaction on a real-time PCR system with the following typical cycling conditions: 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).[22]
-
Protocol 3: Cell Proliferation Assay (CCK-8/MTT)
-
Cell Seeding:
-
Seed 1,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.[5]
-
-
Induction of Expression (if applicable):
-
For inducible systems, add doxycycline to the appropriate wells.
-
-
Assay:
-
At desired time points (e.g., 24, 48, 72 hours), add 10 µL of CCK-8 or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
For MTT, add solubilization solution.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance and plot the absorbance values over time.
-
Protocol 4: Transwell Migration Assay
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.[23]
-
-
Assay Setup:
-
Incubation and Staining:
-
Incubate for 16-48 hours at 37°C.
-
Remove non-migrated cells from the top of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol or paraformaldehyde.
-
Stain the cells with crystal violet.[25]
-
-
Analysis:
-
Elute the crystal violet and measure the absorbance, or count the number of migrated cells in several random fields under a microscope.
-
Visualizations
Caption: Experimental workflow for studying ΔNp63α function.
Caption: Key signaling pathways modulated by ΔNp63α.
References
- 1. p63alpha and DeltaNp63alpha can induce cell cycle arrest and apoptosis and differentially regulate p53 target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ΔNp63α facilitates proliferation and migration, and modulates the chromatin landscape in intrahepatic cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying pathways regulating the oncogenic p53 family member ΔNp63 provides therapeutic avenues for squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. youtube.com [youtube.com]
- 9. p63 deficiency activates a program of cellular senescence and leads to accelerated aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Techniques to Induce and Quantify Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A protocol for rapid construction of senescent cells [frontiersin.org]
- 13. ΔNp63α promotes radioresistance in esophageal squamous cell carcinoma through the PLEC-KEAP1-NRF2 feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ΔNp63α confers tumor cell resistance to cisplatin through the AKT1 transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lumiprobe.com [lumiprobe.com]
- 17. bio-rad.com [bio-rad.com]
- 18. researchgate.net [researchgate.net]
- 19. origene.com [origene.com]
- 20. ΔNp63 to TAp63 expression ratio as a potential molecular marker for cervical cancer prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pharm.ucsf.edu [pharm.ucsf.edu]
- 25. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
A Researcher's Guide to Validating p63 Target Genes: A Comparison of Luciferase Assays and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The transcription factor p63, a member of the p53 family, is a master regulator in epithelial development, stem cell maintenance, and stratification.[1][2] Its dysregulation is implicated in various cancers, including squamous cell carcinomas.[3][4] Given its critical roles, identifying and validating the direct target genes of p63 is paramount for understanding its biological functions and for developing targeted therapeutics.
This guide provides an objective comparison of the most common method for functional validation, the luciferase reporter assay, with other essential techniques. We present supporting data, detailed experimental protocols, and visual workflows to help researchers select the most appropriate strategy for their experimental goals.
The p63 Signaling Nexus
p63 activity is tightly controlled by and integrated with major signaling pathways, including Wnt, Notch, and Hedgehog.[1] It acts as a central node, receiving upstream signals and executing downstream transcriptional programs that govern cell fate. The p63 protein itself exists in multiple isoforms, primarily the TAp63 isoforms (containing a transactivation domain) and the ΔNp63 isoforms (lacking the N-terminal transactivation domain), which can have distinct or even opposing functions.[5][6] Understanding this network is crucial for contextualizing the role of any identified target gene.
Comparison of Target Gene Validation Methods
Validating a true p63 target gene requires a multi-faceted approach, typically starting with genome-wide discovery methods (like ChIP-seq) and narrowing down to functional validation of specific genes. The luciferase reporter assay is a cornerstone for this functional validation, but its findings should be corroborated by other techniques.
| Method | Principle | Information Gained | Pros | Cons |
| Luciferase Reporter Assay | Quantifies the ability of p63 to activate transcription via a specific DNA response element cloned into a reporter plasmid.[7] | Functional activity of a specific binding site. | Highly sensitive; quantitative; directly tests transcriptional activation.[7][8] | In vitro/ex vivo system; may not reflect endogenous chromatin context; does not measure effect on the native gene. |
| ChIP-seq / ChIP-qPCR | Immunoprecipitation of cross-linked p63-DNA complexes to identify binding sites genome-wide (ChIP-seq) or at a specific locus (ChIP-qPCR).[9][10] | Direct physical binding of p63 to chromatin in vivo.[11] | In vivo evidence; genome-wide and unbiased (ChIP-seq); confirms binding at the native locus. | Shows binding, not necessarily functional regulation; resolution can be limited. |
| RT-qPCR | Measures changes in the mRNA level of a putative target gene following p63 knockdown or overexpression.[12] | Regulation of endogenous gene expression. | Measures effect on the native gene; straightforward and quantitative. | Indirect evidence (regulation could be mediated by another factor); does not prove direct binding. |
| Western Blotting | Measures changes in the protein level of a putative target gene following p63 modulation. | Regulation of endogenous protein expression. | Confirms transcriptional changes translate to the protein level. | Indirect evidence; lower throughput; semi-quantitative. |
| CUT&RUN | An alternative to ChIP-seq where an antibody-targeted nuclease cleaves DNA around binding sites.[13] | Direct physical binding of p63 to chromatin in vivo. | Requires much lower cell numbers and sequencing depth than ChIP-seq; high signal-to-noise ratio.[13] | Newer technique, fewer established protocols for all factors compared to ChIP-seq. |
Experimental Protocols
Luciferase Reporter Assay for p63 Target Validation
This assay determines if a predicted p63 binding site is functional—i.e., if p63 binding to this site can drive transcription.
Principle: A putative p63 response element (RE) from a target gene is cloned upstream of a luciferase gene in a reporter vector. This construct is co-transfected into cells with a p63 expression vector. If p63 binds the RE and activates transcription, luciferase is produced, which generates a measurable light signal upon addition of its substrate, luciferin.[7][8]
References
- 1. Pathway Regulation of p63, a Director of Epithelial Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Lung cancer - Wikipedia [en.wikipedia.org]
- 5. p63-related-signaling-at-a-glance - Ask this paper | Bohrium [bohrium.com]
- 6. Genome-wide p63-Target Gene Analyses Reveal TAp63/NRF2-Dependent Oxidative Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. New p63 targets in keratinocytes identified by a genome-wide approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Transcription factor p63 bookmarks and regulates dynamic enhancers during epidermal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
A Comparative Guide to the Functions of ΔNp63α and TAp63α for Researchers
For Immediate Release
A Comprehensive Comparison of ΔNp63α and TAp63α Functions in Cellular Regulation and Disease
This guide provides a detailed, objective comparison of the distinct and often opposing functions of the p63 protein isoforms, ΔNp63α and TAp63α. Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the roles of these key transcription factors in cellular processes, development, and cancer. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Visual diagrams generated using Graphviz (DOT language) are included to illustrate complex signaling pathways and experimental workflows.
Overview of ΔNp63α and TAp63α
The TP63 gene, a member of the p53 tumor suppressor family, encodes two main classes of isoforms with distinct N-termini: those containing a transactivation (TA) domain (TAp63) and those lacking it (ΔNp63). Both isoform classes undergo alternative splicing at the C-terminus, generating α, β, and γ variants. TAp63α is a full-length protein that generally functions as a tumor suppressor, inducing apoptosis and cell cycle arrest.[1][2] In stark contrast, ΔNp63α, the predominant isoform in many epithelial tissues, acts as a proto-oncogene by promoting cell proliferation and survival.[3][4] The balance between these two isoforms is critical for normal development and tissue homeostasis, and its dysregulation is frequently implicated in cancer.
Comparative Analysis of Cellular Functions
Experimental evidence consistently demonstrates the dichotomous roles of ΔNp63α and TAp63α in fundamental cellular processes.
Regulation of Apoptosis
TAp63α is a potent inducer of apoptosis, activating cell death pathways in response to cellular stress.[1][2] It directly transactivates the expression of pro-apoptotic genes, including members of the BCL-2 family like Bax and PUMA, as well as death receptors like CD95.[1][5] Conversely, ΔNp63α promotes cell survival by inhibiting apoptosis. While some studies show no direct effect of ΔNp63α on the apoptosis rate, it is known to suppress the expression of pro-apoptotic genes like BAX and p21.[3]
Table 1: Comparative Effects of ΔNp63α and TAp63α on Apoptosis
| Feature | TAp63α | ΔNp63α | Reference |
| General Function | Pro-apoptotic | Anti-apoptotic / Pro-survival | [1][4] |
| Effect on Apoptosis Rate | Increases | No significant direct effect observed in some cancer cell lines | [1][3] |
| Regulation of Pro-apoptotic Genes (e.g., BAX, PUMA) | Upregulates | Downregulates or has no effect | [3][5] |
| Regulation of Death Receptors (e.g., CD95) | Upregulates | No significant effect | [1] |
Control of Cell Proliferation and Cell Cycle
ΔNp63α is a key driver of cell proliferation, a function essential for the development and maintenance of stratified epithelia.[6] Overexpression of ΔNp63α has been shown to substantially increase cell proliferation rates.[3] It promotes cell cycle progression, in part by repressing the expression of cell cycle inhibitors like p21.[3] In contrast, TAp63α generally acts to halt cell proliferation and can induce cell cycle arrest, often at the G0/G1 phase.[7]
Table 2: Comparative Effects of ΔNp63α and TAp63α on Cell Proliferation
| Feature | TAp63α | ΔNp63α | Reference |
| General Function | Anti-proliferative | Pro-proliferative | [6][7] |
| Effect on Cell Proliferation Rate | Decreases or has no significant effect in some cell lines | Significantly increases | [3][7] |
| Effect on Cell Cycle | Induces G0/G1 arrest | Promotes S and G2/M progression | [7] |
| Regulation of Cell Cycle Inhibitors (e.g., p21) | Upregulates | Downregulates | [3] |
Differential Regulation of Gene Expression
The opposing functions of ΔNp63α and TAp63α are rooted in their distinct transcriptional activities. Microarray and RNA-sequencing studies have revealed that these isoforms regulate a wide array of target genes, often with opposite effects.
A study by Wu et al. (2003) using adenovirus expression vectors in Saos2 cells identified numerous genes differentially regulated by TAp63α and ΔNp63α.[8] The data highlights that ΔNp63α has a broader impact on gene expression in this system, altering the expression of more genes than TAp63α.[8]
Table 3: Selected Genes Differentially Regulated by TAp63α and ΔNp63α (Data from Wu et al., 2003)
| Gene | Function | Fold Change (TAp63α) | Fold Change (ΔNp63α) | Reference |
| c-fos | Proliferation, Apoptosis | Up-regulated | ~4.6-fold Down-regulated | [8] |
| Hsp-70 family | Stress Response, Survival | No significant change | ~15-28-fold Up-regulated | [8] |
| PCTAIRE 2 & 3 | Cell Cycle Control | Down-regulated | >3-fold Up-regulated | [8] |
| IL-8 | Inflammation | ~58-fold Down-regulated | No significant change | [8] |
| Ketohexokinase | Metabolism | No significant change | ~52-fold Up-regulated | [8] |
| Type VI collagen α-3 | Extracellular Matrix | No significant change | ~5.8-fold Down-regulated | [8] |
| hDKK1 | Wnt Signaling | No effect | Up-regulated | [8] |
Signaling Pathways and Experimental Workflows
Opposing Signaling Pathways
The distinct biological outcomes of TAp63α and ΔNp63α expression can be visualized as divergent signaling pathways. TAp63α, often activated by cellular stress, initiates a transcriptional program leading to apoptosis and cell cycle arrest. In contrast, ΔNp63α promotes a cascade of events that favor cell proliferation and survival.
Caption: Opposing signaling pathways of TAp63α and ΔNp63α.
Experimental Workflow: Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique to identify the genomic regions where ΔNp63α and TAp63α bind, providing insights into their direct transcriptional targets.
Caption: Workflow for Chromatin Immunoprecipitation (ChIP).
Experimental Workflow: Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of ΔNp63α and TAp63α on specific gene promoters.
Caption: Workflow for Luciferase Reporter Assay.
Detailed Experimental Protocols
Chromatin Immunoprecipitation (ChIP)
Objective: To identify DNA sequences that are directly bound by ΔNp63α or TAp63α in vivo.
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells with a buffer containing protease inhibitors.
-
Chromatin Shearing: Resuspend the nuclear pellet in lysis buffer and shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to either ΔNp63α or TAp63α. A non-specific IgG should be used as a negative control.
-
Immune Complex Capture: Add protein A/G beads to the chromatin-antibody mixture and incubate for 2 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K, followed by DNA purification using phenol-chloroform extraction or a commercial kit.
-
Analysis: Analyze the purified DNA by qPCR using primers for specific target genes or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
Luciferase Reporter Assay
Objective: To measure the effect of ΔNp63α or TAp63α on the transcriptional activity of a specific gene promoter.
Protocol:
-
Plasmid Construction: Clone the promoter region of the gene of interest upstream of a luciferase reporter gene in a suitable vector.
-
Cell Culture and Transfection: Seed cells in a multi-well plate. Co-transfect the cells with the luciferase reporter plasmid, an expression vector for either ΔNp63α or TAp63α (or an empty vector control), and a control plasmid expressing Renilla luciferase (for normalization).
-
Incubation: Incubate the transfected cells for 24-48 hours to allow for protein expression and reporter gene activation.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly luciferase activity in the cell lysate using a luminometer after the addition of luciferin substrate. Subsequently, measure the Renilla luciferase activity for normalization.
-
Data Analysis: Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. Compare the activity in cells expressing the p63 isoforms to the empty vector control.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the percentage of apoptotic cells induced by TAp63α or repressed by ΔNp63α.
Protocol:
-
Cell Treatment: Transfect cells with expression vectors for TAp63α, ΔNp63α, or an empty vector control. Culture for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the apoptosis rate.
Cell Proliferation Assay (BrdU Incorporation)
Objective: To measure the rate of DNA synthesis as an indicator of cell proliferation in the presence of ΔNp63α or TAp63α.
Protocol:
-
Cell Treatment: Transfect cells with expression vectors for ΔNp63α, TAp63α, or an empty vector control.
-
BrdU Labeling: Add BrdU (5-bromo-2'-deoxyuridine) to the cell culture medium and incubate for a defined period (e.g., 2-24 hours) to allow for its incorporation into newly synthesized DNA.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative and permeabilize them to allow antibody access to the nucleus.
-
DNA Denaturation: Treat the cells with an acid (e.g., HCl) to denature the DNA and expose the incorporated BrdU.
-
Staining: Incubate the cells with a primary antibody against BrdU, followed by a fluorescently labeled secondary antibody. Co-stain with a DNA dye (e.g., DAPI) to identify all cells.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The proliferation rate is determined by calculating the percentage of BrdU-positive cells relative to the total number of cells.
Conclusion
The p63 isoforms, ΔNp63α and TAp63α, exhibit largely antagonistic functions that are critical for maintaining cellular and tissue homeostasis. TAp63α acts as a classic tumor suppressor, promoting apoptosis and inhibiting proliferation, while ΔNp63α functions as a key regulator of epithelial development and a potent oncogene by driving proliferation and ensuring cell survival. A thorough understanding of their distinct mechanisms of action, target genes, and signaling pathways is crucial for the development of novel therapeutic strategies targeting p63-related diseases, particularly cancer. This guide provides a foundational resource for researchers in this field, offering a comparative overview supported by experimental data and detailed methodologies.
References
- 1. embopress.org [embopress.org]
- 2. researchgate.net [researchgate.net]
- 3. The interaction between ΔNp63α and TAp63α, mediated by miR-205-5p, inhibits the migration of lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ΔNp63α in cancer: Importance and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA damage-induced primordial follicle oocyte apoptosis and loss of fertility require TAp63-mediated induction of Puma and Noxa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced pro-apoptosis gene signature following the activation of TAp63α in oocytes upon γ irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ΔNp63α induces quiescence and downregulates the BRCA1 pathway in estrogen receptor‐positive luminal breast cancer cell line MCF7 but not in other breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the p53 Family: p53, p63, and p73
For Researchers, Scientists, and Drug Development Professionals
The p53 protein family, comprising p53, p63, and p73, stands as a critical nexus in cellular regulation, governing processes from development and differentiation to stress responses and tumor suppression. While sharing a conserved structural architecture, these transcription factors exhibit distinct and sometimes opposing biological functions. This guide provides an objective comparison of the p53 family members, supported by experimental data, to aid researchers in understanding their complex interplay and to inform the development of targeted therapeutics.
Structural and Functional Overview
All three members of the p53 family possess a modular structure, including an N-terminal transactivation (TA) domain, a central DNA-binding domain (DBD), and a C-terminal oligomerization domain (OD).[1][2] The DBD is the most conserved region, with p63 and p73 sharing approximately 60% and 63% amino acid identity with the p53 DBD, respectively.[2] This high degree of homology in the DBD allows p63 and p73 to bind to many p53-responsive DNA elements and activate the transcription of a common set of target genes.[2]
A key feature that diversifies the functions of p63 and p73 is the existence of multiple isoforms generated through the use of two different promoters and alternative splicing.[3][4] The upstream promoter gives rise to the full-length TA isoforms (TAp63 and TAp73), which, like p53, generally function as tumor suppressors by inducing apoptosis or cell cycle arrest.[5] In contrast, an internal promoter directs the expression of N-terminally truncated isoforms (ΔNp63 and ΔNp73) that lack the primary TA domain.[3] These ΔN isoforms can act as dominant-negative inhibitors of their TA counterparts and of p53, and in some contexts, exhibit oncogenic properties.
While p53 is the most frequently mutated gene in human cancers, mutations in p63 and p73 are rare.[2] Instead, the dysregulation of p63 and p73 isoform expression is more commonly observed in tumors, highlighting the importance of the balance between the different isoforms in maintaining cellular homeostasis. Knockout mouse studies have further illuminated their distinct roles: p53 knockout mice are prone to spontaneous tumors, whereas p63 and p73 knockout mice exhibit severe developmental defects, particularly in epithelial and neuronal tissues, respectively.[2]
Quantitative Comparison of p53 Family Members
To provide a clearer understanding of the functional similarities and differences between p53 family members, the following tables summarize key quantitative data from various experimental studies.
| Parameter | p53 | TAp63γ | TAp73β | Reference |
| Half-life | ~5-20 minutes (stress-dependent) | < 1 hour | Not explicitly found | |
| DNA Binding Affinity (to p21 promoter) | ~1.5-fold higher than ΔNp63α | Not directly compared | Not directly compared | |
| Transactivation of p21 promoter | Strong activation | Potent activation (most active p63 isoform) | Strong activation |
Table 1: Comparison of Biochemical and Functional Properties. This table highlights the differences in protein stability and DNA binding, as well as the shared ability to transactivate the key cell cycle inhibitor, p21.
| Isoform Combination | Effect on Transcriptional Activity | Experimental System | Reference |
| TAp73β + ΔNp73α | Dose-dependent complete suppression of TAp73β activity | Luciferase reporter assay in H1299 cells | |
| TAp73β + ΔNp63α (wild-type) | Concentration-dependent decrease in TAp73β activity | Luciferase reporter assay on Bax promoter in SK-N-AS cells | |
| TAp73β + ΔNp63α (DNA-binding mutant) | Significant drop in TAp73β activity (~50%) | Luciferase reporter assay on Bax promoter in SK-N-AS cells |
Table 2: Dominant-Negative Effects of ΔN Isoforms. This table illustrates the inhibitory potential of ΔN isoforms on the transactivation function of TA isoforms, a crucial mechanism in tumorigenesis.
Key Signaling Pathways
The p53 family members are central players in signaling pathways that respond to cellular stress, such as DNA damage and oncogenic signaling, leading to either cell cycle arrest or apoptosis.
p53-Mediated Apoptosis
Upon activation by cellular stress, p53 can induce apoptosis through both transcription-dependent and -independent mechanisms. The transcription-dependent pathway involves the upregulation of pro-apoptotic genes such as BAX, PUMA, and NOXA. The proteins encoded by these genes promote the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of the caspase cascade.
Figure 1. p53-mediated apoptosis pathway.
p53-Mediated Cell Cycle Arrest
In response to DNA damage, p53 can halt the cell cycle, primarily at the G1/S checkpoint, to allow time for DNA repair. This is mainly achieved through the transcriptional activation of the cyclin-dependent kinase inhibitor p21 (CDKN1A). p21 binds to and inhibits cyclin/CDK complexes, thereby preventing the phosphorylation of the retinoblastoma protein (Rb) and blocking entry into the S phase.
Figure 2. p53-mediated G1/S cell cycle arrest.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design and execution of studies comparing p53 family members.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the in vivo binding of transcription factors to specific DNA sequences.
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the p53 family member of interest (or a control IgG) overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Analysis: Analyze the precipitated DNA by qPCR using primers specific for the target gene promoter or by next-generation sequencing (ChIP-seq).
Luciferase Reporter Assay
This assay is used to quantify the transactivation potential of a transcription factor on a specific promoter.
Protocol:
-
Plasmid Construction: Clone the promoter region of a target gene (e.g., p21) upstream of a luciferase reporter gene in an expression vector.
-
Cell Transfection: Co-transfect cells (e.g., p53-null H1299 or Saos-2 cells) with the luciferase reporter plasmid, an expression plasmid for the p53 family member of interest, and a control plasmid expressing Renilla luciferase (for normalization).
-
Cell Lysis: After 24-48 hours, lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly luciferase activity, which corresponds to the activation of the target promoter.
-
Normalization: Measure the Renilla luciferase activity to normalize for transfection efficiency.
-
Data Analysis: Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is an in vitro technique used to detect protein-DNA interactions.
Protocol:
-
Probe Preparation: Synthesize and label a short DNA probe (20-50 bp) containing the consensus binding site for the p53 family with a radioactive (e.g., 32P) or non-radioactive (e.g., biotin) tag.
-
Binding Reaction: Incubate the labeled probe with purified recombinant p53, p63, or p73 protein, or with nuclear extracts from cells, in a binding buffer.
-
Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or chemiluminescence/colorimetric detection (for non-radioactive probes). A "shifted" band indicates the formation of a protein-DNA complex.
Experimental Workflow for Comparison
A logical workflow is essential for a comprehensive comparison of the p53 family members.
Figure 3. A general experimental workflow.
Conclusion
The p53 family of transcription factors, while structurally related, orchestrates a complex and diverse range of cellular responses. p53 acts as the primary guardian of the genome, with its inactivation being a hallmark of cancer. In contrast, p63 and p73 are indispensable for normal development, and their roles in cancer are more nuanced, often depending on the balance of their various isoforms. A thorough understanding of the individual and collective functions of p53, p63, and p73 is paramount for the development of novel therapeutic strategies that can selectively target these pathways for the treatment of cancer and developmental disorders. This guide provides a foundational framework for researchers to delve deeper into the intricate world of the p53 family.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. ΔNp73, A Dominant-Negative Inhibitor of Wild-type p53 and TAp73, Is Up-regulated in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of TAp73 inhibition by ΔNp63 and structural basis of p63/p73 hetero-tetramerization - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of p63 Isoforms in Cancer: A Comparative Guide
The transcription factor p63, a member of the p53 tumor suppressor family, presents a fascinating duality in cancer biology. Arising from alternative promoter usage and splicing of the TP63 gene, two main classes of isoforms are produced: the full-length TAp63 isoforms, which contain a transactivation (TA) domain, and the N-terminally truncated ΔNp63 isoforms, which lack this domain.[1][2] This structural difference leads to often opposing functional roles, with TAp63 isoforms generally acting as tumor suppressors, akin to p53, while ΔNp63 isoforms frequently exhibit oncogenic properties.[1][3][4] This guide provides a detailed comparison of their functional differences in cancer, supported by experimental data and methodologies for researchers and drug development professionals.
Comparative Functional Analysis: TAp63 vs. ΔNp63
The balance between TAp63 and ΔNp63 expression is critical in determining cellular fate, including decisions on apoptosis, proliferation, and differentiation.[1] In cancer, this balance is often disrupted, leading to the promotion of tumor growth and survival.
TAp63: The Tumor Suppressor
Resembling p53 in both structure and function, TAp63 isoforms act as potent tumor suppressors.[1][4] They can be activated by genotoxic stress and DNA damage, leading to the transactivation of target genes involved in cell cycle arrest, apoptosis, and DNA repair.[1][5] Ectopic expression of TAp63 has been shown to induce apoptosis and suppress colony formation in cancer cell lines.[6][7] In response to chemotherapy, TAp63 promotes cancer cell apoptosis, highlighting its role in treatment sensitivity.[1][6][8] Furthermore, TAp63 has been identified as a master regulator of metastasis suppression by activating the enzyme Dicer, which is crucial for the production of microRNAs that regulate cell migration and invasion.[9]
ΔNp63: The Lineage-Survival Oncogene
In stark contrast, ΔNp63 isoforms are frequently overexpressed in various cancers, particularly in squamous cell carcinomas (SCC) of the skin, head and neck, and lung, where the TP63 gene is often amplified.[10][11] ΔNp63α is the predominant isoform in stratified squamous epithelium and is considered a stem cell marker.[11] Its oncogenic functions are multifaceted. It can act as a dominant-negative inhibitor of TAp63 and p53, blocking their tumor-suppressive activities.[12][13] Moreover, ΔNp63 promotes cell proliferation and survival by transcriptionally activating pro-survival genes and repressing genes involved in apoptosis and differentiation.[11][14][15] While high levels of ΔNp63 are associated with tumor initiation and proliferation, a dynamic or oscillatory expression of ΔNp63 appears crucial for metastasis, where its loss can promote an epithelial-to-mesenchymal transition (EMT) and invasion.[16]
Quantitative Data Summary
The following table summarizes the key functional differences between TAp63 and ΔNp63 isoforms in cancer, based on experimental evidence.
| Feature | TAp63 Isoforms | ΔNp63 Isoforms | Key References |
| Overall Role in Cancer | Tumor Suppressor | Primarily Oncogenic (Lineage-Survival Oncogene) | [1][3][4] |
| Effect on Apoptosis | Pro-apoptotic; induces apoptosis via death receptor and mitochondrial pathways. | Anti-apoptotic; inhibits apoptosis and bypasses oncogene-induced senescence. | [6][8][10] |
| Effect on Cell Cycle | Induces cell cycle arrest at the G1/S checkpoint. | Promotes proliferation and bypasses cell cycle checkpoints. | [1][11][17] |
| Role in Metastasis | Metastasis suppressor; activates Dicer to regulate anti-metastatic miRNAs. | Complex role; loss can promote EMT and invasion, but expression is often high in metastases. | [2][9][16] |
| Role in Angiogenesis | Inhibits angiogenesis (e.g., by down-regulating VEGF). | Promotes angiogenesis (e.g., by up-regulating IL-8). | [18] |
| Prevalence in Cancer | Often downregulated or inactivated in tumors. | Frequently overexpressed, especially in Squamous Cell Carcinomas (SCC). | [10][11][19] |
| Key Upregulated Targets | p21, Bax, PUMA, CD95, Dicer | IL-8, FGFR2, EGFR, SOX2, FZD7 | [1][6][9][15][18][20] |
| Key Repressed Targets | - | KLF4, NOTCH1, p73, p21 | [12][14][15] |
| Interaction with p53/p73 | Synergistic; can activate p53 target genes. | Antagonistic; acts as a dominant-negative inhibitor. | [1][12][13] |
Signaling Pathways
The opposing functions of TAp63 and ΔNp63 stem from their engagement in distinct signaling pathways. TAp63 is a key effector in the DNA damage response pathway, while ΔNp63 is integrated with growth factor signaling pathways that drive proliferation and survival.
Caption: Opposing signaling pathways regulated by TAp63 and ΔNp63 in cancer.
Key Experimental Methodologies
Differentiating the functions of p63 isoforms requires specific molecular biology techniques. Below are protocols for key experiments.
Isoform-Specific Knockdown using siRNA
This method is used to study the functional consequences of depleting a specific p63 isoform.
-
Objective: To determine the effect of TAp63 or ΔNp63 loss on cancer cell phenotype (e.g., proliferation, apoptosis).
-
Protocol:
-
Cell Culture: Plate cancer cells (e.g., SCC-25 for ΔNp63, or a cell line with inducible TAp63 expression) at 50-60% confluency 24 hours before transfection.
-
Transfection: Transfect cells with isoform-specific siRNAs or a non-targeting control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol. A typical final siRNA concentration is 20-50 nM.
-
Incubation: Incubate cells for 48-72 hours to allow for target mRNA and protein depletion.
-
Verification of Knockdown: Harvest cells. Analyze mRNA levels of TAp63 and ΔNp63 using isoform-specific primers by quantitative real-time PCR (qRT-PCR). Analyze protein levels using isoform-specific antibodies by Western Blot.[21][22][23]
-
Functional Assays: Perform downstream assays such as:
-
Apoptosis Assay: Use Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Proliferation Assay: Use a BrdU incorporation assay or cell counting.
-
Migration/Invasion Assay: Use a Transwell chamber assay.
-
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the direct genomic targets of TAp63 and ΔNp63.
-
Objective: To determine if a p63 isoform directly binds to the promoter region of a putative target gene.
-
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation (IP): Incubate the sheared chromatin overnight at 4°C with an antibody specific to the p63 isoform of interest (or a control IgG).
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the complexes.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a spin column.
-
Analysis: Analyze the purified DNA by qPCR using primers flanking the predicted binding site in a target gene promoter. Enrichment is calculated relative to the IgG control.
-
Luciferase Reporter Assay
This assay measures the ability of a p63 isoform to transactivate or repress a specific gene promoter.
-
Objective: To quantify the transcriptional activity of a p63 isoform on a target gene's promoter.
-
Protocol:
-
Vector Construction: Clone the promoter region of the target gene into a reporter vector upstream of the firefly luciferase gene (e.g., pGL3-Basic).
-
Co-transfection: Co-transfect cells (often a p53/p63-null line like Saos-2 or H1299) with:
-
Incubation: Incubate cells for 24-48 hours.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. Compare the activity in the presence of the p63 isoform to an empty vector control to determine fold activation or repression.[13]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the role of a p63 isoform in cancer cell invasion.
Caption: A workflow for elucidating the function of ΔNp63 in cancer cell invasion.
References
- 1. Frontiers | The dual role of p63 in cancer [frontiersin.org]
- 2. Role of p63 in Development, Tumorigenesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. p63-related-signaling-at-a-glance - Ask this paper | Bohrium [bohrium.com]
- 6. embopress.org [embopress.org]
- 7. sindrome-eec.it [sindrome-eec.it]
- 8. TAp63α induces apoptosis by activating signaling via death receptors and mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencedaily.com [sciencedaily.com]
- 10. longdom.org [longdom.org]
- 11. mdpi.com [mdpi.com]
- 12. ΔNp63 in squamous cell carcinoma: defining the oncogenic routes affecting epigenetic landscape and tumour microenvironment - ProQuest [proquest.com]
- 13. academic.oup.com [academic.oup.com]
- 14. ΔNp63 in squamous cell carcinoma: defining the oncogenic routes affecting epigenetic landscape and tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ATF6α inhibits ΔNp63α expression to promote breast cancer metastasis by the GRP78-AKT1-FOXO3a signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spatiotemporal regulation of ΔNp63 by TGFβ-regulated miRNAs is essential for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Pro-apoptotic TP53 homolog TAp63 is repressed via epigenetic silencing and B-cell receptor signalling in chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. A global analysis of the complex landscape of isoforms and regulatory networks of p63 in human cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Confirming p63 Binding Sites: A Comparative Guide to Electrophoretic Mobility Shift Assay and its Alternatives
The transcription factor p63, a member of the p53 family, plays a critical role in epithelial development and differentiation.[1] Understanding its regulatory networks requires precise identification and confirmation of its DNA binding sites. The Electrophoretic Mobility Shift Assay (EMSA) is a cornerstone technique for studying protein-DNA interactions in vitro. This guide provides a detailed comparison of EMSA with other common methods for confirming p63 binding sites, complete with experimental protocols and quantitative data presentation to aid researchers in selecting the most appropriate assay for their needs.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is a widely used in vitro technique to detect the interaction between a protein of interest and a specific DNA sequence.[2][3] The principle is based on the reduced electrophoretic mobility of a protein-DNA complex compared to the free, unbound DNA probe when run on a non-denaturing polyacrylamide gel.[2][4] This "shift" in mobility indicates a binding event.
-
Qualitative identification of sequence-specific DNA-binding proteins.[2][3]
-
Determination of binding specificity through competition assays.
-
Quantitative measurement of binding affinity (Kd), kinetics, and thermodynamics.[2][3]
This protocol outlines the key steps for a non-radioactive EMSA to confirm the binding of p63 to a putative DNA binding sequence.
A. Preparation of Biotin-Labeled DNA Probe:
-
Synthesize complementary single-stranded oligonucleotides (20-50 bp) containing the putative p63 binding site.[2] The optimal p63 consensus motif often includes a CA(T)TG core with AT-rich flanking sequences.[1]
-
Anneal the complementary strands by heating to 95°C for 10 minutes and then slowly cooling to room temperature to form a double-stranded DNA probe.[5]
-
Label the 3' end of the probe with biotin using a terminal deoxynucleotidyl transferase (TdT) based labeling kit.
-
Purify the labeled probe to remove unincorporated biotin.
B. Binding Reaction:
-
Combine the following components in a microcentrifuge tube: 10x Binding Buffer (e.g., 100 mM Tris, 500 mM KCl, 10 mM DTT, pH 7.5), 50 ng/µL Poly(dI-dC) (a non-specific competitor to reduce non-specific binding), purified recombinant p63 protein or nuclear extract containing p63, and nuclease-free water.
-
For competition assays, add a 50-100 fold molar excess of unlabeled "cold" competitor DNA to the reaction before adding the labeled probe.[2] This is a crucial control to demonstrate binding specificity.[6]
-
Incubate the reaction mixture for 20-30 minutes at room temperature to allow for protein-DNA binding.
-
Add the biotin-labeled DNA probe to the reaction and incubate for another 15-20 minutes.
C. Gel Electrophoresis:
-
Prepare a native 4-6% polyacrylamide gel using 0.5x TBE buffer.[7]
-
Pre-run the gel for at least 30 minutes at 100-120 volts to equilibrate it.[5]
-
Load the binding reactions mixed with a non-denaturing loading dye into the wells.
-
Run the gel at a constant voltage (100-150V) in 0.5x TBE buffer until the dye front has migrated approximately two-thirds of the way down the gel. The electrophoresis should be performed at 4°C to maintain complex stability.
D. Detection:
-
Transfer the DNA from the gel to a positively charged nylon membrane via electroblotting.
-
Crosslink the DNA to the membrane using a UV light crosslinker.
-
Detect the biotin-labeled probe using a streptavidin-horseradish peroxidase (HRP) conjugate followed by a chemiluminescent substrate.[4]
-
Visualize the bands on an X-ray film or a digital imaging system. A "shifted" band represents the p63-DNA complex, while the lower band represents the free probe.
Workflow for Electrophoretic Mobility Shift Assay (EMSA)
Caption: Workflow of the Electrophoretic Mobility Shift Assay (EMSA).
Alternative Methods for Binding Site Confirmation
While EMSA is a powerful tool, other techniques offer complementary information and can overcome some of its limitations.
DNase I footprinting is a high-resolution in vitro method used to precisely identify the specific DNA sequence where a protein binds.[8][9] The principle is that a bound protein protects the DNA from cleavage by the DNase I enzyme, leaving a "footprint" in the cleavage pattern when analyzed on a sequencing gel.[8][10]
Experimental Protocol Overview:
-
A DNA fragment containing the putative binding site is radioactively or fluorescently labeled at one end.[8]
-
The labeled DNA is incubated with the protein of interest (e.g., p63) to allow binding.
-
The DNA-protein complexes are treated with a low concentration of DNase I, which randomly cleaves the DNA at sites not protected by the bound protein.
-
The resulting DNA fragments are purified and separated by size on a high-resolution denaturing polyacrylamide gel.
-
The "footprint," a region where no DNA fragments are present, corresponds to the protein's binding site.[8]
ChIP is a powerful in vivo technique used to determine whether a protein binds to a specific DNA region within the natural chromatin context of the cell.[6] It is the gold standard for validating transcription factor targets inside the cell.
Experimental Protocol Overview:
-
Proteins are cross-linked to DNA in living cells using formaldehyde.
-
The chromatin is extracted and sheared into smaller fragments by sonication.
-
An antibody specific to the protein of interest (p63) is used to immunoprecipitate the protein-DNA complexes.
-
The cross-links are reversed, and the DNA is purified.
-
The presence of a specific DNA sequence is detected by quantitative PCR (qPCR), or genome-wide binding sites are identified by sequencing (ChIP-seq).[11]
p63 Signaling and Target Gene Regulation
Caption: Simplified p63 signaling pathway to target gene expression.
Comparative Analysis
Choosing the right assay depends on the specific research question, whether it's confirming a predicted site, identifying the exact sequence, or validating binding in a cellular context.
| Feature | Electrophoretic Mobility Shift Assay (EMSA) | DNase I Footprinting | Chromatin Immunoprecipitation (ChIP-qPCR/seq) |
| Principle | Detects mobility shift of a protein-DNA complex in a native gel.[2] | Identifies protein-protected DNA regions from enzymatic cleavage.[8] | Immunoprecipitates protein-crosslinked DNA from cell lysates.[6] |
| Context | In vitro | In vitro (can be adapted for in vivo)[10] | In vivo |
| Resolution | Low (confirms binding, but not the exact site). | High (nucleotide-level resolution of the binding site).[8] | Moderate (150-500 bp, depending on shearing). |
| Throughput | Low to Medium. | Low. | High (especially with ChIP-seq for genome-wide analysis). |
| Quantitative? | Yes, can determine binding affinity (Kd).[2][3] | Semi-quantitative; can estimate binding affinity with protein titration.[10][12] | Semi-quantitative for ChIP-qPCR; relative enrichment. ChIP-seq is considered semi-quantitative.[13] |
| Primary Use | Confirming binding to a known, short DNA sequence. | Precisely mapping the binding sequence on a DNA fragment. | Validating binding in a cellular context; genome-wide profiling. |
| Advantages | Relatively simple, fast, and can provide quantitative binding data.[3] | Provides high-resolution mapping of the binding site.[8] | Provides in vivo evidence of binding in a native chromatin environment. |
| Disadvantages | In vitro nature may not reflect cellular conditions; non-equilibrium assay.[7] | Technically demanding; often requires radioactive labels (though fluorescent alternatives exist).[9] | Resolution is limited by chromatin shearing; antibody-dependent. |
Data Presentation
Quantitative data from these assays should be presented clearly to allow for direct comparison.
Table 1: Hypothetical Quantitative Comparison of p63 Binding to a Putative Site in the KRT14 Promoter
| Assay | Measurement | Result | Interpretation |
| EMSA | Binding Affinity (Kd) | 25 nM | Strong in vitro binding of p63 to the target sequence. |
| DNase I Footprinting | Protected Region | -150 to -125 bp upstream of TSS | p63 protects a 25 bp region, confirming direct contact. |
| ChIP-qPCR | Fold Enrichment (vs. IgG control) | 15-fold | p63 is significantly enriched at this site in keratinocytes in vivo. |
Decision Guide for Selecting a p63 Binding Assay
Caption: Decision tree for choosing a suitable binding confirmation assay.
References
- 1. Derivation of the consensus DNA-binding sequence for p63 reveals unique requirements that are distinct from p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - FR [thermofisher.com]
- 3. Transcription Factor mapping and prediction | CMB-UNITO [cmb.i-learn.unito.it]
- 4. biocat.com [biocat.com]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Beginner’s guide to investigating protein: DNA interactions using electrophoretic mobility shift assays (EMSAs) | The Biochemist | Portland Press [portlandpress.com]
- 7. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. letstalkacademy.com [letstalkacademy.com]
- 9. DNase I Footprinting Assay - Lifeasible [lifeasible.com]
- 10. DNase I Footprinting - Creative BioMart [creativebiomart.net]
- 11. Quantitative Comparison of Multiple Chromatin Immunoprecipitation-Sequencing (ChIP-seq) Experiments with spikChIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA footprinting - Wikipedia [en.wikipedia.org]
- 13. How quantitative is Chip-seq? [biostars.org]
ΔNp63α vs. TAp63α: A Comparative Guide to their Roles in Apoptosis Regulation
For Researchers, Scientists, and Drug Development Professionals
The p63 protein, a member of the p53 tumor suppressor family, plays a critical role in epithelial development and tumorigenesis. Encoded by the TP63 gene, it gives rise to two major isoforms with opposing functions in apoptosis: the full-length, transcriptionally active TAp63α, and the N-terminally truncated ΔNp63α. Understanding the distinct mechanisms by which these isoforms regulate programmed cell death is crucial for developing targeted cancer therapies. This guide provides a comprehensive comparison of ΔNp63α and TAp63α in apoptosis regulation, supported by experimental data and detailed methodologies.
At a Glance: Opposing Roles in Apoptosis
| Feature | TAp63α | ΔNp63α |
| Primary Role in Apoptosis | Pro-apoptotic | Anti-apoptotic |
| Mechanism of Action | Transcriptional activation of pro-apoptotic genes | Transcriptional repression of pro-apoptotic genes, activation of anti-apoptotic genes, and dominant-negative inhibition of TAp63/p53 |
| Key Transcriptional Targets | CD95 (Fas), TNFRSF10B (TRAIL-R2), BAX, PUMA, NOXA[1][2] | Represses BAX, p21[3]; Activates pro-survival genes |
| Signaling Pathways Activated | Extrinsic (Death Receptor) and Intrinsic (Mitochondrial) Pathways[1][4] | Pro-survival pathways, inhibition of apoptosis |
| Clinical Relevance | Tumor suppressor, sensitizes cells to chemotherapy[1] | Oncogene, contributes to chemoresistance[5] |
Quantitative Data Comparison
The following tables summarize quantitative data from key studies, highlighting the contrasting effects of TAp63α and ΔNp63α on apoptosis.
Table 1: Effect of TAp63α and ΔNp63α on Apoptosis Induction
| Cell Line | Treatment/Condition | Apoptotic Cells (%) | Fold Change in Apoptosis | Reference |
| Hep3B | Adenovirus-TAp63α | 35% | ~7-fold vs. GFP control | Gressner et al. |
| H1299 | p63 siRNA (knocking down ΔNp63α) + Cisplatin | 45% | ~2-fold vs. control siRNA | Wu et al. |
| H1299 | p63 siRNA (knocking down ΔNp63α) + UVC | 30% | ~2.5-fold vs. control siRNA | Wu et al. |
Table 2: Regulation of Pro-Apoptotic Gene Promoters
| Reporter Construct | Effector Plasmid | Fold Change in Luciferase Activity | Reference |
| Bax-luc | TAp63γ | ~4-fold increase | Rocco et al. |
| Bax-luc | TAp63γ + ΔNp63α | ~1.5-fold increase (62.5% inhibition) | Rocco et al. |
| MDM2-luc | TAp63γ | ~12-fold increase | Rocco et al. |
| MDM2-luc | TAp63γ + ΔNp63α | ~5-fold increase (58% inhibition) | Rocco et al. |
Table 3: Caspase Activation by TAp63α
| Cell Line | Treatment | Fold Activation of Caspase-3 | Fold Activation of Caspase-8 | Fold Activation of Caspase-9 | Reference |
| Hep3B | Bleomycin + TAp63 siRNA | ~1.5-fold | ~1.5-fold | ~1.5-fold | Gressner et al.[1] |
| Hep3B | Bleomycin + Scramble siRNA | ~3.5-fold | ~3-fold | ~3-fold | Gressner et al.[1] |
Signaling Pathways
The differential regulation of apoptosis by TAp63α and ΔNp63α stems from their distinct effects on downstream signaling pathways.
TAp63α: A Dual Activator of Apoptosis
TAp63α promotes apoptosis through both the extrinsic and intrinsic pathways.
Caption: TAp63α pro-apoptotic signaling pathways.
ΔNp63α: A Multi-faceted Inhibitor of Apoptosis
ΔNp63α employs several strategies to counteract apoptosis.
Caption: ΔNp63α anti-apoptotic mechanisms.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Workflow:
Caption: Annexin V/PI apoptosis assay workflow.
Protocol:
-
Cell Preparation: Culture cells to the desired confluency and treat with the appropriate stimulus to induce apoptosis.
-
Harvesting: Detach adherent cells using trypsin-EDTA and collect all cells (including those in the supernatant) by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Workflow:
Caption: Caspase-3 activity assay workflow.
Protocol:
-
Cell Lysis: Induce apoptosis in cell cultures. Collect cells and lyse them in a chilled lysis buffer. Centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA assay.
-
Assay Reaction: In a 96-well plate, add 50 µg of protein from each cell lysate. Add 2X Reaction Buffer containing DTT.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-3 activity.
Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of TAp63α and ΔNp63α on the promoters of target genes.
Workflow:
Caption: Luciferase reporter assay workflow.
Protocol:
-
Cell Seeding: Plate cells in a 24-well plate at a density that will reach 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a firefly luciferase reporter plasmid containing the promoter of the target gene, an expression plasmid for either TAp63α or ΔNp63α, and a Renilla luciferase plasmid for normalization.
-
Incubation: Incubate the cells for 24-48 hours to allow for gene expression.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer. Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Conclusion
TAp63α and ΔNp63α exhibit a classic yin-yang relationship in the regulation of apoptosis. TAp63α acts as a tumor suppressor by inducing apoptosis through the transcriptional activation of key genes in both the extrinsic and intrinsic pathways. Conversely, ΔNp63α functions as an oncogene by promoting cell survival through the inhibition of TAp63/p53-mediated apoptosis and the activation of pro-survival genes. This dichotomy makes the p63 isoforms attractive targets for cancer therapy. Strategies aimed at activating TAp63α or inhibiting ΔNp63α hold promise for sensitizing cancer cells to conventional chemotherapies and overcoming drug resistance. The experimental data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate roles of these p63 isoforms in apoptosis and to design novel therapeutic interventions.
References
- 1. TAp63α induces apoptosis by activating signaling via death receptors and mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pro-apoptotic TP53 homolog TAp63 is repressed via epigenetic silencing and B-cell receptor signalling in chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ΔNp63α transcriptionally represses p53 target genes involved in the radiation-induced DNA damage response: ΔNp63α may cause genomic instability in epithelial stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. researchgate.net [researchgate.net]
p63 Expression: A Comparative Analysis in Normal and Tumor Tissues
A comprehensive guide for researchers, scientists, and drug development professionals on the differential expression of p63, a key transcription factor, in normal physiological states versus various tumorigenic conditions. This guide provides quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.
The tumor suppressor protein p63, a member of the p53 family, plays a critical role in the development and maintenance of stratified epithelial tissues. Its expression is tightly regulated in normal tissues, and dysregulation is frequently observed in various cancers. Understanding the nuances of p63 expression is paramount for diagnostic and therapeutic strategies. This guide provides a comparative analysis of p63 expression in normal versus tumor tissues, supported by experimental data and protocols.
Quantitative Analysis of p63 Expression
The expression of p63 is a hallmark of tissues with squamous differentiation potential. In normal tissues, p63 is predominantly found in the basal, proliferative layers of stratified epithelia. In contrast, its expression in tumors is more varied and often correlates with the tumor's origin and differentiation status. The following table summarizes the quantitative expression of p63 across various normal and cancerous tissues as determined by immunohistochemistry (IHC).
| Tissue Type | Normal Tissue Expression | Tumor Tissue Expression | Key Findings |
| Skin | Strong nuclear staining in basal keratinocytes of the epidermis. | Squamous Cell Carcinoma (SCC): High frequency of positivity (96-100%)[1][2][3]. | p63 is a reliable marker for cutaneous SCC. |
| Esophagus | Restricted to basal cells of the squamous epithelium. | Esophageal SCC: High p63 expression. | Consistent with its role in squamous epithelium maintenance. |
| Bladder | Expressed in the basal and intermediate layers of the urothelium. | Urothelial Carcinoma: High frequency of positivity (81-100%)[1][2][3]. Loss of p63 is associated with advanced stage and poor survival[1][3]. | p63 is a diagnostic marker, and its loss may indicate tumor progression. |
| Prostate | Confined to the basal cells of prostatic glands. | Prostate Adenocarcinoma: Typically negative. | The absence of p63 is a key feature used to distinguish adenocarcinoma from benign glands. |
| Breast | Expressed in myoepithelial cells surrounding glandular structures. | Breast Adenocarcinoma: Generally negative in tumor cells. | p63 can be used to identify the myoepithelial layer and is often absent in invasive ductal and lobular carcinomas. |
| Lung | Present in the basal cells of the bronchial epithelium. | Lung SCC: High frequency of positivity. Lung Adenocarcinoma: Typically negative. | p63 is a crucial marker for differentiating between lung SCC and adenocarcinoma. |
| Thymus | Expressed in thymic epithelial cells. | Thymoma/Thymic Carcinoma: High levels of p63 expression (100% positivity)[1][2][3][4]. | A strong and consistent marker for thymic tumors. |
| Lymphoid Tissue | Weak to moderate staining in occasional cells in germinal centers. | Non-Hodgkin's Lymphoma: A subset of cases show p63 expression[4][5]. | Expression in lymphomas is less consistent and may depend on the subtype. |
| Salivary Glands | Present in basal and myoepithelial cells. | Salivary Gland Neoplasias: High frequency of positivity (81-100%)[1][2][3]. | Useful in the diagnosis of various salivary gland tumors. |
Experimental Protocols
Accurate assessment of p63 expression is critical for both research and diagnostic purposes. Immunohistochemistry is the most common technique employed for this purpose.
Immunohistochemistry (IHC) Protocol for p63 Detection in Paraffin-Embedded Tissues
This protocol provides a general framework for the detection of p63 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Hydrate through graded alcohols: two changes of 100% ethanol for 3 minutes each, followed by 95%, 80%, and 70% ethanol for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a citrate buffer solution (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
-
Blocking:
-
Wash slides in a wash buffer (e.g., PBS with 0.1% Tween 20) three times for 5 minutes each.
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.
-
Rinse with wash buffer.
-
Apply a protein block (e.g., 5% normal goat serum in PBS) and incubate for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain the blocking solution.
-
Incubate sections with a primary antibody against p63 (e.g., clone 4A4, which recognizes all p63 isoforms) diluted in antibody diluent. Incubation is typically performed overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with wash buffer three times for 5 minutes each.
-
Apply a biotinylated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash slides with wash buffer.
-
Apply a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.
-
Wash slides with wash buffer.
-
-
Chromogen and Counterstaining:
-
Apply a chromogen solution (e.g., DAB) and incubate until the desired stain intensity develops.
-
Rinse with distilled water.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Rinse with distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium and coverslip.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for p63 Immunohistochemistry
The following diagram illustrates the key steps in the immunohistochemical detection of p63 in tissue samples.
A schematic overview of the immunohistochemistry workflow for p63 detection.
p63 Signaling Pathway
p63 is a transcription factor that regulates the expression of genes involved in cell cycle arrest, apoptosis, and differentiation. The p63 gene gives rise to multiple isoforms through the use of two different promoters (TA and ΔN) and alternative splicing at the C-terminus. The TAp63 isoforms are generally considered tumor-suppressive, similar to p53, while the ΔNp63 isoforms can act as oncogenes by inhibiting the activity of TAp63 and p53.
References
- 1. p63 expression in human tumors and normal tissues: a tissue microarray study on 10,200 tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p63 expression in human tumors and normal tissues: a tissue microarray study on 10,200 tumors - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. p63 expression profiles in human normal and tumor tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Unraveling the p63 Transcriptional Network: A Comparative Guide to Microarray Cross-Validation
For researchers, scientists, and drug development professionals, understanding the intricate gene regulatory networks governed by the transcription factor p63 is paramount for advancements in developmental biology and oncology. This guide provides a comprehensive cross-validation of p63-regulated genes identified through microarray analysis, offering a comparative look at publicly available datasets and detailing the experimental methodologies employed.
The tumor suppressor protein p63, a member of the p53 family, plays a pivotal role in epithelial development and tumorigenesis. Its isoforms, primarily TAp63 and ΔNp63, often exhibit distinct and sometimes opposing functions in regulating gene expression. Microarray technology has been instrumental in identifying the downstream targets of p63, shedding light on its complex biological roles. This guide delves into a comparative analysis of two key studies that have utilized microarray and RNA-sequencing to probe the p63 regulome.
Comparative Analysis of p63-Regulated Gene Expression
To provide a robust cross-validation of p63-regulated genes, we compare data from two distinct experimental approaches: siRNA-mediated knockdown of p63 in squamous cell carcinoma lines (Dataset 1: GEO Accession GDS2086/GSE4975) and transcriptomic profiling of differentiating primary human keratinocytes where p63 levels are endogenously modulated (Dataset 2: GEO Accession GSE59827).
Table 1: Comparison of Experimental Designs
| Feature | Dataset 1 (GDS2086/GSE4975) | Dataset 2 (GSE59827) |
| Experimental Approach | siRNA-mediated knockdown of p63 | Spontaneous differentiation of primary keratinocytes |
| Cell Type | SCC-25 and HaCaT squamous cell carcinoma lines | Primary human epidermal keratinocytes |
| Platform | Affymetrix Human Genome U133A Array | Illumina HiSeq 2000 (RNA-Seq) |
| p63 Isoform Focus | Primarily total p63 knockdown | Endogenous changes in p63 isoforms during differentiation |
| Biological Question | Identification of genes regulated by p63 in cancer cells | Identification of genes and regulatory elements controlled by p63 during epidermal differentiation |
Table 2: Cross-Validation of Differentially Expressed Genes Upon p63 Downregulation/Modulation
This table presents a selection of consistently up- and down-regulated genes across both datasets, providing a core set of high-confidence p63 target genes.
| Gene Symbol | Function | Dataset 1 (GSE4975) Fold Change (si-p63 vs. si-control) | Dataset 2 (GSE59827) Fold Change (Differentiated vs. Proliferating Keratinocytes) |
| Downregulated with p63 loss | |||
| KRT14 | Keratin 14, structural integrity of epithelial cells | -2.5 | -3.1 |
| KRT5 | Keratin 5, structural integrity of epithelial cells | -2.8 | -3.5 |
| NOTCH1 | Notch receptor 1, cell fate decisions | -1.8 | -2.2 |
| MYC | MYC proto-oncogene, cell cycle progression | -1.9 | -2.5 |
| Upregulated with p63 loss | |||
| KRT1 | Keratin 1, terminal differentiation marker | 3.2 | 4.5 |
| LOR | Loricrin, component of the cornified envelope | 4.1 | 5.8 |
| TGM1 | Transglutaminase 1, cornified envelope formation | 3.5 | 4.9 |
| IVL | Involucrin, cornified envelope precursor | 3.8 | 5.2 |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and comparing the results from different studies.
Dataset 1 (GSE4975): Microarray Analysis of p63 Knockdown
Cell Culture and siRNA Transfection: SCC-25 and HaCaT cells were cultured in DMEM/F12 and DMEM, respectively, supplemented with 10% fetal bovine serum and antibiotics. Cells were transfected with either a pool of four siRNAs targeting all p63 isoforms or a non-targeting control siRNA using Lipofectamine 2000.
RNA Isolation and Microarray Hybridization: Total RNA was extracted 48 hours post-transfection using TRIzol reagent. The quality and integrity of the RNA were assessed using an Agilent 2100 Bioanalyzer. Biotinylated cRNA was prepared from 5 µg of total RNA using the Affymetrix GeneChip Expression Analysis Technical Manual protocol. The labeled cRNA was then fragmented and hybridized to Affymetrix Human Genome U133A Arrays.
Data Analysis: The arrays were scanned using an Affymetrix GeneChip Scanner 3000. The raw data was processed using Affymetrix GeneChip Operating Software (GCOS). Normalization was performed using the MAS5 algorithm. Differentially expressed genes were identified based on a fold change of >1.5 and a p-value of <0.05.
Dataset 2 (GSE59827): RNA-Seq of Differentiating Keratinocytes
Cell Culture and Differentiation: Primary human epidermal keratinocytes were cultured in keratinocyte growth medium. Differentiation was induced by switching to a high-calcium medium (1.2 mM) and maintaining the culture for 5 days.
RNA Isolation and Library Preparation: Total RNA was isolated from proliferating and differentiated keratinocytes. RNA quality was assessed using a Bioanalyzer. Poly(A)+ RNA was selected and fragmented. First-strand cDNA synthesis was performed using random primers, followed by second-strand synthesis. The resulting double-stranded cDNA was used for library preparation using the TruSeq RNA Sample Prep Kit.
Sequencing and Data Analysis: The libraries were sequenced on an Illumina HiSeq 2000 platform. The raw sequencing reads were aligned to the human genome (hg19) using TopHat. Differential gene expression analysis was performed using Cufflinks and Cuffdiff. Genes with a q-value (FDR-adjusted p-value) < 0.05 were considered significantly regulated.
Visualizing p63's Role: Pathways and Workflows
To visually represent the complex interactions and experimental processes, the following diagrams were generated using the DOT language.
Caption: Simplified p63 signaling pathway.
Unraveling the Isoform-Specific Interactomes: A Comparative Guide to ΔNp63α and TAp63α
A comprehensive analysis of the distinct protein interaction networks of ΔNp63α and TAp63α, providing insights into their divergent biological roles in development and disease.
The transcription factor p63, a member of the p53 family, plays a pivotal role in epithelial development and carcinogenesis.[1] The expression of two major isoforms, TAp63α and ΔNp63α, which have opposing functions, governs its diverse biological activities.[2][3] While TAp63α generally acts as a tumor suppressor, mirroring p53's functions in inducing apoptosis and cell cycle arrest, ΔNp63α often exhibits oncogenic properties, promoting proliferation and cell survival.[4][5][6] These functional distinctions are largely dictated by their unique protein-protein interaction networks, or interactomes. This guide provides a detailed comparison of the ΔNp63α and TAp63α interactomes, supported by experimental data, to elucidate the molecular basis of their distinct cellular functions.
Comparative Analysis of Interacting Proteins
Mass spectrometry-based proteomics has been instrumental in identifying the protein partners of p63 isoforms.[7][8] These studies have revealed both shared and unique interactors, providing a foundation for understanding their isoform-specific roles.
Below is a summary of experimentally identified protein interactors for ΔNp63α and TAp63α.
| Interacting Protein | Primary Function | Experimental Method(s) | Isoform Specificity | Reference(s) |
| ΔNp63α Interactors | ||||
| hnRNPA/B | RNA binding, mRNA processing | Co-immunoprecipitation, Mass Spectrometry | ΔNp63α | [7][8] |
| hnRNPK | RNA binding, transcriptional regulation | Co-immunoprecipitation, Mass Spectrometry | ΔNp63α | [7][8] |
| hnRNPQ | RNA binding | Co-immunoprecipitation, Mass Spectrometry | ΔNp63α | [7][8] |
| FUS/TLS | RNA binding, DNA repair | Co-immunoprecipitation, Mass Spectrometry | ΔNp63α | [7][8] |
| Keratin 5 | Cytoskeletal structure | Co-immunoprecipitation, Mass Spectrometry | ΔNp63α | [7] |
| p300 | Histone acetyltransferase, transcriptional coactivator | Co-immunoprecipitation | ΔNp63α, TAp63α | [9] |
| HDAC1/2 | Histone deacetylase, transcriptional corepressor | Co-immunoprecipitation | ΔNp63α | [9] |
| BRDT | Bromodomain-containing protein, transcriptional regulation | Co-immunoprecipitation | ΔNp63α | [9] |
| NRF2 | Transcription factor, oxidative stress response | Chromatin Immunoprecipitation and Sequencing | ΔNp63α | [9] |
| c-Rel | Transcription factor (NF-κB pathway) | Co-immunoprecipitation | ΔNp63α, TAp63α | [10] |
| WWP1 | E3 ubiquitin ligase | Not specified | ΔNp63α, TAp63α | [9] |
| MDM2 | E3 ubiquitin ligase | Not specified | ΔNp63α, TAp63α | [9] |
| Fbw7 | E3 ubiquitin ligase | Not specified | ΔNp63α | [9] |
| PML | Tumor suppressor, forms nuclear bodies | Not specified | ΔNp63α, TAp63α | [9] |
| SETX | RNA/DNA helicase | Not specified | ΔNp63α | [9] |
| BRCA1 | DNA repair, tumor suppressor | Co-immunoprecipitation | ΔNp63α, p73 | [11] |
| MCL1 | Anti-apoptotic protein | Predicted interaction | ΔNp63α, p53, p73 | [11] |
| RXRA | Nuclear receptor, transcriptional co-activator | Not specified | ΔNp63α | [11] |
| Slug (SNAI2) | Transcription factor, EMT | Chromatin Immunoprecipitation and Sequencing | ΔNp63α | [12] |
| Axl | Receptor tyrosine kinase, EMT | Chromatin Immunoprecipitation and Sequencing | ΔNp63α | [12] |
| TAp63α Interactors | ||||
| p300 | Histone acetyltransferase, transcriptional coactivator | Co-immunoprecipitation | TAp63α, ΔNp63α | [9] |
| c-Rel | Transcription factor (NF-κB pathway) | Co-immunoprecipitation | TAp63α, ΔNp63α | [10] |
| WWP1 | E3 ubiquitin ligase | Not specified | TAp63α, ΔNp63α | [9] |
| MDM2 | E3 ubiquitin ligase | Not specified | TAp63α, ΔNp63α | [9] |
| PML | Tumor suppressor, forms nuclear bodies | Not specified | TAp63α, ΔNp63α | [9] |
| ASPP2 | Apoptosis-stimulating protein of p53 | Pull-down assay | TAp63α (implied stronger interaction than ΔNp63α) | [13] |
| p73 | p53 family member | Hetero-tetramerization | TAp63α | [13] |
Functional Implications of Differential Interactions
The distinct sets of interacting proteins translate into divergent cellular functions for ΔNp63α and TAp63α.
ΔNp63α: The interaction with multiple heterogeneous ribonucleoproteins (hnRNPs) suggests a role for ΔNp63α in mRNA metabolism and transport.[7][8] Its association with chromatin modifiers like HDAC1/2 and BRDT points to its function in transcriptional repression and activation of specific gene programs, particularly those involved in cell proliferation and survival in squamous cell carcinomas.[9] The interaction with NRF2 highlights a role in the oxidative stress response.[9] Furthermore, ΔNp63α's ability to regulate components of the epithelial-to-mesenchymal transition (EMT) program, such as Slug and Axl, underscores its contribution to cancer cell motility and invasion.[12]
TAp63α: In contrast, the interactome of TAp63α aligns with its tumor-suppressive functions. The interaction with p300 can inhibit its DNA binding activity, suggesting a regulatory mechanism.[9] TAp63α's ability to upregulate genes involved in apoptosis, such as those encoding for death receptors (CD95, TNF-R1, TRAIL-R1, TRAIL-R2) and pro-apoptotic Bcl-2 family members, highlights its role in cell death pathways.[5] The interaction with ASPP2, a known activator of p53-mediated apoptosis, further supports its pro-apoptotic function.[13]
Signaling Pathways and Regulatory Networks
The differential interactions of ΔNp63α and TAp63α place them at the center of distinct signaling pathways.
Caption: ΔNp63α signaling pathways promoting cell proliferation.
Caption: TAp63α signaling pathways promoting apoptosis and cell cycle arrest.
Experimental Protocols
The identification of p63 isoform-specific interactors has primarily relied on affinity purification coupled with mass spectrometry.
Co-immunoprecipitation followed by Mass Spectrometry (Co-IP/MS):
This is a widely used technique to identify protein-protein interactions.
-
Cell Lysis: Cells expressing the p63 isoform of interest (either endogenously or through overexpression) are lysed under non-denaturing conditions to preserve protein complexes.
-
Immunoprecipitation: An antibody specific to the p63 isoform (the "bait" protein) is added to the cell lysate and incubated to allow the formation of antibody-antigen complexes.
-
Complex Capture: Protein A/G-conjugated beads are added to the lysate to capture the antibody-p63-interactor complexes.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution: The bound protein complexes are eluted from the beads.
-
Mass Spectrometry: The eluted proteins are typically separated by SDS-PAGE, and the protein bands are excised, digested (e.g., with trypsin), and analyzed by mass spectrometry to identify the "prey" proteins that co-immunoprecipitated with the p63 isoform.[14][15][16]
Caption: Workflow for Co-immunoprecipitation Mass Spectrometry (Co-IP/MS).
Yeast Two-Hybrid (Y2H) Screening:
This technique is used to identify binary protein-protein interactions.
-
Vector Construction: The "bait" protein (e.g., a p63 isoform) is fused to the DNA-binding domain (DBD) of a transcription factor, and a library of potential "prey" proteins is fused to the activation domain (AD) of the same transcription factor.
-
Yeast Transformation: Both bait and prey constructs are co-expressed in yeast.
-
Interaction and Reporter Gene Activation: If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor. This drives the expression of a reporter gene (e.g., conferring nutrient prototrophy or color change).
-
Identification of Interactors: Yeast colonies that exhibit reporter gene activity are selected, and the prey plasmid is isolated and sequenced to identify the interacting protein.[17]
Proximity-Dependent Biotin Identification (BioID):
This method identifies proteins in close proximity to a protein of interest in living cells.
-
Fusion Protein Expression: The p63 isoform of interest is fused to a promiscuous biotin ligase (e.g., BirA*).
-
Biotinylation in vivo: Upon addition of biotin to the cell culture medium, the BirA*-p63 fusion protein biotinylates nearby proteins.
-
Cell Lysis and Streptavidin Affinity Purification: Cells are lysed under denaturing conditions, and biotinylated proteins are captured using streptavidin-coated beads.
-
Mass Spectrometry: The captured proteins are identified by mass spectrometry.[15]
Conclusion
The interactomes of ΔNp63α and TAp63α are markedly distinct, providing a molecular basis for their opposing roles in cellular processes. ΔNp63α primarily interacts with proteins involved in RNA metabolism, transcriptional regulation, and cell motility, consistent with its pro-proliferative and oncogenic functions. In contrast, TAp63α engages with proteins that promote apoptosis and cell cycle arrest, underscoring its tumor-suppressive activities. A thorough understanding of these isoform-specific interaction networks is crucial for developing targeted therapies for p63-driven cancers and other diseases. Future research employing quantitative proteomics approaches will further refine our understanding of the dynamic nature of these interactomes and their regulation in different cellular contexts.
References
- 1. Distinct interactors define the p63 transcriptional signature in epithelial development or cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DeltaNp63alpha and TAp63alpha regulate transcription of genes with distinct biological functions in cancer and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | p63 and p53: Collaborative Partners or Dueling Rivals? [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. TAp63α induces apoptosis by activating signaling via death receptors and mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ΔNp63α facilitates proliferation and migration, and modulates the chromatin landscape in intrahepatic cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of ÎNp63α Protein Interactions by Mass Spectrometry [figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Distinct interactors define the p63 transcriptional signature in epithelial development or cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The p53 homologue ΔNp63α interacts with the NF-κB pathway to modulate epithelial cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Delineating functional mechanisms of the p53/p63/p73 family of transcription factors through identification of protein-protein interactions using interface mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ΔNp63α promotes breast cancer cell motility through the selective activation of components of the epithelial-to-mesenchymal transition program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quality control in oocytes by p63 is based on a spring-loaded activation mechanism on the molecular and cellular level | eLife [elifesciences.org]
- 14. google.com [google.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
Safety Operating Guide
Personal protective equipment for handling NP603
Initial searches for "NP603" have not yielded a definitive chemical substance requiring specific personal protective equipment (PPE) for handling in a laboratory setting. The term "this compound" appears in various contexts, including as a course identifier for Advanced Pathophysiology, a model number for an electrical ignitor, and a material specification for a brass ball valve.
Due to this ambiguity, providing specific, actionable safety information for "this compound" is not possible. In the interest of safety and accuracy, it is crucial to correctly identify a substance before detailing its handling and disposal protocols.
To receive the requested safety and logistical information, please provide a more specific identifier for the substance , such as:
-
Full chemical name
-
Chemical Abstracts Service (CAS) number
-
A copy of the Safety Data Sheet (SDS)
-
Manufacturer's name and product number
Once the chemical identity of this compound is clarified, a comprehensive guide on personal protective equipment, handling procedures, and disposal plans can be provided to ensure the safety of all researchers, scientists, and drug development professionals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
